3-Fluorobenzoic Acid
Description
RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBDFWNYRNIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Record name | 3-Fluorobenzoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060020 | |
| Record name | Benzoic acid, 3-fluoro- | |
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Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow powder; [Acros Organics MSDS] | |
| Record name | 3-Fluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.05 [mmHg] | |
| Record name | 3-Fluorobenzoic acid | |
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CAS No. |
455-38-9 | |
| Record name | 3-Fluorobenzoic acid | |
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| Record name | 3-Fluorobenzoic acid | |
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| Record name | 3-FLUOROBENZOIC ACID | |
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| Record name | Benzoic acid, 3-fluoro- | |
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| Record name | 3-fluorobenzoic acid | |
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| Record name | 3-Fluorobenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development
CAS Number: 455-38-9
This technical guide provides a comprehensive overview of 3-Fluorobenzoic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, spectral data, and significant applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. The presence of the fluorine atom at the meta position significantly influences its electronic properties, reactivity, and biological activity compared to unsubstituted benzoic acid.[1][2]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO₂ | [3] |
| Molecular Weight | 140.11 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 122-125 °C | [4] |
| Boiling Point | 251.1 °C at 760 mmHg | N/A |
| pKa | 3.86 | [5] |
Solubility
This compound exhibits moderate solubility in water and is more readily soluble in common organic solvents.[6]
| Solvent | Solubility ( g/100 mL at 25°C) | Reference(s) |
| Water | ~0.3-0.6 | [6] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Methanol | 59.5 | [7][8] |
| Acetonitrile | 48.3 | [7][8] |
| Dichloromethane | 18.2 | [7][8] |
| Toluene | 8.9 | [7][8] |
| Ethyl Acetate (B1210297) | 43.8 | [7][8] |
Spectral Data
The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
Reported for a 400 MHz spectrometer.
¹H NMR (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |
| 7.40-7.46 | m | Aromatic CH | [4] | |
| 7.55-7.61 | m | Aromatic CH | [4] | |
| 7.78-7.82 | m | Aromatic CH | [4] | |
| 13.4 | br s | COOH | [4] |
¹³C NMR (DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 115.5 (d, J=22.9 Hz) | Aromatic CH | [9] |
| 120.0 (d, J=21.1 Hz) | Aromatic CH | [9] |
| 125.8 (d, J=2.9 Hz) | Aromatic CH | [9] |
| 131.2 (d, J=7.6 Hz) | Aromatic CH | [9] |
| 133.3 (d, J=6.7 Hz) | Aromatic C-COOH | [9] |
| 162.2 (d, J=243.6 Hz) | Aromatic C-F | [9] |
| 166.4 | COOH | [9] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) | [2] |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | [2] |
| 1580-1620 | Medium | C=C stretch (Aromatic) | [2] |
| 1200-1300 | Strong | C-O stretch | [2] |
| 1100-1200 | Strong | C-F stretch | [2] |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Reference(s) |
| 140 | 78.25% | [M]⁺ (Molecular Ion) | [3] |
| 123 | 99.99% | [M-OH]⁺ | [3] |
| 95 | 72.66% | [M-COOH]⁺ | [3] |
| 75 | 25.35% | [C₆H₄]⁺ | [3] |
Experimental Protocols
Synthesis of this compound from m-Fluorobenzaldehyde
This protocol describes the oxidation of m-fluorobenzaldehyde to this compound.[1]
Materials:
-
m-Fluorobenzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Water
-
Oxygen balloon
-
15mL glass reaction tube
-
Oil bath
-
Centrifuge
Procedure:
-
To a 15mL glass reaction tube, add water (2 mL), m-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the mixture to collect the crude solid product.
-
Wash the solid with 3 mL of water using ultrasonication.
-
Centrifuge the mixture again to isolate the product.
-
Dry the solid to a constant weight to obtain this compound.
Expected Yield: 98%[1]
Nitration of this compound (Illustrative Protocol)
This protocol provides a general procedure for the electrophilic nitration of an aromatic ring, which can be adapted for this compound. Due to the deactivating, meta-directing nature of the carboxylic acid and fluorine groups, the primary products would be 3-fluoro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Erlenmeyer flask
-
Stir bar
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with stirring.
-
In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This creates the nitrating mixture.
-
Slowly add the cold nitrating mixture dropwise to the cold solution of this compound, ensuring the temperature of the reaction mixture remains below 10-15°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified nitro-substituted this compound.
Applications in Drug Development and Research
This compound is a valuable precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][10]
Key Intermediate in API Synthesis
This compound is a documented intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:
-
Fluconazole: An antifungal medication.
-
Etoricoxib (B1671761): A non-steroidal anti-inflammatory drug (NSAID).[6]
Role in Agrochemicals
It serves as a building block for various herbicides and pesticides, where the fluoro-substituent contributes to the biological activity and stability of the final product.[2]
Polymer Chemistry
The compound is also utilized in the production of specialty polymers, imparting improved thermal and chemical resistance to the resulting materials.[2]
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic building block, its metabolic fate has been studied in microorganisms. The biodegradation of 3-fluorobenzoate (B1230327) provides an example of a biological pathway involving this compound.
Biodegradation Pathway of 3-Fluorobenzoate
In certain bacteria, 3-fluorobenzoate can be degraded through two main initial dioxygenation pathways: 1,2-dioxygenation and 1,6-dioxygenation. The 1,6-dioxygenation pathway is more productive for assimilation as it avoids the accumulation of a toxic intermediate.[11]
Caption: Bacterial degradation pathways of 3-Fluorobenzoate.
General Workflow in Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in the early stages of drug discovery.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 3. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 11. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluorobenzoic acid (meta-fluorobenzoic acid) is a fluorinated aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1] Its unique electronic properties, conferred by the fluorine substituent, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical workflows relevant to its application in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational understanding of this compound.
Identifiers and Structure
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | m-Fluorobenzoic acid, meta-Fluorobenzoic acid |
| CAS Number | 455-38-9[2] |
| Molecular Formula | C₇H₅FO₂[2] |
| Molecular Weight | 140.11 g/mol [2] |
| SMILES | C1=CC(=CC(=C1)F)C(=O)O[2] |
| InChI | InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)[2] |
Physical Properties
A compilation of the key physical properties of this compound is presented in the following table.
| Property | Value | Source |
| Appearance | White to light yellow powder/solid | [2] |
| Melting Point | 122-125 °C | [3] |
| Boiling Point | 116 °C | [3] |
| Solubility | Very soluble in water | [3] |
| Vapor Pressure | 0.05 mmHg | [2] |
| pKa | 3.86 | [4] |
| logP | 2.163 | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of this compound. Key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 7.48-7.39 | m | |
| 7.55-7.55 | m | ||
| ¹³C | 116.0 | d | J(C-F) = 22.9 Hz |
| 121.4 | d | J(C-F) = 21.4 Hz | |
| ¹⁹F | -114.14 |
Note: NMR data is dependent on the solvent and instrument used. The provided data is a representative example.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum can be obtained from a sample prepared as a KBr disc.[6]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) |
| C=O (Carboxylic Acid) | ~1700 |
| C-F | ~1250 |
| Aromatic C=C | ~1600, 1480 |
Chemical Reactivity and Synthesis Applications
This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of more complex molecules.[7] Its reactivity is centered around the carboxylic acid functionality and the influence of the electron-withdrawing fluorine atom on the aromatic ring.
Key reactions involving this compound include:
-
Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst.[8]
-
Amide Formation: It can be converted to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups.[10]
Its role as a key intermediate is highlighted in the synthesis of pharmaceuticals such as Fluconazole and Etoricoxib.[11]
Experimental Protocols
Detailed methodologies for the determination of key properties and for representative reactions are provided below.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh approximately 0.14 g of this compound and dissolve it in 50 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the this compound solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the this compound solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at half the equivalence volume is equal to the pKa of the acid.
¹H NMR Spectroscopy
This protocol describes the general procedure for obtaining a ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy using KBr Disc Method
This protocol details the preparation of a KBr disc for obtaining the IR spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
KBr pellet press
-
FTIR spectrometer
Procedure:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Transfer a portion of the powder into the die of the KBr pellet press.
-
Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent disc.
-
Carefully remove the KBr disc from the die.
-
Place the disc in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands and their corresponding functional groups.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to this compound.
Caption: General experimental workflow for this compound.
Caption: Simplified workflow for pharmaceutical synthesis.
Caption: Conceptual diagram of a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. apicule.com [apicule.com]
An In-depth Technical Guide to 3-Fluorobenzoic Acid: Molecular Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the meta position on the benzoic acid ring imparts unique physicochemical properties, influencing its reactivity, acidity, and biological activity when incorporated into larger molecules. This technical guide provides a comprehensive overview of the molecular structure, weight, and key properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₇H₅FO₂.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a fluorine atom at the meta-position.
Physicochemical and Identification Data
A summary of the key quantitative and identification data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molecular Weight | 140.11 g/mol | [2][3] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | m-Fluorobenzoic acid, meta-Fluorobenzoic acid | [1][3][4] |
| CAS Number | 455-38-9 | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 122-124 °C | [6] |
| Boiling Point | 251.1 °C at 760 mmHg | |
| Solubility | Very soluble in water | [7][8] |
| Acidity (pKa) | 3.86 | [7] |
| SMILES | C1=CC(=CC(=C1)F)C(=O)O | [3] |
| InChI | InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common laboratory-scale synthesis involves the oxidation of 3-fluorobenzaldehyde (B1666160).
Protocol: Oxidation of 3-Fluorobenzaldehyde
-
Materials:
-
3-Fluorobenzaldehyde (1 mmol)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.003 mmol)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.003 mmol)
-
Water (2 mL)
-
Oxygen balloon
-
15 mL glass reaction tube
-
-
Procedure:
-
To a 15 mL glass reaction tube, add water (2 mL), 3-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[1]
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in an oil bath preheated to 70°C.
-
Stir the reaction mixture for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the mixture to collect the crude solid product.
-
Wash the crude product with 3 mL of water via ultrasonication, followed by centrifugation.
-
Dry the resulting solid to a constant weight to obtain this compound.[1]
-
Analytical Methods
Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques are commonly employed.
Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
PerkinElmer UHPLC System or equivalent
-
PerkinElmer QSight® 220 MS/MS detector or equivalent
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (to suppress ionization of the carboxylic acid group).
-
Injection Volume: 3 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of dilutions from the stock solution for the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Construct a calibration curve to quantify the concentration in unknown samples.
-
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, derivatization is often required to increase the volatility of the carboxylic acid.
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add a derivatizing agent such as BF₃·MeOH.
-
Heat the mixture to convert the carboxylic acid to its methyl ester.
-
-
GC-MS Conditions:
-
The specific column, temperature program, and mass spectrometer settings should be optimized for the separation and detection of the this compound methyl ester.
-
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are used to confirm the structure of the molecule. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.
-
-
Infrared (IR) Spectroscopy:
-
FTIR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations. Spectra can be obtained using techniques such as KBr pellets or Attenuated Total Reflectance (ATR).
-
Biological Activity and Significance in Drug Development
While this compound itself is primarily used as a synthetic intermediate, its incorporation into larger molecules can significantly impact their biological activity. The fluorine atom can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which are all critical parameters in drug design. It is a key component in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.
Bacterial Degradation Pathway of 3-Fluorobenzoate (B1230327)
In environmental microbiology, the degradation of fluorinated aromatic compounds is a topic of significant interest. Certain bacterial strains, such as Pseudomonas sp. B13 and Sphingomonas sp. HB-1, are capable of metabolizing 3-fluorobenzoate.[9] The degradation can proceed via two main pathways, initiated by either 1,2-dioxygenation or 1,6-dioxygenation. The 1,2-dioxygenation pathway can lead to the formation of the toxic intermediate 3-fluorocatechol. The accumulation of this intermediate can be cytotoxic to the organism.
Below is a diagram illustrating the initial steps of the 1,2-dioxygenation pathway for 3-fluorobenzoate degradation.
Conclusion
This compound is a compound of significant interest in chemical synthesis and drug development. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for medicinal chemists and materials scientists. The analytical protocols detailed in this guide provide a robust framework for the quality control and characterization of this important molecule. Furthermore, understanding its metabolic fate, such as the bacterial degradation pathway, offers insights into its environmental impact and potential for bioremediation. As the demand for sophisticated fluorinated compounds continues to grow, a thorough understanding of key building blocks like this compound will remain essential for innovation.
References
- 1. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: ko00364 [genome.jp]
- 6. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
An In-depth Technical Guide to the Solubility of 3-Fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Fluorobenzoic acid in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities where this compound is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these processes.
Introduction to this compound
This compound (C₇H₅FO₂) is a halogenated derivative of benzoic acid. The presence of the fluorine atom at the meta-position influences its physicochemical properties, including its acidity and solubility, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for process design, purification, and formulation development.
Quantitative Solubility Data
This compound generally exhibits greater solubility in polar organic solvents compared to nonpolar ones. It is known to be more readily soluble in solvents like ethanol (B145695) and acetone (B3395972) than in water[1]. The solubility in water is moderate, reported to be in the range of 3 to 6 g/L at room temperature[1].
A key resource for solubility data of substituted benzoic acids is the "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures"[1]. This series includes compiled and critically evaluated solubility data for a wide range of compounds, including this compound, particularly in alcohols. Researchers are encouraged to consult this comprehensive source for detailed quantitative data.
Table 1: General Solubility of this compound
| Solvent Class | General Solubility | Example Solvents |
| Alcohols | Generally Soluble | Methanol, Ethanol |
| Ketones | Generally Soluble | Acetone |
| Esters | Moderately Soluble | Ethyl Acetate |
| Ethers | Sparingly Soluble | Diethyl Ether |
| Hydrocarbons | Sparingly Soluble | Hexane, Toluene |
| Water | Moderately Soluble | - |
Note: This table provides a qualitative summary. For precise quantitative data, consulting the IUPAC-NIST Solubility Data Series is recommended.
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound can be carried out using several established experimental methods. The choice of method depends on factors such as the required accuracy, the nature of the solvent, and the available analytical instrumentation. The following are detailed protocols for commonly used methods.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Agitate the mixture using a magnetic stirrer or an orbital shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value with high precision.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution during sampling.
-
Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles. The filter should also be at the experimental temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear filtrate into the pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.
-
Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (mass of residue (g) / volume of filtrate (L))
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that absorb UV light, such as this compound.
Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method (steps 1a-1c).
-
-
Sample Preparation and Calibration Standards:
-
Withdraw and filter a sample of the supernatant as described in the gravimetric method (steps 2a-2b).
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC detector.
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent to construct a calibration curve.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable for the analysis of aromatic carboxylic acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact composition should be optimized for good peak shape and retention time.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 230 nm).
-
Injection: Inject equal volumes of the standard solutions and the diluted sample solution into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is then reported in appropriate units (e.g., g/L or mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound.
Caption: A logical workflow diagram for the experimental determination and analysis of the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process optimization, it is imperative to determine solubility under specific conditions of interest by employing rigorous experimental protocols such as those detailed above.
References
An In-depth Technical Guide on the Physical Properties of 3-Fluorobenzoic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols for determining these physical constants and includes visualizations of relevant biochemical pathways and experimental workflows.
Physicochemical Data of this compound
This compound is a fluorinated aromatic compound with the chemical formula C₇H₅FO₂.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] The physical properties of a compound, such as its melting and boiling points, are crucial for its identification, purity assessment, and process development.
The experimentally determined melting and boiling points for this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 121-125 °C[3][4] | Literature Value |
| 123 °C[1] | Standard State (25 °C, 100 kPa)[1] | |
| 122-129 °C[2] | ||
| Boiling Point | 251.1 °C[4] | at 760 mmHg |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail standardized methodologies for these measurements.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.[5]
Principle: A small, powdered sample of the organic solid is heated slowly in a capillary tube attached to a thermometer. The temperatures at which melting begins and is complete are recorded as the melting point range.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Glass capillary tubes (one end sealed)[6]
-
Thermometer
-
Sample of this compound (must be dry and finely powdered)[6][7]
Procedure:
-
Sample Preparation: A small amount of dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a larger glass tube to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus.[5][7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[5][6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically sharp, within 0.5-1.0 °C.[5]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] The presence of impurities can raise the boiling point.[8]
Principle: A small amount of the liquid is heated in a small test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. When the heating is stopped, the liquid will cool, and the pressure inside the capillary will decrease. The liquid is drawn into the capillary tube when the external atmospheric pressure equals the vapor pressure of the liquid. The temperature at which this occurs is the boiling point.[9]
Apparatus:
-
Thiele tube[9]
-
Small test tube (e.g., Durham tube)[9]
-
Capillary tube (sealed at one end)[8]
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Liquid paraffin (B1166041) or mineral oil[8][10]
Procedure:
-
Sample Preparation: Approximately 0.5 mL of this compound (in its liquid state, if applicable, or a suitable high-boiling solvent for solids) is placed into a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[9][11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band. This is then clamped inside a Thiele tube containing mineral oil, ensuring the sample is below the oil level and positioned for even heating.[9][10]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8][10] Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[9]
-
Observation and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature is carefully monitored. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8][9]
Visualizations
The following diagrams illustrate a key metabolic pathway involving this compound and a general workflow for determining its physical properties.
Caption: Experimental workflow for determining physical properties.
Caption: Degradation pathway of this compound.[12]
Biochemical Context: Degradation of this compound
Understanding the metabolic fate of fluorinated compounds is critical in drug development and environmental science. The biodegradation of this compound has been studied in various microorganisms. In some bacteria, the degradation is initiated by a 1,2-dioxygenation of the aromatic ring.[12] This leads to the formation of 3-fluorocatechol. However, this intermediate is metabolized slowly to 2-fluoro-cis,cis-muconate, which is not further broken down.[12] The accumulation of the 3-fluorocatechol intermediate can be cytotoxic to the organism.[12] An alternative, less common pathway involves an initial 1,6-dioxygenation, which can lead to intermediates that enter central metabolism.[12] The stability of the carbon-fluorine bond often presents a challenge for microbial degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chymist.com [chymist.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
Spectroscopic Analysis of 3-Fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Fluorobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and visual representations of analytical workflows and fragmentation patterns are included to support researchers in their analytical endeavors.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Acetone | 400 | 8.28 – 7.84 (m) | Aromatic CH |
| 7.81 – 7.60 (m) | Aromatic CH | ||
| DMSO-d₆ | 400 | 13.11 (s, 1H) | -COOH |
| 7.85 - 7.75 (m, 2H) | Aromatic CH | ||
| 7.60 - 7.50 (m, 1H) | Aromatic CH | ||
| 7.45 - 7.35 (m, 1H) | Aromatic CH | ||
| CDCl₃ | 400 | 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H) | Aromatic CH |
| 7.63 (dd, J = 2.6, 1.5 Hz, 1H) | Aromatic CH | ||
| 7.39 (t, J = 8.0 Hz, 1H) | Aromatic CH | ||
| 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H) | Aromatic CH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |
| Acetone | 101 | 166.0 | C=O |
| 131.7, 131.4, 129.8, 127.3 | Aromatic C | ||
| DMSO-d₆ | 101 | 166.54 | C=O |
| 133.82, 133.37, 131.30, 129.30, 128.37 | Aromatic C | ||
| CDCl₃ | 101 | 171.09 | C=O |
| 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | Aromatic C |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~1250 | Strong | C-F stretch |
| 900-650 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M-OH]⁺ |
| 95 | High | [M-COOH]⁺ |
| 75 | Medium | [C₆H₄]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy (FTIR)
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.[1]
-
Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.[1]
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample measurement.
Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility. A common method is esterification.
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent such as BF₃-methanol or diazomethane.
-
Heat the mixture if required by the derivatization protocol.
-
After the reaction is complete, the sample can be diluted with a suitable solvent for injection.
Instrumentation (General):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).
-
Ion Source Temperature: Typically 200-230 °C.
-
Visualization of Analytical Processes
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectral fragmentation pattern of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzoic Acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction to this compound
This compound (C₇H₅FO₂) is an aromatic carboxylic acid with a fluorine substituent at the meta-position of the benzene (B151609) ring. Its molecular structure significantly influences its NMR spectra, providing a unique fingerprint for identification and characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for verifying its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| COOH | ~13.20 | Singlet (broad) | - | 1H |
| H-2 | 7.80 - 7.70 | Multiplet | - | 1H |
| H-4 | 7.55 - 7.35 | Multiplet | - | 1H |
| H-5 | 7.55 - 7.35 | Multiplet | - | 1H |
| H-6 | 7.80 - 7.70 | Multiplet | - | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound. The presence of the fluorine atom leads to through-bond C-F coupling, which can result in the splitting of carbon signals.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| C=O | ~166.5 | Singlet |
| C-1 | ~133.4 | Doublet |
| C-2 | ~129.3 | Singlet |
| C-3 | ~162.0 | Doublet |
| C-4 | ~116.0 | Doublet |
| C-5 | ~130.8 | Singlet |
| C-6 | ~122.7 | Doublet |
Note: The chemical shifts are reported relative to a standard reference (e.g., TMS). The coupling constants for C-F splitting are not always reported in standard database entries but are a key feature of the spectrum.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Instrument Parameters
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 16 ppm is appropriate.
For ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 200-250 ppm is appropriate.
Visualizations
5.1. Structure of this compound
Caption: Molecular structure of this compound.
5.2. NMR Experimental Workflow
Caption: Generalized workflow for an NMR experiment.
5.3. NMR Signaling Pathway
The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field.[2]
Caption: Simplified signaling pathway in NMR spectroscopy.
References
An In-depth Technical Guide to the Safety of 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data available for 3-Fluorobenzoic acid (CAS No. 455-38-9). The information is compiled from Safety Data Sheets (SDS), toxicological databases, and scientific literature to address the needs of professionals in research and drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to its irritant properties.
GHS Classification
The compound is consistently classified by multiple suppliers and databases with the following hazard statements:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive set of precautionary statements is recommended for handling this compound, including:
-
Prevention: P261, P264, P271, P280
-
Response: P302 + P352, P305 + P351 + P338
-
Storage: Not specified in all sources.
-
Disposal: Not specified in all sources.
Toxicological Data
In the absence of specific data, an assessment of toxicity relies on its irritant properties and read-across from similar compounds.
Physicochemical Information
Understanding the physicochemical properties of this compound is essential for assessing its potential for absorption and distribution.
| Property | Value | Source |
| Molecular Formula | C7H5FO2 | PubChem |
| Molecular Weight | 140.11 g/mol | PubChem |
| Appearance | White to light yellow powder | PubChem |
| Melting Point | 122-124 °C | Sigma-Aldrich |
| Water Solubility | Very soluble | Wikipedia |
| pKa | 3.86 | Wikipedia |
Potential Toxicological Pathways
While specific signaling pathways for this compound-induced toxicity in mammalian cells are not well-documented, information from microbial metabolism and general principles of chemical irritants provide valuable insights.
Metabolic Pathways in Microorganisms
Studies on the biodegradation of this compound in microorganisms have identified two primary metabolic pathways. One of these pathways can lead to the formation of a cytotoxic intermediate.
-
Pathway 1 (1,2-Dioxygenation): This pathway leads to the formation of 3-fluorocatechol (B141901), which is metabolized slowly and can accumulate, leading to cytotoxic effects.
-
Pathway 2 (1,6-Dioxygenation): This alternative pathway avoids the accumulation of the toxic 3-fluorocatechol intermediate.
Predicted Mammalian Metabolism and General Irritant Pathways
Mammalian Metabolism: Benzoic acid and its derivatives are typically metabolized in the liver. The primary route of metabolism for benzoic acid is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. While specific studies on the metabolism of this compound in mammals are limited, it is plausible that it follows a similar pathway. However, the presence of the fluorine atom may influence the rate and extent of metabolism and could potentially lead to the formation of other metabolites. Studies on other benzoic acid derivatives have indicated potential for hepatorenal (liver and kidney) effects.
General Cellular Pathways of Chemical Irritants: The skin, eye, and respiratory irritation caused by this compound are likely mediated by general inflammatory pathways initiated by chemical stressors.
Experimental Protocols for Hazard Assessment
While specific experimental results for this compound are not publicly available, its classification as a skin and eye irritant would have been determined using standardized testing protocols. The following are summaries of the likely methodologies.
Skin Irritation Testing
The potential for skin irritation is typically assessed using in vivo or in vitro methods.
In Vivo: Draize Rabbit Skin Test (OECD TG 404)
-
Test System: Albino rabbits.
-
Procedure: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (typically 4 hours).
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the reactions is scored, and the substance is classified based on the mean scores.
In Vitro: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
-
Test System: A three-dimensional model of the human epidermis cultured from human keratinocytes.
-
Procedure: The test substance is applied topically to the surface of the RhE tissue for a defined period.
-
Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.
Eye Irritation Testing
Eye irritation potential is also assessed through in vivo and in vitro methods.
In Vivo: Draize Rabbit Eye Test (OECD TG 405)
-
Test System: Albino rabbits.
-
Procedure: A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the effects.
In Vitro/Ex Vivo: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437) & Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)
-
BCOP: Uses corneas from slaughtered cattle to measure changes in opacity and permeability after exposure to a test substance.
-
HET-CAM: Uses the chorioallantoic membrane of fertilized chicken eggs to observe vascular damage (hemorrhage, lysis, coagulation) upon application of the test substance.
Safe Handling and Exposure Controls
Given the irritant nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
-
Conclusion
This compound is a well-characterized irritant to the skin, eyes, and respiratory system. While specific quantitative acute toxicity data are lacking, the available information is sufficient to warrant careful handling and the use of appropriate personal protective equipment. The potential for formation of a cytotoxic metabolite, as seen in microbial systems, suggests that further investigation into its mammalian metabolism and cellular toxicity mechanisms could be beneficial for a more complete risk assessment, particularly in the context of drug development where understanding metabolic fate is critical.
References
A Technical Guide to High-Purity 3-Fluorobenzoic Acid for Researchers and Drug Development Professionals
Introduction: 3-Fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block in the synthesis of a wide range of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable synthon for modulating the biological activity and pharmacokinetic profiles of target compounds. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality specifications, analytical methodologies, and a key application in drug development for high-purity this compound.
Commercial Suppliers and Purity Specifications
High-purity this compound is readily available from a multitude of chemical suppliers catering to research and industrial needs. Purity levels typically range from 97% to over 99.5%, with the analytical method for purity determination being a key differentiator. For applications in pharmaceutical synthesis, material with a purity of 99% or higher, as determined by High-Performance Liquid Chromatography (HPLC), is generally preferred.
Below is a summary of representative commercial suppliers and their typical product specifications. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).
| Supplier | Purity Specification | Analytical Method | Other Notes |
| Sigma-Aldrich | ≥97% | Not specified on general product page | CoA may provide more details. |
| Tokyo Chemical Industry (TCI) | >98.0% | Titration (T) | Provides detailed specifications including appearance and melting point. |
| Chem-Impex | ≥98% | HPLC | Offers product specifications and allows for CoA search by lot number. |
| MedChemExpress | 99.89% | HPLC | Provides a detailed CoA with HPLC purity and water content. |
Table 1: Comparison of Commercial Suppliers and Purity of this compound
Quality Control and Impurity Profiling
Ensuring the purity and defining the impurity profile of this compound is paramount for its application in regulated industries like pharmaceuticals. Impurities can arise from the synthetic route or degradation and may impact the safety and efficacy of the final product. A robust quality control program for this starting material typically involves a combination of chromatographic and spectroscopic techniques.
Potential Impurities
The manufacturing process of this compound can introduce several process-related impurities. These can include isomers (2-fluorobenzoic acid and 4-fluorobenzoic acid), unreacted starting materials, and by-products from side reactions. For instance, if the synthesis involves the fluorination of a corresponding chloro- or bromo-benzoic acid, residual halogenated impurities might be present.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assay determination and impurity profiling of non-volatile compounds like this compound.[1][2] A reversed-phase method using a C18 column with a gradient elution of acetonitrile (B52724) and acidified water is typically employed.[1] UV detection is suitable for quantitation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the detection and identification of volatile and semi-volatile impurities.[3][4][5] For acidic compounds like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is often necessary prior to analysis.[3][4] This technique is particularly useful for identifying and quantifying trace-level impurities that may not be resolved by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are invaluable tools for structural elucidation and can be used to confirm the identity of the main component and potentially identify major impurities without the need for reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used as a fingerprinting technique to confirm the identity of the material.
Application in Drug Development: A Key Building Block for COX Inhibitors
A significant application of fluorinated benzoic acids, including this compound derivatives, is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6][7][8] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs with reduced gastrointestinal side effects.[7][8]
A derivative of this compound, 2-[(3-fluorobenzyl)oxy]benzoic acid, has been investigated as a potential COX inhibitor due to its structural similarity to known anti-inflammatory agents.[6] The following section outlines a hypothetical signaling pathway and an experimental workflow for evaluating the COX inhibitory activity of such a compound.
Signaling Pathway: Prostaglandin (B15479496) Synthesis and COX Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins that mediate inflammation. NSAIDs and selective COX-2 inhibitors block this enzymatic conversion.
Experimental Workflow: Evaluation of COX Inhibitory Activity
To assess the potential of a this compound derivative as a COX inhibitor, a systematic experimental workflow is employed. This typically involves in vitro enzyme assays and cell-based assays.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
-
Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compound, and a suitable assay buffer. A commercial fluorescence-based or colorimetric inhibitor screening assay kit is often used.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, add the enzyme, assay buffer, and the test compound at various concentrations. c. Initiate the reaction by adding arachidonic acid. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and measure the product formation using a plate reader (fluorescence or absorbance). f. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition curve.
Cell-Based Prostaglandin E2 (PGE2) Production Assay:
-
Objective: To evaluate the effect of the test compound on PGE2 production in a cellular context, often using cells that can be induced to express COX-2.
-
Materials: A suitable cell line (e.g., RAW 264.7 macrophages), cell culture medium, lipopolysaccharide (LPS) for inducing COX-2 expression, test compound, and a PGE2 enzyme-linked immunosorbent assay (ELISA) kit.
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).[6] c. Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.[6] d. After an incubation period (e.g., 24 hours), collect the cell culture supernatant.[6] e. Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. f. Determine the concentration-dependent inhibitory effect of the test compound on PGE2 production.
By following this comprehensive approach, researchers can effectively source, qualify, and utilize high-purity this compound as a key starting material in the development of novel therapeutics. The provided experimental framework for evaluating COX inhibition serves as a guide for elucidating the mechanism of action of its derivatives in a drug discovery setting.
References
- 1. benchchem.com [benchchem.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic aromatic substitution reactions of 3-Fluorobenzoic acid
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Fluorobenzoic Acid
Introduction: Reactivity and Regioselectivity
This compound is an aromatic carboxylic acid that presents a compelling case study in electrophilic aromatic substitution (EAS) due to the competing directing effects of its two substituents.[1][2][3] The reactivity of the benzene (B151609) ring and the position of substitution by an incoming electrophile are dictated by the electronic properties of the fluoro (-F) and carboxylic acid (-COOH) groups.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring significantly less nucleophilic and thus less reactive towards electrophiles.[4][5][6] The deactivation is most pronounced at the ortho and para positions, making the meta position (C5) the least deactivated and the preferred site of substitution if this group were acting alone.
-
Fluorine Group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R).[7][8] This resonance effect stabilizes the cationic intermediate (the sigma complex or arenium ion) when the attack occurs at the ortho and para positions (C2, C4, C6).[7] Consequently, fluorine is considered a deactivating but ortho, para-directing group.
The reaction's regioselectivity is therefore determined by the interplay of these opposing effects. The powerful deactivating nature of the carboxyl group means that forcing conditions are often necessary for substitution to occur. The final substitution pattern reveals which directing effect is dominant.
Caption: Competing directing effects on the this compound ring.
Nitration
Nitration is a canonical electrophilic aromatic substitution reaction. For this compound, the reaction proceeds with high regioselectivity, indicating a dominant directing effect. Experimental evidence shows that nitration with a mixture of nitric and sulfuric acids primarily yields 3-fluoro-4-nitrobenzoic acid.[9] This outcome demonstrates that the para-directing effect of the fluorine atom at C3 overcomes the meta-directing influence of the carboxylic acid group at C1, leading to substitution at the C4 position. The C4 position is para to the fluorine and ortho to the carboxyl group.
References
- 1. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
Acidity and pKa Values: A Comparative Overview
An In-depth Technical Guide to the Acidity and pKa Value of 3-Fluorobenzoic Acid
This guide provides a comprehensive analysis of the acidity and pKa of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the theoretical underpinnings of its acidity, comparative data with related compounds, and detailed experimental protocols for pKa determination.
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -log Ka). A lower pKa value signifies a stronger acid. The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene (B151609) ring.[1][2] Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the conjugate base (carboxylate anion), while electron-donating groups decrease acidity.[2][3][4]
The table below summarizes the pKa values for benzoic acid and its fluorinated isomers in aqueous solution at 25°C, providing a clear quantitative comparison.
| Compound | pKa Value |
| Benzoic Acid | 4.20[5] |
| 2-Fluorobenzoic Acid | 3.27[6] |
| This compound | 3.86 |
| 4-Fluorobenzoic Acid | 4.14[7] |
Electronic Effects of the Fluorine Substituent
The effect of a substituent on the acidity of benzoic acid is a result of two primary electronic factors: the inductive effect and the resonance effect.[1]
-
Inductive Effect (-I): Fluorine is a highly electronegative atom, which causes it to withdraw electron density from the benzene ring through the sigma (σ) bonds. This is a distance-dependent effect that stabilizes the carboxylate anion by dispersing its negative charge, thereby increasing the acid's strength.[1][3]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.[1]
In the case of This compound , the fluorine atom is in the meta position. At this position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect (-I) dominates.[1] This effect withdraws electron density from the ring, stabilizes the 3-fluorobenzoate (B1230327) conjugate base, and facilitates the dissociation of the proton. Consequently, this compound (pKa = 3.86) is a stronger acid than benzoic acid itself (pKa = 4.20).
The following diagram illustrates the factors influencing the acidity of this compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable and common method for determining the pKa values of weak acids and bases.[8][9] The procedure involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Materials and Reagents
-
Analyte Solution: ~1 mM solution of this compound.
-
Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.
-
Acidic Solution: 0.1 M hydrochloric acid (HCl) for initial pH adjustment.
-
Ionic Strength Adjuster: 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]
-
Solvent: Deionized water or a specified co-solvent mixture (e.g., acetonitrile-water).[8][11]
-
Calibration Buffers: Standard pH buffers (e.g., pH 4, 7, and 10).[10]
Equipment
-
Calibrated pH meter with a combination glass electrode.
-
Magnetic stirrer and stir bar.
-
Burette (manual or automated).
-
Reaction vessel (beaker).
Experimental Workflow
The following diagram outlines the workflow for determining the pKa value using potentiometric titration.
Detailed Procedure
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions to ensure accurate pH measurements.[10]
-
Sample Preparation: Place a known volume (e.g., 20 mL) of the ~1 mM this compound solution into the reaction vessel. Add KCl to maintain a constant ionic strength of 0.15 M.[10]
-
Initial State: Place the vessel on a magnetic stirrer and immerse the pH electrode. If necessary, purge the solution with nitrogen to remove dissolved CO2. Adjust the initial pH of the solution to approximately 2.0 using 0.1 M HCl.[10]
-
Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be found by examining the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Conclusion
The acidity of this compound (pKa = 3.86) is greater than that of the parent benzoic acid (pKa = 4.20). This enhanced acidity is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom at the meta position, which stabilizes the resulting carboxylate anion. Unlike the ortho and para isomers, the acidity of the meta isomer is not counteracted by an electron-donating resonance effect. The pKa value can be reliably determined using standard laboratory techniques such as potentiometric titration, a fundamental procedure in physical chemistry and drug development.
References
- 1. sarthaks.com [sarthaks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. asianpubs.org [asianpubs.org]
The Evolving Landscape of 3-Fluorobenzoic Acid: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a versatile scaffold and key building block in a multitude of scientific disciplines. Its unique physicochemical properties, imparted by the presence of a fluorine atom at the meta position, have rendered it a valuable tool in medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, offering insights into its synthesis, biological activities of its derivatives, and its role in the development of advanced materials.
Core Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in research. The fluorine substituent significantly influences the molecule's electronics and lipophilicity, thereby affecting its reactivity and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| Melting Point | 122-124 °C | [2] |
| Boiling Point | 251.1 °C at 760 mmHg | [2] |
| pKa | 3.86 | |
| LogP | 1.52 | |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Very soluble in water | [2] |
Applications in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules.
Anti-inflammatory Agents
Derivatives of this compound have shown promise in the development of novel anti-inflammatory drugs. The 3-fluorobenzoyl moiety can be incorporated into various molecular frameworks to target key inflammatory pathways. While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of fluorinated benzoic acid derivatives has been investigated for cyclooxygenase (COX) inhibition. The development of selective COX-2 inhibitors is a primary objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Anticancer Agents
The quest for more effective and selective anticancer therapeutics has led researchers to explore fluorinated compounds. While direct cytotoxicity data for simple this compound derivatives is limited, more complex molecules incorporating the 3-fluorophenyl group have demonstrated significant antiproliferative activity. For instance, certain 3-fluoroazetidin-2-ones, which can be conceptually derived from precursors related to this compound, have shown potent activity against breast cancer cell lines, with IC₅₀ values in the nanomolar range.[4][5]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Fluoroazetidin-2-ones | MCF-7 (Breast) | 0.075 - 0.095 | [4][5] |
| 3-Fluoroazetidin-2-ones | Hs578T (Breast) | 0.033 | [4] |
| 3-Fluoroazetidin-2-ones | MDA-MB-231 (Breast) | 0.620 | [4] |
Note: These compounds are complex derivatives and not direct esters or amides of this compound, but they highlight the potential of the 3-fluorophenyl motif in anticancer drug design.
Signaling Pathway Modulation
Potential for NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer.[6] The inhibition of this pathway is a key therapeutic strategy. While direct evidence of this compound derivatives modulating the NF-κB pathway is not yet widely documented, a monoketone analog of curcumin (B1669340) containing two 2-fluorobenzylidene groups, EF24, has been shown to be a potent inhibitor of NF-κB signaling by directly targeting IκB kinase (IKK).[7] This suggests that the incorporation of a fluorinated benzoyl moiety could be a viable strategy for designing novel NF-κB inhibitors.
References
- 1. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 455-38-9 [chemicalbook.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 3-Fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorobenzoic acid (3-FBA), a halogenated aromatic carboxylic acid, has emerged as a significant building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the fluorine substituent, have made it a valuable precursor for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction: The Dawn of Aromatic Fluorine Chemistry
The introduction of fluorine into aromatic systems has long been a formidable challenge in organic chemistry. Early attempts at direct fluorination of aromatic compounds were often met with violent and uncontrollable reactions. The history of this compound is intrinsically linked to the broader development of aromatic fluorination methodologies. While the precise date of its first synthesis is not definitively documented, its discovery can be situated within the context of the groundbreaking work on fluorinated aromatic compounds in the late 19th and early 20th centuries. The advent of reactions such as the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via diazonium salts, marked a turning point and likely facilitated the initial systematic synthesis and characterization of fluorobenzoic acid isomers, including the meta-substituted this compound.
Physicochemical and Spectroscopic Data
The strategic placement of the fluorine atom at the meta position of the benzoic acid ring significantly influences its electronic properties, acidity, and reactivity. A summary of its key quantitative data is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | [1][2] |
| Molar Mass | 140.11 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 122-124 °C | [1][3] |
| Boiling Point | 251.1 °C | [4] |
| Solubility in Water | Very soluble | [1][3] |
| pKa (at 25 °C) | 3.86 | [1] |
| logP | 1.49 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available in chemical databases. | [2] |
| ¹³C NMR | Spectra available in chemical databases. | [2][5] |
| IR Spectrum | Data available in NIST Chemistry WebBook. | |
| Mass Spectrum | Data available in NIST Chemistry WebBook. | [6] |
Historical Synthesis: The Balz-Schiemann Reaction
Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Boric Acid
-
60% Hydrofluoric Acid
-
Potassium Hydroxide (B78521)
-
Ethyl Alcohol (95%)
-
Potassium Carbonate
-
Norite (activated carbon)
-
Congo Red indicator paper
Procedure:
-
Diazotization:
-
In a 5-L round-bottomed flask, a mixture of 165 g (1 mole) of ethyl p-aminobenzoate, 300 mL of water, and 204 mL (2.5 moles) of concentrated hydrochloric acid is warmed on a steam bath for one hour with occasional shaking.
-
The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath.
-
While stirring mechanically, a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimum amount of water is added slowly, maintaining the temperature below 7°C. The diazotization is complete when a faint positive test for nitrous acid with starch-iodide paper persists for ten minutes.
-
-
Formation of the Diazonium Fluoborate Salt:
-
In a paraffin-wax coated beaker, 68 g (1.1 moles) of boric acid is dissolved in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. The solution is then chilled in an ice-water bath.
-
The cold fluoboric acid solution is added rapidly with stirring to the diazonium solution, maintaining the temperature below 10°C.
-
A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates. Stirring is continued for 20-30 minutes.
-
The solid is filtered, washed successively with cold water, cold methyl alcohol, and ether, and then dried in a vacuum desiccator over concentrated sulfuric acid.
-
-
Thermal Decomposition:
-
The dried diazonium fluoborate is placed in a flask and heated gently with a flame.
-
When white fumes of boron trifluoride appear, the flame is removed, and the decomposition proceeds spontaneously. Heat is applied as necessary to complete the decomposition.
-
-
Hydrolysis and Isolation:
-
The resulting ethyl p-fluorobenzoate is collected and refluxed for one hour on a steam bath with a solution of 56 g (1 mole) of potassium hydroxide in 80 mL of 95% ethyl alcohol and 120 mL of water.
-
The hot solution is filtered, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid to the hot filtrate until the mixture is acidic to Congo paper.
-
After cooling, the solid is filtered and dried.
-
-
Purification:
-
The crude p-fluorobenzoic acid is dissolved in a hot solution of 40 g of potassium carbonate in 400 mL of water.
-
The solution is boiled with 5 g of Norite, filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the purified p-fluorobenzoic acid.
-
Modern Synthesis: Oxidation of 3-Fluorobenzaldehyde (B1666160)
A common and efficient modern laboratory-scale synthesis of this compound involves the oxidation of 3-fluorobenzaldehyde. This method is generally high-yielding and avoids the use of hazardous reagents like hydrofluoric acid.
Experimental Protocol: Synthesis of this compound from 3-Fluorobenzaldehyde
Materials:
-
3-Fluorobenzaldehyde
-
Potassium Permanganate (B83412) (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetone (B3395972) or tert-butanol).
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 1.5-2 equivalents) in water.
-
-
Oxidation:
-
Slowly add the potassium permanganate solution to the stirred solution of 3-fluorobenzaldehyde. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears completely.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
Applications in Drug Discovery and Development
This compound is a versatile building block in medicinal chemistry, where the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] A notable application is in the development of multi-functional agents for the treatment of Alzheimer's disease.
Case Study: Tetrahydroacridine Derivatives for Alzheimer's Disease
Researchers have designed and synthesized a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives incorporating a this compound moiety. These compounds have been evaluated as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and inhibitors of β-amyloid (Aβ) aggregation, two key pathological hallmarks of Alzheimer's disease.[7]
The this compound fragment is typically introduced through amide bond formation with a linker attached to the tetrahydroacridine core. The workflow for the design and evaluation of such compounds is illustrated below.
Conclusion
From its historical roots in the challenging field of aromatic fluorination to its current status as a valuable building block in medicinal chemistry, this compound has a rich history. The development of robust synthetic methods, such as the Balz-Schiemann reaction and modern oxidation protocols, has made this compound readily accessible for a wide range of applications. Its utility in the design of multi-target ligands for complex diseases like Alzheimer's underscores the continued importance of this seemingly simple molecule in advancing scientific research and drug development. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 455-38-9 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. This compound(455-38-9) 13C NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 7. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 3-Fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the high-yield synthesis of 3-Fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. Three primary synthetic routes are presented: the oxidation of 3-fluorobenzaldehyde (B1666160), the Balz-Schiemann reaction of 3-aminobenzoic acid, and the oxidation of 3-fluorotoluene (B1676563). Each protocol is detailed with step-by-step instructions, reagent quantities, and reaction conditions. Quantitative data is summarized for easy comparison, and diagrams are provided to illustrate the experimental workflows and reaction mechanisms.
Introduction
This compound (CAS 455-38-9) is a valuable building block in organic synthesis.[1] Its derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs) and specialized chemical products. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Therefore, efficient and high-yielding methods for its synthesis are of great interest to the scientific community. This application note details three reliable protocols for the preparation of this compound, focusing on yield, scalability, and reagent accessibility.
Synthesis Protocols Overview
Three distinct and effective methods for synthesizing this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
-
Protocol 1: Oxidation of 3-Fluorobenzaldehyde. This method stands out for its exceptionally high yield (98%) and use of water as a solvent, making it an environmentally friendly option.[2]
-
Protocol 2: Balz-Schiemann Reaction from 3-Aminobenzoic Acid. A classic and reliable method for introducing fluorine to an aromatic ring via a diazonium salt intermediate.[3][4]
-
Protocol 3: Oxidation of 3-Fluorotoluene. A common industrial approach utilizing a strong oxidizing agent to convert the methyl group to a carboxylic acid.[5]
The general workflows for these synthetic routes are illustrated below.
Caption: Overview of synthetic pathways to this compound.
Data Presentation
The following table summarizes the key quantitative data for the described synthesis protocols.
| Protocol | Starting Material | Key Reagents | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| 1 | 3-Fluorobenzaldehyde | Cu(OAc)₂, Co(OAc)₂, O₂ | Water | 70°C, 12 h | 98% | [2] |
| 2 | 3-Aminobenzoic Acid | NaNO₂, HBF₄ | Aqueous | 0-5°C (Diazotization); Heat (Decomposition) | 75-85% (Typical) | [3][6][7] |
| 3 | 3-Fluorotoluene | KMnO₄, NaOH | Water | Reflux, 3-4 h | ~80% (Typical) | [8] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use. Diazonium salts can be explosive when isolated and dry; handle with extreme caution.[4][9]
Protocol 1: Catalytic Oxidation of 3-Fluorobenzaldehyde
This protocol is adapted from a patented procedure and is notable for its high efficiency and use of an aqueous medium.[2]
Materials:
-
3-Fluorobenzaldehyde (1 mmol, 124.1 mg)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (0.003 mmol, 0.6 mg)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.003 mmol, 0.75 mg)
-
Deionized Water (2 mL)
-
Oxygen (balloon)
-
15 mL glass reaction tube with stir bar
Procedure:
-
To a 15 mL glass reaction tube, add 3-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), Co(OAc)₂·4H₂O (0.003 mmol), and 2 mL of water.
-
Attach an oxygen-filled balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature. A solid crude product should precipitate.
-
Isolate the solid product by centrifugation or vacuum filtration.
-
Wash the solid with 3 mL of cold deionized water, centrifuge/filter again.
-
Dry the product to a constant weight to obtain pure this compound. (Yield: ~98%) [2]
Protocol 2: Balz-Schiemann Reaction of 3-Aminobenzoic Acid
This procedure involves the formation of a diazonium salt followed by thermal decomposition. It is a robust method for synthesizing aryl fluorides.[3][6]
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~48-50% in water)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, suspend 3-aminobenzoic acid in water and add concentrated HCl.
-
Cool the mixture to 0-5°C in an ice-salt bath with mechanical stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.[10] The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[7]
-
-
Formation of Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄).
-
A precipitate of the 3-carboxybenzenediazonium tetrafluoroborate will form.
-
Continue stirring in the ice bath for 20-30 minutes to ensure complete precipitation.
-
-
Isolation and Decomposition:
-
Filter the precipitated salt using a Büchner funnel and wash it with cold water, followed by cold methanol, and finally a small amount of ether to aid drying.[7]
-
Caution: Do not over-dry the isolated salt as diazonium salts can be explosive.
-
Gently heat the dried salt in a flask. The decomposition will start, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases. This should be done in a fume hood.
-
The decomposition results in a crude liquid/solid residue of this compound.
-
-
Purification:
-
Purify the crude product by recrystallization from hot water or by steam distillation followed by recrystallization.
-
Protocol 3: Permanganate (B83412) Oxidation of 3-Fluorotoluene
This method uses a powerful and inexpensive oxidizing agent to convert the side-chain methyl group into a carboxylic acid.[8]
Materials:
-
3-Fluorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add water and a small amount of NaOH or Na₂CO₃.
-
Add 3-fluorotoluene to the flask.
-
Heat the mixture to reflux and add potassium permanganate in small portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the purple color persists, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture and filter off the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings.
-
Cool the clear filtrate in an ice bath and carefully acidify with H₂SO₄ or HCl until the pH is ~1-2.
-
This compound will precipitate as a white solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. nbinno.com [nbinno.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Purification of 3-Fluorobenzoic Acid from a Reaction Mixture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-fluorobenzoic acid from a typical reaction mixture. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, making its purity a critical factor for successful downstream applications. These protocols are designed to guide researchers in obtaining high-purity this compound, suitable for a range of sensitive applications.
Introduction
This compound is a white crystalline solid with moderate solubility in water and higher solubility in organic solvents like ethanol (B145695) and acetone.[1] Its synthesis, often through methods like the oxidation of 3-fluorotoluene (B1676563) or the Grignard reaction of 3-bromofluorobenzene with carbon dioxide, can result in a crude product containing various impurities. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzyl alcohol from incomplete oxidation), and inorganic salts from the workup procedure.
The purification strategies outlined below leverage the acidic nature of the carboxylic acid group and differences in solubility to effectively remove these impurities. The primary methods covered are acid-base extraction and recrystallization. The choice of method will depend on the nature and quantity of the impurities present.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the described methods. The data presented are representative values to illustrate the efficacy of each technique.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) | Key Impurities Removed |
| Acid-Base Extraction | 85 - 95 | 95 - 98 | 85 - 95 | Neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts), basic impurities. |
| Recrystallization | 90 - 98 | > 99 | 80 - 90 | Soluble impurities, some colored impurities (with activated carbon treatment). |
| Combined Approach | 85 - 95 | > 99.5 | 70 - 85 | A broad range of both neutral and soluble impurities. |
Experimental Workflows
The purification of this compound can be approached through a single method or a combination of techniques for higher purity.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and basic organic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use a sufficient volume of solvent to fully dissolve the organic components.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: The sodium salt of this compound (sodium 3-fluorobenzoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean beaker. Perform a second extraction on the organic layer with a fresh portion of 1 M NaOH to ensure complete transfer of the acidic product.
-
Combine Aqueous Layers: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add 6 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing soluble impurities and can significantly improve the purity of the final product. A mixed solvent system of ethanol and water is often effective.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a good starting point. This compound is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, or if using activated carbon to decolorize, perform a hot gravity filtration. To decolorize, add a small amount of activated carbon to the hot solution, swirl, and then filter through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Purity Assessment
The purity of the this compound should be assessed after purification.
1. Melting Point Determination:
-
A sharp melting point close to the literature value (typically around 123-125 °C) is indicative of high purity. Impurities will generally depress and broaden the melting point range.
2. High-Performance Liquid Chromatography (HPLC):
-
HPLC is a powerful technique for determining the purity of the final product and quantifying any remaining impurities. A typical reversed-phase HPLC method can be employed.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified solid in the mobile phase.
The purity is determined by the relative peak area of the this compound compared to the total area of all peaks in the chromatogram.
Logical Diagram for Purification and Analysis
Caption: Decision workflow for purification and analysis.
References
Application Notes and Protocols: Utilizing 3-Fluorobenzoic Acid in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzoic acid is a valuable reagent in peptide synthesis, primarily employed for N-terminal capping or for the introduction of a fluorinated aromatic moiety into a peptide sequence. The presence of the fluorine atom can subtly alter the electronic properties, lipophilicity, and metabolic stability of the resulting peptide, making it a useful tool in medicinal chemistry and drug development for enhancing pharmacokinetic properties or for use as a spectroscopic probe. These application notes provide detailed protocols for the efficient coupling of this compound to the N-terminus of peptides, both in solution and on solid phase, and its use as a capping agent to terminate peptide elongation.
Core Concepts in this compound Peptide Coupling
The fundamental principle behind coupling this compound to a peptide is the formation of an amide bond between the carboxylic acid of this compound and the free N-terminal amine of the peptide. This reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Several standard peptide coupling reagents can be utilized for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/phosphonium salt-based reagents like HBTU, HATU, or PyBOP.[1][2][3] The choice of coupling reagent and reaction conditions can influence the efficiency and purity of the final product.[4]
Alternatively, this compound can be pre-activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This stable active ester can then be reacted with the N-terminus of the peptide.[5][6] This approach is particularly useful for solution-phase couplings and for labeling peptides under mild conditions.
Workflow for N-Terminal 3-Fluorobenzoylation on Solid Support
Caption: Workflow for the N-terminal modification of a peptide with this compound on a solid support.
Quantitative Data Summary
The efficiency of coupling this compound is comparable to that of standard amino acid couplings when using appropriate activating agents. The following table summarizes expected yields and purities for the N-terminal 3-fluorobenzoylation of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Ile-Resin) on a solid support using different coupling methods. These values are representative and can vary depending on the peptide sequence and reaction scale.
| Coupling Reagent/Method | Activator/Additive | Base | Reaction Time (min) | Crude Purity (%) | Isolated Yield (%) |
| DIC | HOBt | DIPEA | 60 - 120 | > 90 | 85 - 95 |
| HBTU | HOBt (optional) | DIPEA | 30 - 60 | > 95 | 90 - 98 |
| HATU | HOAt | DIPEA/Collidine | 20 - 40 | > 95 | 92 - 99 |
| Pre-activated NHS ester | - | DIPEA | 60 - 180 | > 85 | 80 - 90 |
Yields and purities are highly dependent on the peptide sequence and the efficiency of the preceding synthesis steps.[7]
Experimental Protocols
Protocol 1: N-Terminal Coupling of this compound to a Peptide on Solid Support using HBTU
This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on a solid-phase resin (e.g., Rink Amide resin) using Fmoc/tBu chemistry.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent, based on resin loading) in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Coupling Reaction: Add the freshly prepared coupling solution to the resin. Shake the reaction vessel at room temperature for 1-2 hours.[8][9]
-
Monitoring the Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the disappearance of the free primary amine. A negative test (colorless or yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Cleave the 3-fluorobenzoylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Capping of Unreacted N-Termini with this compound
This protocol is used to terminate peptide chains that have failed to couple in a given synthesis cycle, preventing the formation of deletion sequences. This is an alternative to the more common acetic anhydride (B1165640) capping.[10]
Materials:
-
Peptide-resin after a coupling step
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Shaker
Procedure:
-
Washing: After the primary amino acid coupling step, wash the resin with DMF (3 x 1 min).
-
Capping Solution Preparation: Prepare a capping solution by dissolving this compound (10 equivalents), HOBt (10 equivalents), and DIC (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and shake at room temperature for 30-45 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Confirmation: A ninhydrin test should be negative, indicating the absence of free primary amines.
-
Continuation of Synthesis: Proceed with the deprotection of the Fmoc group for the next coupling cycle.
Protocol 3: Solution-Phase Coupling of this compound to a Peptide
This protocol is suitable for coupling this compound to a purified peptide with a free N-terminus in solution.
Materials:
-
Purified peptide with a free N-terminus
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DMF or other suitable aprotic solvent
-
DIPEA
-
Stirring plate and stir bar
Procedure:
-
Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Activation of this compound: In a separate flask, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.[8]
-
pH Adjustment: Add DIPEA to the peptide solution to adjust the pH to approximately 8.
-
Coupling Reaction: Add the pre-activated this compound solution to the peptide solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water. The modified peptide can be purified from the reaction mixture by RP-HPLC.
Signaling Pathways and Logical Relationships
Mechanism of HBTU-Mediated Coupling
Caption: Mechanism of this compound activation and coupling using HBTU.[11]
Conclusion
The incorporation of this compound into peptides is a straightforward process that can be achieved with high efficiency using standard peptide synthesis protocols. The choice of coupling reagent and reaction conditions should be optimized based on the specific peptide sequence and desired purity. The protocols provided herein offer robust starting points for researchers to successfully perform N-terminal 3-fluorobenzoylation for various applications in peptide chemistry and drug discovery.
References
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Site-selective radiolabeling of peptides by (18)F-fluorobenzoylation with [(18F)]SFB in solution and on solid phase: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
3-Fluorobenzoic Acid: A Versatile Precursor in the Synthesis of Targeted Pharmaceutical Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluorobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily due to the unique properties conferred by the fluorine substituent. The high electronegativity and small size of the fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. This application note provides a detailed overview of the use of a this compound derivative as a precursor in the synthesis of a commercially successful pharmaceutical agent, Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of the relevant signaling pathway.
Case Study: Synthesis of Idelalisib
Idelalisib is a potent and selective inhibitor of the PI3Kδ isoform, which is a critical component of the B-cell receptor (BCR) signaling pathway. Overactivation of this pathway is a hallmark of several B-cell cancers. The synthesis of Idelalisib can be initiated from 2-fluoro-6-nitrobenzoic acid, a close derivative of this compound.
Experimental Workflow for Idelalisib Synthesis
The following diagram outlines the key steps in the synthesis of Idelalisib starting from 2-fluoro-6-nitrobenzoic acid.
Experimental Protocols
Step 1 & 2: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide [1]
-
Activation of 2-Fluoro-6-nitrobenzoic acid: To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in dichloromethane (B109758) (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.5 eq) at ambient temperature and stir for 3 hours.
-
Amidation: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Dissolve the resulting acid chloride in 1,4-dioxane (B91453) and add it to a suspension of aniline (1.0 eq) and sodium bicarbonate in a mixture of 1,4-dioxane and water.
-
Work-up and Purification: Stir the reaction mixture until completion. Concentrate the mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-6-nitro-N-phenylbenzamide. The product can be further purified by recrystallization.
Step 3: Coupling with N-Boc-L-2-aminobutyric acid [1]
-
To a solution of 2-fluoro-6-nitro-N-phenylbenzamide (1.0 eq) and N-Boc-L-2-aminobutyric acid (1.2 eq) in an appropriate solvent, add a coupling reagent such as thionyl chloride.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the intermediate amide.
Step 4 & 5: Reduction and Cyclization to form the Quinazolinone Core [1]
-
Reduction: Dissolve the intermediate amide from Step 3 in acetic acid. Add zinc dust (excess) portion-wise while maintaining the temperature.
-
Cyclization: After the reduction is complete, the resulting amino compound will cyclize in the acidic medium to form the quinazolinone ring.
-
Purification: Filter the reaction mixture to remove excess zinc. Concentrate the filtrate and purify the residue by column chromatography to obtain the Boc-protected quinazolinone intermediate.
Step 6: Boc Deprotection [1]
-
Dissolve the Boc-protected quinazolinone in a mixture of DCM and trifluoroacetic acid (TFA) at 0-10 °C.
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the amine salt.
Step 7: Coupling with 6-chloropurine to yield Idelalisib [1]
-
To a solution of the deprotected quinazolinone from Step 6 in acetonitrile, add 6-chloropurine (1.1 eq), diisopropylethylamine (DIPEA) (1.5 eq), and zinc chloride (ZnCl₂) (1.5 eq).
-
Heat the reaction mixture at 80-90 °C for 10-12 hours.
-
Purification: Cool the reaction mixture, concentrate, and purify the crude product by column chromatography to yield Idelalisib.
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 & 2 | 2-Fluoro-6-nitro-N-phenylbenzamide | Oxalyl chloride, Aniline | DCM, Dioxane | ~90 | >95 |
| 3 | Intermediate Amide | N-Boc-L-2-aminobutyric acid, Thionyl chloride | Dichloromethane | ~85 | >90 |
| 4 & 5 | Boc-protected Quinazolinone | Zinc, Acetic Acid | Acetic Acid | ~70 | >95 |
| 6 | Deprotected Quinazolinone | Trifluoroacetic Acid | Dichloromethane | Quantitative | >99 |
| 7 | Idelalisib | 6-chloropurine, DIPEA, ZnCl₂ | Acetonitrile | ~58 | >98 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Mechanism of Action: PI3K Signaling Pathway
Idelalisib selectively inhibits the p110δ isoform of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells. In malignant B-cells, this pathway is often constitutively active.
PI3K/Akt/mTOR Signaling Pathway Diagram
Conclusion
This compound and its derivatives serve as critical precursors in the synthesis of complex pharmaceutical compounds. The synthesis of Idelalisib from 2-fluoro-6-nitrobenzoic acid exemplifies the strategic use of a fluorinated building block to construct a targeted therapy. The provided protocols offer a foundational guide for researchers in the field of drug discovery and development, highlighting the importance of multi-step synthesis in accessing novel therapeutic agents. The understanding of the underlying biological pathways, such as the PI3K/Akt/mTOR cascade, is paramount for the rational design of next-generation kinase inhibitors.
References
Application of 3-Fluorobenzoic Acid in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzoic acid is a versatile building block in the synthesis of various agrochemicals. The presence of the fluorine atom at the meta-position of the benzoic acid ring imparts unique electronic properties, enhancing the biological activity and metabolic stability of the resulting compounds. This document provides detailed application notes and experimental protocols for the synthesis of a potential herbicidal agent derived from this compound, highlighting its role in the development of modern crop protection agents.
Application Notes: Synthesis of N-(3-fluorophenyl)picolinamide
Overview:
N-(3-fluorophenyl)picolinamide is a compound with potential herbicidal activity. Its synthesis from this compound involves a two-step process: the conversion of the carboxylic acid to its more reactive acid chloride, followed by the acylation of an appropriate amine. The 3-fluorophenyl moiety is a key pharmacophore that can influence the compound's interaction with its biological target.
Mechanism of Action (Hypothesized):
While the specific mode of action for N-(3-fluorophenyl)picolinamide is not extensively documented in the provided search results, many picolinamide-based herbicides act as synthetic auxins or disrupt other critical plant processes. The fluorinated phenyl ring can enhance the molecule's binding affinity to target proteins and improve its transport properties within the plant.
Key Advantages of Using this compound:
-
Enhanced Biological Activity: The fluorine atom can increase the binding affinity of the final molecule to its target site.
-
Improved Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic degradation, potentially leading to longer-lasting herbicidal effects.
-
Modified Physicochemical Properties: Fluorine substitution can alter the solubility, lipophilicity, and other properties of the molecule, which can affect its uptake and translocation in plants.
Quantitative Data Summary
The following tables summarize the synthesis yields and biological activity data for the synthesis of N-(3-fluorophenyl)picolinamide and related compounds.
Table 1: Synthesis Yields
| Step | Reactants | Product | Typical Yield (%) |
| 1. Acid Chloride Formation | This compound, Thionyl chloride | 3-Fluorobenzoyl chloride | >95 |
| 2. Amide Formation | 3-Fluorobenzoyl chloride, 2-Aminopyridine (B139424) | N-(3-fluorophenyl)picolinamide | 85-95 |
Table 2: Herbicidal Activity Data (Illustrative Examples for Related Compounds)
| Compound | Target Weed | Concentration (µg/mL) | Inhibition (%) | Reference Compound | Inhibition (%) |
| Novel Pyridine Carboxamide Derivatives | Amaranthus retroflexus | 300 g/ha | 95-100 | Picloram | - |
| Novel Triazolinone Derivatives | Broadleaf weeds in rice | 75-150 g/ha | Comparable | Sulfentrazone | Comparable |
| N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide (C6) | Cucumis sativus | 1.875 | >90 | Cafenstrole | - |
Experimental Protocols
1. Synthesis of 3-Fluorobenzoyl Chloride from this compound
This protocol describes the conversion of this compound to its acid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add anhydrous toluene to the flask to create a slurry.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred mixture at room temperature.
-
After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 3-fluorobenzoyl chloride can be purified by fractional distillation under vacuum.
2. Synthesis of N-(3-fluorophenyl)picolinamide
This protocol describes the acylation of 2-aminopyridine with 3-fluorobenzoyl chloride.
Materials:
-
3-Fluorobenzoyl chloride
-
2-Aminopyridine
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine in anhydrous DCM.
-
Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-fluorobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled solution of 2-aminopyridine via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield N-(3-fluorophenyl)picolinamide as a solid.
Visualizations
Caption: Synthetic workflow for N-(3-fluorophenyl)picolinamide.
Caption: Rationale for using this compound in synthesis.
Application Notes and Protocols for the Synthesis of Novel Polymers Using 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials attracting significant interest across various scientific disciplines, including biomedical applications and drug development.[1] The incorporation of fluorine atoms into a polymer backbone can significantly alter its physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique surface properties.[2][3] 3-Fluorobenzoic acid is a valuable starting material for the synthesis of novel aromatic polymers, such as polyamides and polyesters, where the fluorine substituent can impart desirable characteristics for advanced applications.[4]
These application notes provide detailed protocols for the synthesis of a novel fluorinated aromatic polyamide starting from this compound. The protocols are designed for researchers in organic and polymer chemistry and professionals in drug development who are interested in exploring the potential of these materials.
Synthesis of a Novel Fluorinated Aromatic Polyamide
A viable route for the synthesis of a novel aromatic polyamide from this compound involves a two-step process:
-
Monomer Synthesis: Conversion of this compound to 3-fluoro-4,6-diaminobenzoic acid. This is achieved through a dinitration reaction followed by a reduction of the nitro groups.
-
Polymerization: Polycondensation of the synthesized fluorinated diamine with a commercially available aromatic diacid chloride, such as terephthaloyl chloride, to yield the final polyamide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for a novel fluorinated aromatic polyamide.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4,6-diaminobenzoic Acid
1.1. Dinitration of this compound
-
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (5 equivalents) to the flask with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the this compound is completely dissolved, slowly add fuming nitric acid (2.5 equivalents) dropwise from the dropping funnel. Maintain the temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 3-fluoro-4,6-dinitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from ethanol to obtain pure 3-fluoro-4,6-dinitrobenzoic acid.
-
Dry the product in a vacuum oven at 60 °C overnight.
-
1.2. Reduction of 3-Fluoro-4,6-dinitrobenzoic Acid
-
Materials:
-
3-Fluoro-4,6-dinitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Distilled water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4,6-dinitrobenzoic acid (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (10 equivalents) in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the solution of the dinitro compound with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-fluoro-4,6-diaminobenzoic acid.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure diamine monomer.
-
Protocol 2: Synthesis of Fluorinated Aromatic Polyamide via Low-Temperature Solution Polycondensation
-
Materials:
-
3-Fluoro-4,6-diaminobenzoic acid (synthesized in Protocol 1)
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-fluoro-4,6-diaminobenzoic acid (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add anhydrous pyridine (2.2 equivalents) to the solution as an acid acceptor.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in a small amount of anhydrous DMAc to the stirred diamine solution.
-
Maintain the reaction temperature at 0-5 °C for 1 hour after the addition is complete.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution is then poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the fluorinated aromatic polyamide in a vacuum oven at 80 °C for 24 hours.
-
Data Presentation
The expected properties of the synthesized fluorinated aromatic polyamide can be compared with other aromatic polyamides. The following tables summarize typical data for such polymers.
Table 1: Physical and Thermal Properties of Aromatic Polyamides
| Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Aromatic Polyamide (Literature Example 1)[2] | 0.60 - 0.85 | 195 - 245 | > 485 |
| Aromatic Polyamide (Literature Example 2)[5] | Not specified | > 300 | > 400 |
| Expected Fluorinated Polyamide | 0.5 - 1.0 | 250 - 350 | > 450 |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Aromatic Polyamide (Literature Example 1)[2] | 78.4 - 104.8 | 5.4 - 10.3 | Not specified |
| Fluorinated Aromatic Polyamide (Literature)[6] | up to 326.7 | Not specified | up to 8.4 |
| Expected Fluorinated Polyamide Film | 80 - 120 | 5 - 10 | 2.5 - 3.5 |
Visualization of Experimental Workflow
Workflow for Monomer and Polymer Synthesis
Caption: Workflow for the synthesis and characterization of the monomer and polymer.
Applications in Drug Development
Aromatic polyamides containing fluorine exhibit several properties that make them attractive for applications in drug development.[7] The presence of the C-F bond can increase the metabolic stability of the polymer, which is advantageous for drug delivery systems designed for controlled and sustained release.[1] Furthermore, the hydrophobicity imparted by fluorine can enhance the encapsulation efficiency of hydrophobic drugs and protect them from degradation.[7] The high thermal stability of these polymers also allows for terminal sterilization methods. Potential applications include the formulation of nanoparticles, micelles, and implants for targeted drug delivery.
References
- 1. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization [ouci.dntb.gov.ua]
- 3. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of methyl and ethyl esters of 3-fluorobenzoic acid, common intermediates in the development of pharmaceuticals and other specialty chemicals. Two primary methods are detailed: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using coupling agents.
Introduction
This compound is a versatile building block in organic synthesis. Its ester derivatives are frequently utilized in the synthesis of complex molecules due to the unique electronic properties conferred by the fluorine substituent. The choice of esterification method often depends on the substrate's sensitivity to acid and heat, as well as the desired scale of the reaction. Fischer esterification is a cost-effective and straightforward method suitable for robust substrates, while Steglich esterification offers a milder alternative for more sensitive molecules, preventing potential side reactions.
Data Presentation
The following table summarizes typical quantitative data for the esterification of this compound via Fischer and Steglich methods. Yields can vary based on reaction scale and purification efficiency.
| Product | Method | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl 3-fluorobenzoate (B1230327) | Fischer | Methanol (B129727) | H₂SO₄ | Methanol | Reflux (~65) | 1-4 | ~73[1] |
| Ethyl 3-fluorobenzoate | Fischer | Ethanol (B145695) | H₂SO₄ | Ethanol | Reflux (~78) | 2-6 | 70-90 (estimated) |
| Methyl 3-fluorobenzoate | Steglich | Methanol | DCC, DMAP | CH₂Cl₂ | 0 to RT | 3-5 | 80-95 (estimated) |
| Ethyl 3-fluorobenzoate | Steglich | Ethanol | DCC, DMAP | CH₂Cl₂ | 0 to RT | 3-5 | 80-95 (estimated) |
Characterization Data for Methyl 3-fluorobenzoate: [1]
-
¹H NMR (200 MHz, CDCl₃): δ 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45 – 7.34 (m, 1H), 7.28 – 7.19 (m, 1H), 3.91 (s, 3H).
-
¹³C NMR (50 MHz, CDCl₃): δ 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, 52.2.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound (Methyl Ester)
This protocol describes the synthesis of methyl 3-fluorobenzoate using an excess of methanol as both reagent and solvent, with sulfuric acid as a catalyst.[2]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 35.7 mmol).
-
Add an excess of anhydrous methanol (e.g., 50 mL).
-
Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3-fluorobenzoate.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Steglich Esterification of this compound (Ethyl Ester)
This protocol outlines the synthesis of ethyl 3-fluorobenzoate under mild conditions using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[3][4][5]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (anhydrous)
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 4.0 g, 28.5 mmol) in anhydrous dichloromethane (50 mL).
-
Add anhydrous ethanol (1.2 equivalents, e.g., 2.0 mL, 34.2 mmol) and a catalytic amount of DMAP (0.1 equivalents, e.g., 0.35 g, 2.85 mmol).
-
DCC Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents, e.g., 6.5 g, 31.4 mmol) in a small amount of anhydrous dichloromethane dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude ethyl 3-fluorobenzoate can be purified by column chromatography on silica (B1680970) gel if required.
Visualizations
The following diagrams illustrate the logical workflows for the described esterification protocols.
Caption: Workflow for Fischer Esterification of this compound.
Caption: Workflow for Steglich Esterification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
amidation of 3-Fluorobenzoic acid experimental procedure
Application Note: Amidation of 3-Fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of an amide bond is one of the most critical and frequently employed reactions in medicinal chemistry and the synthesis of functional materials. Amide linkages are integral to the structure of countless pharmaceuticals and biologically active molecules.[1] this compound is a valuable building block, and its amide derivatives are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity. This document provides detailed experimental protocols for the synthesis of amides from this compound using two common and effective methods: the acyl chloride method and a direct coupling approach using a carbodiimide (B86325) reagent.
General Considerations & Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reagents should be of high purity. Anhydrous solvents and conditions are recommended, particularly for the acyl chloride method, to prevent hydrolysis of reactive intermediates.
Method A: Two-Step Synthesis via Acyl Chloride Intermediate
This robust, traditional method involves the initial activation of this compound to its more reactive acyl chloride form using thionyl chloride (SOCl₂), followed by reaction with the desired amine.
Experimental Protocol:
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is often used in the next step without further purification.
Step 2: Amidation of 3-Fluorobenzoyl Chloride
-
Dissolve the crude 3-fluorobenzoyl chloride from the previous step in an anhydrous solvent such as DCM.
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.1-1.5 eq), in the same solvent. The base is necessary to neutralize the hydrochloric acid generated during the reaction.[2]
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the solution of 3-fluorobenzoyl chloride to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a dilute aqueous HCl solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the pure amide.
Method B: One-Pot Synthesis via Carbodiimide Coupling
This method facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single step, using a coupling agent.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular water-soluble carbodiimide that simplifies work-up, often used with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and minimize side reactions.[3][4]
Experimental Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), EDC hydrochloride (1.2-1.5 eq), and an additive such as Oxyma or HOBt (1.0-1.2 eq).
-
Add a suitable solvent, typically DCM or DMF.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with a dilute aqueous citric acid or HCl solution, a saturated aqueous NaHCO₃ solution, and brine. These washes remove the water-soluble EDC-urea byproduct and any unreacted starting materials.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by recrystallization or silica gel column chromatography.
Data Presentation: Comparison of Amidation Methods
The following table summarizes the key parameters for the two described protocols.
| Parameter | Method A: Acyl Chloride | Method B: EDC Coupling |
| Activation Reagent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | EDC•HCl (or other carbodiimides like DCC, DIC)[3][5] |
| Additive | Catalytic DMF | Oxyma Pure, HOBt |
| Key Base | Triethylamine, Pyridine | Diisopropylethylamine (if needed) |
| Typical Solvent | DCM, Toluene, THF | DCM, DMF, Ethyl Acetate |
| Reaction Temperature | 0°C to Reflux | Room Temperature |
| Reaction Time | 3 - 20 hours (two steps) | 12 - 24 hours (one pot) |
| Typical Yield | 70 - 95% | 65 - 90% |
| Key Byproducts | HCl, SO₂, Stoichiometric base•HCl salt | EDC-urea, Stoichiometric base•HCl salt |
| Considerations | Harsh reagents (SOCl₂), requires anhydrous conditions, not suitable for acid-sensitive substrates. | Milder conditions, broader substrate scope, byproduct removal via aqueous wash.[4] |
Experimental Workflow Visualization
The following diagram illustrates the two primary pathways for the amidation of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of halogenated 3-fluorobenzoic acid derivatives. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are significant scaffolds in medicinal chemistry and materials science.
The strategic incorporation of fluorine into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity. When combined with the versatile benzoic acid scaffold, fluorinated benzoic acid derivatives emerge as a promising class of compounds for therapeutic applications.
General Principles and Considerations
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For substrates like halogenated 3-fluorobenzoic acids, several factors are critical for a successful reaction:
-
Choice of Halide: The reactivity of the aryl halide is crucial. The general reactivity trend is I > Br > Cl. For substrates with multiple halogens, selective coupling can often be achieved by targeting the more reactive halogen under carefully controlled conditions.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is paramount. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the oxidative addition step and preventing catalyst deactivation.
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.
-
Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, THF) and an aqueous phase. The use of aqueous systems can accelerate the reaction and is considered a "green" chemistry approach.
Experimental Protocols
Two representative protocols are provided below. Protocol 1 is a highly efficient method for the coupling of bromobenzoic acids in water at room temperature, adapted from a study on a water-soluble palladium-glycine catalyst. Protocol 2 is a more general method often employed for challenging or sterically hindered aryl halides, utilizing a phosphine ligand-based catalyst system at elevated temperatures.
Protocol 1: Aqueous Suzuki-Miyaura Coupling of Halogenated Benzoic Acids at Room Temperature
This protocol is adapted from a highly efficient and green method for the Suzuki-Miyaura coupling of aryl halides containing a carboxyl group.[1] It utilizes a water-soluble palladium catalyst, allowing the reaction to proceed at room temperature in neat water.
Materials:
-
Halogenated this compound (e.g., 5-Bromo-3-fluorobenzoic acid) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Distilled Water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Add 5.0 mL of distilled water to the flask.[1]
-
Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, the product often precipitates from the reaction mixture. Filter the precipitate and wash it with distilled water to separate it from the reaction mixture.[1]
-
To remove by-products from the homo-coupling of the arylboronic acid, the precipitate can be dissolved in boiling water and filtered under decompression while hot.[1]
-
The filtrate is then cooled, and the pH is adjusted with 1M HCl to precipitate the biphenyl (B1667301) carboxylic acid product. The product is then filtered, washed with water, and dried.
Protocol 2: Suzuki-Miyaura Coupling of Halogenated 3-Fluorobenzoic Acids with a Phosphine Ligand Catalyst System
This protocol is a general method suitable for a broader range of substrates, including those that may be less reactive under aqueous room temperature conditions. It employs a common palladium precursor and a bulky phosphine ligand.
Materials:
-
Halogenated this compound (e.g., 5-Bromo-3-fluorobenzoic acid) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated this compound (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), Palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[2]
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[2]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[3][4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which should precipitate.[2]
-
Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of halogenated benzoic acids with various arylboronic acids, based on the highly efficient aqueous protocol (Protocol 1).
Table 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 98 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)benzoic acid | 95 |
Reaction conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), H₂O (5.0 mL), room temperature, 1.5h.
Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylbenzoic acid | 98 |
| 2 | 4-Methylphenylboronic acid | 4-(p-Tolyl)benzoic acid | 97 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)benzoic acid | 96 |
Reaction conditions: 4-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), H₂O (5.0 mL), room temperature, 1.5h.
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the synthesis and evaluation of biaryl compounds via Suzuki-Miyaura coupling.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 3-Fluorobenzoic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and a generalized protocol for utilizing 3-Fluorobenzoic acid as an internal standard (IS) in chromatographic analyses. While specific applications for quantifying analytes other than fluorobenzoic acids are not widely documented in readily available literature, this document outlines the desirable characteristics of this compound and provides a procedural framework for its use in methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Introduction to this compound as an Internal Standard
An internal standard in chromatography is a compound of known concentration added to a sample to facilitate the quantification of a target analyte. The ideal internal standard has physicochemical properties similar to the analyte but is sufficiently different to be resolved chromatographically. This compound (3-FBA) is a synthetic, fluorinated aromatic carboxylic acid that can be a suitable internal standard for the analysis of various acidic compounds.
Key Attributes of this compound:
-
Chemical Structure and Properties: As a benzoic acid derivative, it shares structural similarities with many acidic drugs, metabolites, and environmental pollutants. The presence of a fluorine atom provides a distinct mass spectral signature.
-
Solubility: It exhibits moderate solubility in water and is more readily soluble in organic solvents like ethanol (B145695) and acetone, making it compatible with various extraction and mobile phase compositions.[1]
-
Chromatographic Behavior: It is amenable to both reversed-phase HPLC and, after derivatization, GC analysis.
-
Purity and Stability: High purity standards of this compound are commercially available, ensuring accurate preparation of standard solutions.
Physicochemical Properties of this compound
A thorough understanding of the properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | [1][2][3] |
| Molecular Weight | 140.11 g/mol | [1][2][3] |
| Melting Point | 122-124 °C | [4] |
| Appearance | White to light yellow powder | [2] |
| pKa | 3.86 | [5] |
| Solubility in Water | 3 to 6 g/L at room temperature | [1] |
Generalized Protocol for Using this compound as an Internal Standard in LC-MS
The following is a generalized protocol. The specific concentrations, volumes, and instrument parameters should be optimized for the specific analyte and matrix of interest.
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Target analyte(s) of known purity
-
Volumetric flasks, pipettes, and autosampler vials
Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the target analyte(s) in a similar manner.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into a suitable matrix (e.g., blank plasma, water). Add a constant concentration of the this compound internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte(s) in the same matrix, also containing the same constant concentration of the internal standard.
Sample Preparation
-
Sample Collection: Collect the biological or environmental samples to be analyzed.
-
Internal Standard Spiking: Add a precise volume of the this compound working internal standard solution to each unknown sample.
-
Extraction (if necessary): Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte and internal standard.
-
Reconstitution: Evaporate the extracted sample to dryness and reconstitute it in the mobile phase.
Chromatographic and Mass Spectrometric Conditions (Hypothetical Example for an Acidic Drug)
| Parameter | Condition |
| Chromatography System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (Analyte) | To be determined for the specific analyte |
| MRM Transition (3-FBA) | Precursor Ion (m/z): 139.0; Product Ion (m/z): 94.0 (tentative) |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for using an internal standard in a chromatographic analysis and the logical relationship for quantification.
Caption: General workflow for analysis using an internal standard.
Caption: Logic of quantification using an internal standard.
Hypothetical Quantitative Data
The following tables are provided as examples of how quantitative data would be presented. These are not based on a specific validated application of this compound as an internal standard for a non-fluorobenzoic acid analyte due to a lack of available published methods.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Hypothetical Acidic Drug | 3.2 |
| This compound (IS) | 2.8 |
Table 2: Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| Linearity (r²) | \multicolumn{3}{c | }{0.9995} |
Table 3: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 5% |
Conclusion and Considerations
This compound possesses many of the ideal characteristics of an internal standard for the analysis of acidic compounds. Its distinct chemical structure and chromatographic properties allow for good separation and detection. However, it is important to note that for the analysis of fluorobenzoic acids themselves, isotopically labeled analogs (e.g., deuterated) are the preferred internal standards as they exhibit nearly identical chemical and physical behavior to the analyte, leading to the most accurate quantification.
For the development of a new analytical method using this compound as an internal standard for a novel analyte, thorough method validation is essential. This includes assessing selectivity, linearity, accuracy, precision, and stability to ensure the reliability of the analytical results. The protocols and data presented here provide a foundational framework for such a method development and validation process.
References
- 1. Validation of quantitative measurements and semi-quantitative estimates of emerging perfluoroethercarboxylic acids (PFECAs) and hexfluoroprolyene oxide acids (HFPOAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary dataset of emerging contaminants in surface water, bottom water, porewater, and sediment: Urban and aquaculture impacts in Coliumo bay and Caucahue Channel in the central and southern coast of Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Fluorobenzoic acid (3-FBA) utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be implemented in a laboratory setting for research, quality control, and drug development purposes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the quantification of this compound in various sample matrices. Reversed-phase HPLC with a C18 column is employed to achieve efficient separation, followed by UV detection for quantification.
Experimental Protocol
1.1. Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
1.2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Chromatographic Conditions A summary of the optimized HPLC conditions is presented in the table below.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm and 274 nm |
1.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Dilute the sample solution as necessary to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Data Analysis
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
Table 2: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly at trace levels in complex matrices, an LC-MS/MS method is recommended. This method offers excellent specificity by utilizing multiple reaction monitoring (MRM).
Experimental Protocol
2.1. Instrumentation and Consumables
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance, volumetric flasks, and pipettes
-
Syringe filters (0.22 µm)
-
LC-MS grade acetonitrile and water
-
Formic acid
2.2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of LC-MS grade water.
-
Mobile Phase B (Acetonitrile): Use LC-MS grade acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV section, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations in the ng/mL range (e.g., 0.1 - 100 ng/mL).
2.3. LC-MS/MS Conditions
Table 3: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 6 | |
| 6.1 | |
| 8 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | |
| Precursor Ion (m/z) | 139.0 |
| Product Ion (m/z) | 94.0 |
| Collision Energy (eV) | 15 |
2.4. Sample Preparation
-
Follow the sample preparation procedure outlined in the HPLC-UV section. For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analyte and remove matrix interferences.
2.5. Data Analysis
-
Monitor the specified MRM transition for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve.
Method Validation Summary
Table 4: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Limit of Quantification (LOQ) | 2.59 ppb (ng/mL)[1] |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative approach for the quantification of this compound, particularly after derivatization to increase its volatility. This method is highly specific due to the mass fragmentation patterns.
Experimental Protocol
3.1. Instrumentation and Consumables
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
-
Heating block or oven
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagent (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
High-purity helium
-
Solvents for extraction and derivatization
3.2. Sample Preparation and Derivatization
-
Solid-Phase Extraction (for trace analysis):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatization agent (e.g., 100 µL of BF3-methanol).
-
Heat the mixture at 60-70°C for 30 minutes to form the methyl ester derivative.
-
Cool the sample to room temperature before injection.
-
3.3. GC-MS Conditions
Table 5: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatography | |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for methyl ester) | |
| Quantifier Ion (m/z) | 154 |
| Qualifier Ions (m/z) | 123, 95 |
3.4. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and the presence of the characteristic ions.
-
Construct a calibration curve by analyzing derivatized standards.
-
Quantify the analyte in the samples using the calibration curve.
Method Validation Summary
Table 6: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | Dependent on derivatization efficiency and sample concentration |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
| Limit of Detection (LOD) | Low ng/L to µg/L range with SPE[2][3] |
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for Reactions with 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 3-Fluorobenzoic acid. This versatile building block is frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical entities. The protocols outlined below cover fundamental reactions such as acyl chloride formation, esterification, amidation, and carbon-carbon bond formation via Suzuki coupling.
Synthesis of 3-Fluorobenzoyl Chloride
The conversion of this compound to its corresponding acyl chloride is a critical first step for numerous subsequent reactions, including amidation and certain esterifications. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Quantitative Data Summary
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-Fluorobenzoyl chloride | This compound, Thionyl chloride, DMF (cat.) | None | 75-80 (Reflux) | 2-4 | ~95 | >98 |
Experimental Protocol: Synthesis of 3-Fluorobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-Fluorobenzoyl chloride is often of sufficient purity for subsequent steps or can be further purified by vacuum distillation.
Fischer Esterification: Synthesis of Methyl 3-Fluorobenzoate
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the ester product, the alcohol is typically used in excess.[1]
Quantitative Data Summary
| Product | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 3-fluorobenzoate | This compound, Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methanol | 65 (Reflux) | 4-6 | ~90 |
Experimental Protocol: Synthesis of Methyl 3-Fluorobenzoate
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture while stirring.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours.
-
Work-up and Isolation: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude ester. Further purification can be achieved by distillation.
Amidation: Synthesis of N-Phenyl-3-fluorobenzamide
Amides are commonly synthesized by reacting an activated carboxylic acid derivative, such as an acyl chloride, with an amine. This method is generally high-yielding and proceeds under mild conditions.
Quantitative Data Summary
| Product | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Phenyl-3-fluorobenzamide | 3-Fluorobenzoyl chloride, Aniline (B41778) | Pyridine (B92270) | Dichloromethane (B109758) (DCM) | 0 to RT | 2-3 | >90 |
Experimental Protocol: Synthesis of N-Phenyl-3-fluorobenzamide
-
Reaction Setup: Dissolve aniline (1.0 eq) and a base such as pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a solution of 3-Fluorobenzoyl chloride (1.05 eq) in DCM to the stirred amine solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up and Isolation: Wash the reaction mixture with dilute HCl to remove excess pyridine and aniline, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[2] For substrates like this compound, it would first need to be converted to a halide (e.g., 3-bromobenzoic acid derivative) to participate in this reaction.
Quantitative Data Summary for a Representative Reaction
| Product | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Phenylbenzoic acid derivative | 3-Bromobenzoic acid derivative, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80-100 | 12-24 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the 3-bromobenzoic acid derivative (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution.
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with vigorous stirring at 80-100°C for 12-24 hours.
-
Work-up and Isolation: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzoic acid and its derivatives are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. The introduction of a fluorine atom onto the benzoic acid scaffold can significantly alter the physicochemical properties of a molecule, enhancing its metabolic stability, binding affinity, and bioavailability. As the demand for these compounds grows, robust and scalable synthetic methods are essential for transitioning from laboratory-scale research to pilot plant and industrial production.
These application notes provide an overview of key considerations and detailed protocols for the scale-up synthesis of this compound derivatives. The focus is on practical methodologies, process optimization, safety, and purification techniques relevant to larger-scale production.
Key Considerations for Scale-up
Scaling up the synthesis of this compound derivatives presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
-
Reaction Kinetics and Thermodynamics: Reactions that are manageable on a lab scale can become highly exothermic and difficult to control in large reactors. A thorough understanding of the reaction kinetics and thermodynamics is crucial for effective heat management and to prevent runaway reactions.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors can be challenging, potentially leading to localized "hot spots," side reactions, and reduced yields. The choice of reactor design and agitation speed is critical.
-
Reagent and Solvent Selection: On a larger scale, the cost, safety, and environmental impact of reagents and solvents become significant factors. Whenever possible, less hazardous and more environmentally benign alternatives should be considered.
-
Safety: The use of fluorinating agents and other hazardous chemicals requires stringent safety protocols. Continuous flow chemistry is an emerging technology that can significantly improve the safety of handling hazardous reagents by minimizing the reaction volume at any given time.[1]
-
Purification: The desired purity of the final product, especially for pharmaceutical applications, necessitates efficient and scalable purification methods. Crystallization is a commonly employed technique for the purification of solid this compound derivatives.
Synthesis of this compound Derivatives: Protocols and Data
Protocol 1: Scale-up Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol is adapted from a procedure noted for its scalability and use of water as a solvent in all steps, which is advantageous for industrial applications.[2] The synthesis involves a three-step process starting from 2-fluoroaniline (B146934).
Experimental Workflow:
Caption: Synthesis workflow for 2-Amino-3-fluorobenzoic Acid.
Experimental Protocol:
Step 1: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
In a suitable reactor, a solution of chloral (B1216628) hydrate and sodium sulfate (B86663) in water is prepared.
-
A solution of 2-fluoroaniline in aqueous hydrochloric acid is added to the reactor.
-
A solution of hydroxylamine hydrochloride in water is then added, and the mixture is heated.
-
The reaction progress is monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.
Step 2: Synthesis of 7-Fluoroisatin
-
The N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 is slowly added to pre-heated concentrated sulfuric acid at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The mixture is then cooled and poured onto ice, leading to the precipitation of 7-fluoroisatin.
-
The product is filtered, washed with cold water, and dried.
Step 3: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
7-Fluoroisatin is suspended in an aqueous sodium hydroxide (B78521) solution.
-
Hydrogen peroxide (30% solution) is added dropwise while maintaining the temperature.[2]
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.[3]
-
The crude 2-amino-3-fluorobenzoic acid is collected by filtration, washed with water, and then purified by recrystallization.[3]
Quantitative Data:
| Step | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Fluoroaniline, Chloral Hydrate, Hydroxylamine HCl | Water | Reflux | 1-2 | ~85 | >95 |
| 2 | N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, H₂SO₄ | - | 60-80 | 0.5-1 | 47-57 (crude) | >90 |
| 3 | 7-Fluoroisatin, NaOH, H₂O₂ | Water | 30-40 | 1.5 | 84-96 | >99 (after recrystallization) |
Protocol 2: Synthesis of 3-Fluorobenzoyl Chloride
3-Fluorobenzoyl chloride is a key intermediate for the synthesis of various amide and ester derivatives. The following protocol describes its preparation from this compound.
Experimental Workflow:
Caption: Synthesis of 3-Fluorobenzoyl Chloride.
Experimental Protocol:
-
In a dry, inert atmosphere reactor equipped with a reflux condenser and a gas scrubber, charge this compound.
-
Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be used to accelerate the reaction with oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain it until the reaction is complete (cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent (if used) by distillation.
-
Purify the crude 3-fluorobenzoyl chloride by vacuum distillation.
Quantitative Data for a Laboratory-Scale Synthesis:
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | None (excess SOCl₂) | Reflux | 2-4 | >95 |
| Thionyl Chloride | 1.5-2.0 |
Note: For industrial-scale production, a composite catalyst of ferric chloride and zinc chloride has been reported to improve the yield in a related synthesis of 4-fluorobenzoyl chloride.[4]
Protocol 3: Synthesis of a this compound Amide Derivative
This protocol outlines the general procedure for the synthesis of an amide derivative from 3-fluorobenzoyl chloride.
Experimental Workflow:
Caption: General workflow for amide synthesis.
Experimental Protocol:
-
In a reactor, dissolve the desired primary or secondary amine and a base (e.g., triethylamine (B128534) or pyridine) in a suitable aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Perform an aqueous work-up to remove the base hydrochloride salt and any unreacted starting materials. This typically involves washing with a dilute acid, a dilute base, and brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization from a suitable solvent system.
Quantitative Data (Illustrative):
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Fluorobenzoyl Chloride | 1.0 | Dichloromethane | 0 to RT | 1-3 | 85-95 |
| Amine | 1.0-1.1 | ||||
| Base | 1.1-1.2 |
Continuous Flow Synthesis
For large-scale production, especially when dealing with hazardous reagents or highly exothermic reactions, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.[1] In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions.
A study on the continuous flow synthesis of a floxacin intermediate demonstrated a highly efficient process for the formation of the corresponding acyl chloride from 2,4-dichloro-5-fluorobenzoic acid using bis(trichloromethyl)carbonate, followed by a rapid reaction to form the final product.[5] This approach resulted in higher yields, shorter reaction times, and improved safety compared to traditional batch processes.[5]
Logical Relationship for Continuous Flow Synthesis:
Caption: Continuous flow synthesis of a this compound derivative.
Purification at Scale: Crystallization
Crystallization is a critical step in achieving the high purity required for pharmaceutical applications of this compound derivatives. The choice of solvent system is crucial and often requires experimental screening to find conditions that provide good recovery of the pure product while leaving impurities in the mother liquor. For some fluorobenzoic acids, co-crystals can be formed with other molecules to improve properties like solubility.
General Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask or by adding a seed crystal.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
Conclusion
The scale-up synthesis of this compound derivatives requires careful consideration of reaction conditions, safety, and purification methods. The protocols and data presented here provide a foundation for researchers and process chemists to develop robust and efficient large-scale manufacturing processes. The adoption of modern technologies such as continuous flow chemistry can further enhance the safety and efficiency of these syntheses, paving the way for the cost-effective production of these important chemical intermediates.
References
- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 4. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
unexpected side products in 3-Fluorobenzoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of 3-Fluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a Balz-Schiemann reaction starting from 3-aminobenzoic acid and observing a significant amount of a byproduct with a mass corresponding to 3-hydroxybenzoic acid. What is causing this?
A1: The formation of 3-hydroxybenzoic acid is a common side reaction during the diazotization of aminobenzoic acids. The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol.[1][2] This is particularly problematic if the reaction temperature is not strictly controlled or if there is an excess of water present.
Troubleshooting Steps:
-
Temperature Control: Ensure the diazotization reaction is carried out at a low temperature, typically between 0-5 °C, to maintain the stability of the diazonium salt.
-
Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water and using anhydrous solvents for washing the intermediate diazonium tetrafluoroborate (B81430) salt can reduce hydroxylation.
-
Reagent Purity: Use freshly prepared sodium nitrite (B80452) solution and ensure the starting 3-aminobenzoic acid is pure.
Q2: During the thermal decomposition of the 3-carboxybenzenediazonium tetrafluoroborate salt, my reaction mixture turned into a dark, tarry material with low yield of the desired this compound. How can I prevent this?
A2: The formation of tarry residues is often due to uncontrolled decomposition of the diazonium salt, which can lead to a variety of radical side reactions and polymerization.[3] The Balz-Schiemann reaction can sometimes be difficult to control on a larger scale and may have a sudden exotherm.[3][4]
Troubleshooting Steps:
-
Controlled Heating: Heat the dried diazonium tetrafluoroborate salt gradually and evenly. Using a sand bath or a high-boiling point solvent can provide more uniform heating compared to direct heating with a flame.
-
Dry Salt: Ensure the diazonium salt is thoroughly dried before decomposition. Residual water or solvent can interfere with the reaction.[5]
-
Alternative Reagents: Consider using counterions other than tetrafluoroborate, such as hexafluorophosphates, which can sometimes improve yields and lead to cleaner reactions.[4]
-
Ionic Liquids: Performing the decomposition in an ionic liquid can prevent the formation of tarry residues and lead to a cleaner reaction with a higher yield of a pure product.[3]
Q3: My final product shows impurities that are not 3-hydroxybenzoic acid. What other unexpected side products can form during the Balz-Schiemann synthesis?
A3: Besides hydroxylation, other side reactions can occur:
-
Incomplete Diazotization: Residual 3-aminobenzoic acid may remain if the diazotization is incomplete. Ensure a slight excess of nitrous acid is present (test with starch-iodide paper) but avoid a large excess.[6][7]
-
Coupling Reactions: The diazonium salt can couple with other aromatic species present in the reaction mixture, including the starting amine, to form colored azo compounds. This is more likely if the pH is not sufficiently acidic.
-
Reactions with Excess Nitrite: Excess nitrous acid can lead to nitration of the aromatic ring, although this is less common under standard diazotization conditions.[2] It is crucial to remove excess nitrite, often by adding sulfamic acid, before proceeding to subsequent steps.[7]
Q4: Are there alternative synthesis routes to this compound that might produce a different set of side products?
A4: Yes, several other methods exist, each with its own potential byproducts.
-
Oxidation of 3-Fluorotoluene: This method avoids diazonium salts. However, incomplete oxidation can leave residual 3-fluorotoluene. Over-oxidation is generally not an issue, but impurities from the oxidizing agent (e.g., KMnO₄ or CrO₃) may need to be removed.[8]
-
Oxidation of 3-Fluorobenzaldehyde (B1666160): This is a high-yield method that can be performed under mild conditions with oxygen.[8] Potential side products include unreacted starting material.
-
Nucleophilic Aromatic Substitution (SₙAr): Starting from a di-substituted benzene (B151609) ring with a good leaving group (like another halogen or a nitro group) and activating groups can be an option. Side products would depend heavily on the specific substrate and nucleophile used.[9][10] For example, starting with 3,5-dinitro-1-(pentafluorosulfanyl)benzene and performing a fluorodenitration can yield fluorinated compounds.[9]
Quantitative Data Summary
The yield of the desired product versus side products is highly dependent on reaction conditions. The following table summarizes qualitative and quantitative findings from various procedures.
| Synthesis Method | Key Reaction Step | Desired Product Yield | Common Side Product(s) | Conditions Favoring Side Product Formation |
| Balz-Schiemann | Diazotization & Decomposition | 60-70% (typical)[6] | 3-Hydroxybenzoic Acid | High temperature (> 5°C) during diazotization, excess water.[1][2] |
| Balz-Schiemann | Thermal Decomposition | Variable | Tarry Polymers, Azo dyes | Uncontrolled/rapid heating, impure diazonium salt.[3] |
| Oxidation | Oxidation of m-fluorobenzaldehyde | ~98%[8] | Unreacted Aldehyde | Insufficient reaction time or oxidant. |
| SₙAr | Fluorodenitration | Variable | Depends on substrate | Complex substrate, non-optimal reaction conditions.[9] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a generalized procedure based on the well-established Balz-Schiemann reaction, adapted for 3-aminobenzoic acid.
-
Diazotization:
-
Dissolve 3-aminobenzoic acid in an aqueous solution of hydrochloric or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with mechanical stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite, keeping the temperature below 7 °C. The completion of diazotization can be confirmed by a persistent positive test on starch-iodide paper.[6]
-
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, add a chilled solution of fluoroboric acid (HBF₄).
-
A precipitate of 3-carboxybenzenediazonium tetrafluoroborate will form. Continue stirring for 20-30 minutes in the cold bath.
-
Filter the precipitate and wash it sequentially with cold water, cold methanol, and finally ether to remove residual acid and water.
-
Dry the salt thoroughly in a vacuum desiccator over concentrated sulfuric acid or P₄O₁₀.[5][6]
-
-
Thermal Decomposition:
-
Place the dried diazonium salt in a flask and heat it gently. The decomposition will start, evolving nitrogen and boron trifluoride gas (perform in a well-ventilated fume hood).[4]
-
Control the heating to maintain a steady decomposition rate. The crude this compound will remain in the flask.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common method is to dissolve the crude acid in a hot aqueous solution of potassium carbonate, treat with activated charcoal (e.g., Norite), filter while hot, and then re-precipitate the this compound by acidifying the filtrate with hydrochloric acid.[6]
-
Protocol 2: Synthesis via Oxidation of 3-Fluorobenzaldehyde
This protocol is based on a high-yield oxidation method.[8]
-
Reaction Setup:
-
In a reaction vessel, combine 3-fluorobenzaldehyde (1 mmol), water (2 mL), copper(II) acetate (B1210297) monohydrate (0.003 mmol), and cobalt(II) diacetate tetrahydrate (0.003 mmol).
-
-
Reaction Execution:
-
Connect an oxygen-filled balloon to the vessel.
-
Place the reaction tube in an oil bath preheated to 70 °C and stir for 12 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
Centrifuge the crude solid product.
-
Wash the solid with water, centrifuge again, and dry to a constant weight to obtain the final product.
-
Visual Guides
Caption: Reaction scheme showing the main Balz-Schiemann pathway and the competing hydroxylation side reaction.
Caption: A troubleshooting workflow for identifying the cause of unexpected side products.
References
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rjptonline.org [rjptonline.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-Fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorobenzoic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yields and product purity.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via three primary methods: the Grignard reaction, the Balz-Schiemann reaction, and the oxidation of 3-fluorotoluene (B1676563).
Method 1: Grignard Reaction of 3-Fluoro-bromobenzene
The Grignard synthesis involves the reaction of a 3-fluorophenylmagnesium bromide with carbon dioxide. While effective, it is highly sensitive to reaction conditions.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solutions | Expected Outcome |
| Presence of moisture or protic solvents | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. | The Grignard reagent forms successfully, leading to a significant increase in yield. |
| Inactive magnesium surface | Activate the magnesium turnings by gently crushing them in a mortar and pestle before the reaction or by adding a small crystal of iodine to the reaction flask.[1] | The reaction should initiate more readily, often indicated by a color change and gentle refluxing of the solvent. |
| Slow or incomplete carbonation | Use a large excess of freshly crushed dry ice (solid CO2) to ensure complete reaction with the Grignard reagent. | Maximizes the conversion of the Grignard reagent to the carboxylate salt, thereby increasing the yield of this compound. |
| Side reaction: Biphenyl (B1667301) formation | Add the 3-fluorobromobenzene slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations of the halide. | Minimizes the formation of 3,3'-difluorobiphenyl (B1295032), a common byproduct, leading to a cleaner reaction and higher yield of the desired product. |
Problem 2: Difficulty in Initiating the Grignard Reaction
| Possible Cause | Recommended Solutions | Expected Outcome |
| Passivated magnesium surface | Add a single crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask containing the magnesium turnings.[2] | The color of the iodine will disappear as the magnesium surface is activated, and the reaction should begin. |
| Low reaction temperature | Gently warm the flask with a heat gun to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous. | The localized heating should provide the activation energy needed to start the reaction, which is often self-sustaining once initiated. |
| Impure 3-fluorobromobenzene | Purify the 3-fluorobromobenzene by distillation before use to remove any protic impurities. | A purer starting material will prevent quenching of the Grignard reagent and facilitate its formation. |
Method 2: Balz-Schiemann Reaction of 3-Aminobenzoic Acid
This classic method involves the diazotization of 3-aminobenzoic acid followed by fluorination. Careful control of temperature and reagent addition is crucial for high yields.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solutions | Expected Outcome |
| Decomposition of the diazonium salt | Maintain a low temperature (0-5 °C) during the diazotization step. Add the sodium nitrite (B80452) solution slowly to the acidic solution of 3-aminobenzoic acid. | Minimizes the premature decomposition of the diazonium salt, leading to a higher yield of the desired tetrafluoroborate (B81430) salt. |
| Incomplete precipitation of the diazonium tetrafluoroborate | Ensure an adequate amount of fluoroboric acid is used. Cool the reaction mixture thoroughly after the addition of fluoroboric acid to maximize precipitation. | A higher recovery of the diazonium tetrafluoroborate intermediate will lead to a higher overall yield of this compound. |
| Side reaction: Formation of 3-hydroxybenzoic acid | Ensure the diazonium tetrafluoroborate salt is thoroughly dried before thermal decomposition. Perform the decomposition in a non-polar, high-boiling solvent. | Reduces the likelihood of the diazonium salt reacting with water to form the undesired phenol (B47542) byproduct. |
| Inefficient thermal decomposition | Heat the diazonium tetrafluoroborate salt gently and evenly. Using a high-boiling point solvent can help to control the temperature of the decomposition. | A controlled decomposition will favor the formation of the aryl fluoride (B91410) over tarry byproducts.[3] |
Method 3: Oxidation of 3-Fluorotoluene
This method utilizes a strong oxidizing agent, such as potassium permanganate (B83412), to convert the methyl group of 3-fluorotoluene into a carboxylic acid.
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Recommended Solutions | Expected Outcome |
| Insufficient oxidizing agent | Use a molar excess of potassium permanganate to ensure complete oxidation of the 3-fluorotoluene. | The reaction will proceed to completion, maximizing the conversion of the starting material to this compound. |
| Poor solubility of reactants | Use a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the aqueous permanganate solution and the organic 3-fluorotoluene. | Increased reaction rate and higher yield due to improved mixing and interaction of the reactants. |
| Reaction temperature is too low | The reaction mixture often requires heating to reflux to proceed at a reasonable rate. | A higher temperature will increase the reaction rate and help to drive the reaction to completion. |
Problem 2: Formation of Byproducts
| Possible Cause | Recommended Solutions | Expected Outcome |
| Over-oxidation and ring cleavage | Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Avoid prolonged reaction times after the starting material has been consumed. | Minimizes the degradation of the aromatic ring, leading to a cleaner product and higher yield. |
| Presence of unreacted 3-fluorotoluene | Ensure a sufficient amount of oxidizing agent is used and that the reaction is allowed to proceed to completion (monitored by TLC or GC). | Complete conversion of the starting material simplifies purification. |
Experimental Protocols
Grignard Reaction Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Fluorobromobenzene
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
6M Hydrochloric acid
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 3-fluorobromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the 3-fluorobromobenzene solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining 3-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add crushed dry ice.
-
Allow the mixture to warm to room temperature, then add 6M HCl to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization.
Balz-Schiemann Reaction Protocol
Materials:
-
3-Aminobenzoic acid
-
Hydrochloric acid
-
Sodium nitrite
-
Fluoroboric acid (HBF4)
-
Sand
Procedure:
-
Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at 0-5 °C.
-
Slowly add cold fluoroboric acid to the diazonium salt solution to precipitate the diazonium tetrafluoroborate.
-
Filter the precipitate, wash with cold water, cold methanol, and then ether. Dry the solid under vacuum.
-
Mix the dried diazonium tetrafluoroborate with sand and gently heat the mixture until the evolution of nitrogen gas ceases.
-
Extract the resulting this compound with a suitable organic solvent.
-
Purify the product by recrystallization.
Oxidation of 3-Fluorotoluene Protocol
Materials:
-
3-Fluorotoluene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Sodium bisulfite
Procedure:
-
To a round-bottom flask, add 3-fluorotoluene and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and add potassium permanganate in small portions over several hours.
-
Continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
If any purple color remains, add a small amount of sodium bisulfite to the filtrate to quench the excess permanganate.
-
Acidify the filtrate with sulfuric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the Grignard synthesis of this compound?
A1: The most frequent cause of low yields is the presence of water in the reaction. Grignard reagents are extremely reactive towards protic compounds, and even trace amounts of moisture on the glassware or in the solvent can quench the reagent, preventing it from reacting with carbon dioxide.[2]
Q2: In the Balz-Schiemann reaction, my product is contaminated with a significant amount of 3-hydroxybenzoic acid. How can I prevent this?
A2: The formation of 3-hydroxybenzoic acid is due to the reaction of the diazonium salt with water. To minimize this side reaction, ensure that the diazonium tetrafluoroborate intermediate is thoroughly dried before the thermal decomposition step. Performing the decomposition in an anhydrous, non-polar solvent can also help.
Q3: The oxidation of 3-fluorotoluene with KMnO4 is very slow. How can I speed it up?
A3: The reaction rate can be increased by heating the reaction mixture to reflux. Additionally, since the reaction involves two immiscible phases (aqueous KMnO4 and organic 3-fluorotoluene), the use of a phase-transfer catalyst can significantly accelerate the reaction by facilitating the transport of the permanganate ion into the organic phase.
Q4: How can I effectively remove the 3,3'-difluorobiphenyl byproduct from my this compound synthesized via the Grignard route?
A4: this compound is acidic and will dissolve in an aqueous base (like sodium hydroxide or sodium bicarbonate) to form the corresponding carboxylate salt. The biphenyl byproduct is neutral and will remain in the organic layer. Therefore, you can dissolve the crude product in an organic solvent (like diethyl ether), extract with an aqueous base, separate the aqueous layer, and then re-acidify the aqueous layer to precipitate the pure this compound.
Q5: Is it possible to use other oxidizing agents for the conversion of 3-fluorotoluene?
A5: Yes, other strong oxidizing agents such as chromic acid can also be used. However, potassium permanganate is often preferred due to its lower cost and reduced toxicity compared to chromium-based reagents. The reaction conditions would need to be optimized for the specific oxidizing agent used.[4]
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the Balz-Schiemann Synthesis of this compound.
Caption: Workflow for the Oxidation of 3-Fluorotoluene.
References
optimizing reaction conditions for 3-Fluorobenzoic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the esterification of this compound?
The esterification of this compound is typically achieved through the Fischer-Speier esterification method. This reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and the equilibrium can be shifted towards the product (ester) by using a large excess of the alcohol or by removing water as it is formed.[1][2][3]
Q2: What are some common catalysts used for this reaction?
Commonly used catalysts for Fischer esterification include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid, as well as organic acids like p-toluenesulfonic acid.[1][2] Lewis acids can also be employed.[2] For more specialized applications, heterogeneous catalysts like the metal-organic framework UiO-66-NH₂ have been shown to be effective for the esterification of fluorinated aromatic carboxylic acids.[4][5]
Q3: How can I drive the esterification reaction to completion?
To maximize the yield of the ester, it is crucial to shift the reaction equilibrium to the right. This can be achieved by:
-
Using a large excess of the alcohol: This increases the concentration of one of the reactants, favoring the forward reaction according to Le Châtelier's principle.[1][6]
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Removing water: As water is a byproduct of the reaction, its removal will drive the equilibrium towards the products.[1][2][3] This can be accomplished using a Dean-Stark apparatus, molecular sieves, or anhydrous salts.[2]
Q4: Are there alternative methods to the traditional Fischer esterification?
Yes, several alternative methods exist:
-
Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and potentially increase product yields by heating the reaction mixture in a sealed vessel above the solvent's boiling point.[7]
-
Reaction with acyl chlorides: The carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester.[1]
-
Use of heterogeneous catalysts: Catalysts like UiO-66-NH₂ offer potential advantages such as easier separation from the reaction mixture and reusability.[4][5][8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Reaction has not reached equilibrium: Fischer esterification can be slow, sometimes requiring several hours.[2][3] 2. Equilibrium is unfavorable: The presence of water, a byproduct, can limit the forward reaction.[2][3] 3. Inactive catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 4. Steric hindrance: If using a bulky alcohol, the reaction rate can be significantly reduced. | 1. Increase the reaction time and monitor the progress using TLC.[9] 2. Use a large excess of the alcohol (10-fold or more) or actively remove water using a Dean-Stark apparatus or molecular sieves.[2][6] 3. Use fresh, anhydrous acid catalyst in an appropriate catalytic amount. 4. Consider using a less sterically hindered alcohol or a more reactive esterification method (e.g., via the acid chloride). |
| Incomplete reaction (starting material remains) | 1. Insufficient reaction time or temperature. 2. Reversible nature of the reaction: The reaction has reached equilibrium, but conversion is not complete.[3][6] | 1. Increase the reaction time and/or temperature. For microwave-assisted synthesis, optimizing the temperature (e.g., 130-150°C) is key.[7] 2. Implement strategies to shift the equilibrium, such as adding more of the alcohol reactant or removing the water byproduct.[1][2] |
| Formation of byproducts | 1. Dehydration of the alcohol: Tertiary alcohols are particularly prone to elimination under strong acid and heat.[1] Secondary alcohols may also undergo some dehydration. 2. Side reactions due to high temperatures: Prolonged heating at high temperatures can lead to decomposition or other unwanted side reactions. | 1. Use primary or secondary alcohols when possible. If a tertiary alcohol is necessary, consider milder esterification methods. 2. Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal byproduct formation. |
| Difficulty isolating the product | 1. Product is water-soluble: This can be an issue with short-chain alcohol esters. 2. Emulsion formation during workup. | 1. Use a suitable organic solvent for extraction and perform multiple extractions. Salting out the aqueous layer with brine can also help. 2. Add a saturated salt solution (brine) to help break the emulsion during the aqueous workup. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Methyl Esterification of Fluorobenzoic Acids
| Catalyst | Reaction Time (hours) | Relative Conversion Yield (%) | Notes |
| BF₃·MeOH | 24 | - | Traditional derivatizing agent.[4][8] |
| UiO-66-NH₂ | 10 | Up to 169.86 | A 58% reduction in time compared to BF₃·MeOH.[4][5] |
Table 2: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid
| Temperature (°C) | Irradiation Time (minutes) | Yield (%) |
| 110 | 3 x 5 | ~55 |
| 120 | 3 x 5 | ~65 |
| 130 | 3 x 5 | ~85 |
| 140 | 3 x 5 | ~85 |
| 150 | 3 x 5 | ~85 |
| Data adapted from a study on a similarly substituted benzoic acid, illustrating the effect of temperature.[7] |
Experimental Protocols
Protocol 1: General Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Addition of Reagents: Add the desired alcohol (e.g., ethanol, 10-20 equivalents) to the flask.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing water or a dilute sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Protocol 2: Esterification using UiO-66-NH₂ as a Heterogeneous Catalyst
-
Catalyst Activation: Activate the UiO-66-NH₂ catalyst by heating at 100°C for 8 hours prior to use.[4]
-
Reaction Setup: In a sealed reaction vessel, combine this compound, methanol (B129727), and the activated UiO-66-NH₂ catalyst.
-
Reaction: Heat the mixture at 150°C for 10 hours.[8]
-
Product Isolation: After cooling the reaction to room temperature, separate the solid catalyst from the solution by centrifugation or filtration. The resulting solution contains the methyl ester of this compound.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low yield in esterification reactions.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 3-Fluorobenzoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Fluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Several synthetic routes are employed for the production of this compound, each with its own set of challenges for industrial scale-up. The most common starting materials include 3-fluorotoluene (B1676563), 3-chloronitrobenzene, and m-toluidine. Key reaction types include:
-
Oxidation of 3-Fluorotoluene: This is a widely used method where 3-fluorotoluene is oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. While effective, challenges in handling large quantities of strong oxidizers and managing exothermic reactions are significant at scale.
-
Grignard Reaction of 3-Bromofluorobenzene: This involves the formation of a Grignard reagent from 3-bromofluorobenzene, followed by carboxylation with carbon dioxide. The moisture-sensitive nature of Grignard reagents and the challenges of handling large volumes of ethereal solvents are key scale-up considerations.
-
Halogen Exchange (Halex) Reaction: Starting from a precursor like 3-chlorobenzoic acid, a nucleophilic aromatic substitution is performed to replace the chlorine atom with fluorine. This often requires high temperatures and specialized catalysts.
Q2: What are the primary safety concerns when scaling up this compound production?
A2: Safety is a paramount concern during scale-up. Key hazards include:
-
Exothermic Reactions: Many of the synthesis routes, particularly oxidation and Grignard reactions, are highly exothermic. Inadequate heat removal in large reactors can lead to thermal runaways.[1][2]
-
Hazardous Reagents: The use of strong acids, bases, oxidizing agents, and flammable solvents poses significant risks. Handling and storage of these materials at an industrial scale require robust safety protocols.
-
Toxic Byproducts and Emissions: The potential for generating toxic byproducts and volatile organic compounds (VOCs) necessitates proper containment and waste treatment systems. Hydrogen fluoride (B91410) (HF) can be a hazardous decomposition product.[3]
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: The impurity profile can become more complex during scale-up due to issues with mixing, heat transfer, and prolonged reaction times. Common impurities include:
-
Isomeric Fluorobenzoic Acids: Depending on the starting materials and reaction conditions, ortho- and para-isomers can form.
-
Unreacted Starting Materials: Inefficient reactions can lead to the presence of residual starting materials.
-
Over-oxidation or Side-Reaction Products: In oxidation reactions, byproducts from the cleavage of the aromatic ring can occur. In Grignard reactions, side products from the reaction with moisture or air can be present.
Troubleshooting Guides
Problem 1: Low Yield in Grignard-Based Synthesis
Q: We are experiencing a significant drop in yield for the Grignard-based synthesis of this compound when moving from a 1L lab reactor to a 50L pilot reactor. What are the likely causes and how can we troubleshoot this?
A: A drop in yield during the scale-up of a Grignard reaction is a common issue. The primary culprits are often related to the challenges of maintaining a strictly anhydrous environment and ensuring efficient mixing and heat transfer in a larger vessel.
Troubleshooting Steps:
-
Moisture Control: Grignard reagents are extremely sensitive to moisture. Ensure all solvents, reagents, and the reactor itself are rigorously dried. Consider using a drying agent in the solvent and purging the reactor with an inert gas like nitrogen or argon for an extended period before starting the reaction.
-
Initiation of Grignard Formation: Difficulty in initiating the reaction is more common in larger reactors. Ensure the magnesium turnings are of high quality and activated. A small amount of iodine or 1,2-dibromoethane (B42909) can be used as an initiator.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and side reactions. Evaluate the stirrer design and speed to ensure good agitation throughout the larger volume. Poor mixing can also hinder the diffusion of gaseous carbon dioxide during the carboxylation step.
-
Heat Management: The formation of the Grignard reagent is exothermic. Poor heat dissipation in a larger reactor can lead to a temperature increase that favors side reactions, such as Wurtz coupling. Ensure the reactor's cooling system is adequate and that the addition rate of the halide is controlled to manage the exotherm.
Illustrative Data: Impact of Scale on Grignard Reaction Yield
| Parameter | Lab Scale (1L) | Pilot Scale (50L) - Initial | Pilot Scale (50L) - Optimized |
| Yield of this compound | 85% | 55% | 82% |
| Key Impurity (e.g., Biphenyl derivative) | <1% | 5% | <1.5% |
| Reaction Time | 4 hours | 8 hours | 5 hours |
This table illustrates a common scenario where initial scale-up leads to a drop in yield and an increase in impurities. Process optimization, focusing on the troubleshooting steps above, can help recover the desired performance.
Logical Relationship for Troubleshooting Low Yield in Grignard Synthesis
References
preventing decomposition of 3-Fluorobenzoic acid during reaction
Welcome to the technical support center for 3-Fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a chemical reaction?
A1: The primary non-biological decomposition pathway for this compound is thermal decarboxylation, where the molecule loses carbon dioxide (CO₂) to form fluorobenzene (B45895). This process can be accelerated by high temperatures, typically above 140°C.[1][2] Under certain conditions, such as in the presence of strong oxidizing agents, other decomposition pathways may occur, potentially leading to the formation of hazardous products like gaseous hydrogen fluoride (B91410) (HF).[3]
Q2: What are the signs of this compound decomposition in my reaction?
A2: Signs of decomposition can include:
-
Gas evolution: The formation of CO₂ gas is a direct indicator of decarboxylation.
-
Formation of unexpected byproducts: The presence of fluorobenzene or other aromatic compounds lacking the carboxylic acid group in your reaction mixture, detectable by techniques like GC-MS or NMR.
-
Discoloration or charring: The reaction mixture turning dark or forming tar-like substances can indicate significant decomposition, especially at high temperatures.[4]
-
Low yield of the desired product: If the reaction consistently results in a lower-than-expected yield, decomposition of the starting material may be a contributing factor.
Q3: Is this compound stable at room temperature?
A3: Yes, this compound is a white crystalline solid that is stable under normal storage conditions.[3][5] It should be stored in a dry, cool, and well-ventilated place.[3] Its melting point is in the range of 122-124°C.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Suspected Decarboxylation (Loss of CO₂)
This is the most common decomposition pathway, especially when heating the reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. Explore alternative catalysts or solvent systems that allow the reaction to proceed at a lower temperature.
-
Minimize Reaction Time: Prolonged heating can increase the extent of decarboxylation. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Control pH: While specific data for this compound is limited, the stability of the carboxylate ion can influence decarboxylation. If the reaction is run under basic conditions, consider if a weaker base or a different reaction strategy is feasible. The rate of decarboxylation of fluorinated benzoic acids has been shown to be dependent on the pKa of N-bases present.[10][11]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can help to prevent oxidative decomposition pathways that may occur at elevated temperatures.
Issue 2: Reaction Failure or Low Yield with Strong Oxidizing Agents
This compound is incompatible with strong oxidizing agents.[3]
Troubleshooting Steps:
-
Reagent Compatibility Check: Avoid using strong oxidizing agents in the presence of this compound. Consult chemical compatibility charts.
-
Alternative Synthetic Routes: If an oxidation step is necessary, consider if the functional groups can be introduced in a different order to avoid exposing this compound to harsh oxidative conditions.
-
Protecting Groups: In some cases, it may be possible to protect the carboxylic acid functional group before carrying out reactions with incompatible reagents.
Quantitative Data
| Parameter | Condition | Expected Impact on Stability | Primary Decomposition Pathway |
| Temperature | > 140 °C | High risk of decomposition | Decarboxylation[1][2] |
| 80 - 140 °C | Moderate risk of decomposition | Decarboxylation | |
| < 80 °C | Low risk of decomposition | - | |
| pH | Strongly Basic | Potential for increased decarboxylation (carboxylate formation) | Decarboxylation[10][11] |
| Neutral / Acidic | Generally more stable | - | |
| Reagents | Strong Oxidizing Agents | High risk of decomposition | Oxidation / Ring Opening[3] |
| Strong N-Bases | Can influence decarboxylation rate | Decarboxylation[10][11] |
Experimental Protocols
Example Protocol: Esterification of this compound with Minimized Decomposition
This protocol for a standard Fischer esterification includes steps to mitigate the risk of decarboxylation.
Objective: To synthesize an ester from this compound while minimizing its decomposition.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Catalytic amount of a strong acid (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add this compound and a 3-5 fold excess of the anhydrous alcohol. Add the anhydrous solvent.
-
Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Catalyst: Carefully add a catalytic amount of sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to a gentle reflux. The temperature should be kept as low as possible to allow for the azeotropic removal of water. Using a solvent like toluene (B28343) allows for controlled heating.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction should be stopped once the this compound has been consumed to avoid prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated sodium bicarbonate solution carefully to neutralize the acid catalyst. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography or distillation.
Visualizations
Decomposition Pathway
Caption: Primary thermal decomposition pathway of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting decomposition issues.
References
- 1. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [chembk.com]
- 8. This compound | CAS#:455-38-9 | Chemsrc [chemsrc.com]
- 9. This compound | 455-38-9 [chemicalbook.com]
- 10. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluorobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-Fluorobenzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the reactivity of this compound different from benzoic acid?
A1: The fluorine atom at the meta-position of the benzene (B151609) ring has a significant impact on the reactivity of this compound. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid group compared to benzoic acid, making it a stronger acid. This altered electronic profile can influence the reaction rates and conditions required for subsequent derivatization reactions.
Q2: What are the most common derivatives synthesized from this compound?
A2: The most common derivatives include amides, esters, and biaryls. These are typically synthesized through amide coupling, esterification, and cross-coupling reactions like the Suzuki-Miyaura coupling. The carboxylic acid can also be converted to the more reactive 3-fluorobenzoyl chloride as an intermediate for these transformations.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes, this compound and its derivatives should be handled with care. 3-Fluorobenzoyl chloride, in particular, is corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most reactions involving this compound derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for esterification reactions, to track the conversion of the carboxylic acid to its corresponding ester.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a crucial step in the synthesis of many biologically active molecules. However, coupling this compound with amines can present several challenges.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Hydrolysis of the activated intermediate. | 1. Optimize Coupling Reagent: Use a more potent coupling reagent like HATU or HBTU, especially for less reactive amines. For standard couplings, EDC with an additive like HOBt is often sufficient.[1]2. Increase Amine Reactivity: If using an aniline (B41778) derivative, particularly one with electron-withdrawing groups, consider using a stronger base or a pre-activation step.[2]3. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the activated carboxylic acid intermediate. |
| Formation of Side Products | 1. Epimerization: For chiral amines, racemization can occur.2. Formation of N-acylurea: When using carbodiimides like DCC or EDC. | 1. Use Additives: Additives such as HOBt or HOAt can suppress epimerization.[3]2. Purification: The N-acylurea byproduct from EDC is water-soluble and can often be removed with an aqueous workup. DCC's urea (B33335) byproduct is typically insoluble in many organic solvents and can be filtered off.[4] |
| Difficult Purification | 1. Unreacted starting materials co-eluting with the product.2. Difficulty in removing the coupling agent byproducts. | 1. Aqueous Workup: Perform acidic and basic washes to remove unreacted carboxylic acid and amine, respectively.2. Chromatography: Use column chromatography with an appropriate solvent system for final purification. |
| Coupling Reagent | Typical Yield Range (%) | Key Advantages | Common Byproducts |
| EDC/HOBt | 60-95 | Cost-effective, water-soluble byproduct. | Water-soluble urea, HOBt. |
| HATU/DIPEA | 80-99 | High reactivity, suitable for hindered substrates. | Tetramethylurea, HOAt. |
| T3P | 70-95 | Easy workup, byproducts are water-soluble. | Phosphonic acid derivatives. |
| DCC/DMAP | 70-90 | Inexpensive. | Insoluble dicyclohexylurea (DCU). |
Yields are highly substrate-dependent and the above are illustrative ranges.
This protocol is designed to minimize side reactions and maximize yield.
Materials:
-
This compound (1 eq)
-
Aniline (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Esterification Reactions
The synthesis of this compound esters is another common derivatization. While generally straightforward, certain pitfalls can lead to low yields and purification difficulties.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Conversion | 1. Insufficient catalyst.2. Equilibrium not shifted towards the product.3. Steric hindrance from the alcohol. | 1. Increase Catalyst Loading: For Fischer esterification, ensure a sufficient amount of strong acid catalyst (e.g., H2SO4) is used.2. Remove Water: Use a Dean-Stark apparatus to remove water as it forms, or use a large excess of the alcohol.3. Alternative Methods: For sterically hindered alcohols, consider converting this compound to the acid chloride first, followed by reaction with the alcohol in the presence of a base like pyridine. |
| Side Reactions | 1. Dehydration of the alcohol (especially for secondary and tertiary alcohols).2. Ether formation from the alcohol. | 1. Milder Conditions: Use milder catalysts or reaction conditions (e.g., DCC coupling with the alcohol in the presence of DMAP).2. Control Temperature: Avoid excessively high temperatures which can promote side reactions. |
| Difficult Purification | 1. Removal of excess alcohol.2. Separation from unreacted carboxylic acid. | 1. Distillation/Evaporation: Remove volatile alcohols under reduced pressure.2. Aqueous Wash: Wash the organic layer with a basic solution (e.g., saturated NaHCO3) to remove unreacted this compound. |
The following table summarizes typical yields for the esterification of benzoic acid derivatives with different alcohols and catalysts.
| Alcohol | Catalyst | Reaction Conditions | Typical Yield (%) | Reference |
| Ethanol (B145695) | Eutectic Solvent | 75°C | 88.3 | [5] |
| Butanol | Eutectic Solvent | 75°C | 87.8 | [5] |
| Hexanol | Eutectic Solvent | 75°C | 67.5 | [5] |
| Methanol | Modified Montmorillonite K10 | Reflux, 5h | >90 | [6] |
| Benzyl alcohol | Modified Montmorillonite K10 | Reflux, 5h | ~85 | [6] |
Yields are for benzoic acid or its derivatives and serve as a general guide.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v of the alcohol).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but can be plagued by issues related to catalyst deactivation and side reactions.
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield/Incomplete Conversion | 1. Catalyst deactivation (oxidation of Pd(0)).2. Instability of the boronic acid (protodeboronation).3. Inappropriate choice of base or solvent. | 1. Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[7]2. Use Fresh Reagents: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol (B44631) esters).[8]3. Screen Bases and Solvents: The choice of base is critical. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The solvent system (e.g., dioxane/water, toluene/ethanol/water) should also be optimized.[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient oxidative addition of the aryl halide. | 1. Rigorous Degassing: This is the most common cause. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).[7]2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh3)4 can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[7] |
| Protodeboronation | 1. High temperature.2. Presence of water and certain bases. | 1. Lower Temperature: If possible, run the reaction at a lower temperature.2. Anhydrous Conditions (if applicable): While many Suzuki couplings use aqueous bases, for particularly sensitive boronic acids, anhydrous conditions with a base like KF might be beneficial. |
The choice of base can significantly impact the yield of a Suzuki coupling reaction. The following data is from a study on the coupling of an aryl halide with phenylboronic acid, illustrating the importance of base selection.
| Base | Yield (%) |
| Na2CO3 | 98 |
| K2CO3 | 92 |
| K3PO4 | 88 |
| NaOH | 85 |
| KOH | 82 |
| NaOAc | 75 |
| TEA | 65 |
| Data adapted from a study on Suzuki-Miyaura coupling and may not be directly representative of all this compound derivative syntheses.[8] |
Materials:
-
3-Bromobenzoic acid (1 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (3 mol%)
-
K2CO3 (2 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 3-bromobenzoic acid, phenylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. Acidify the aqueous layer and extract with ethyl acetate to recover any product that may have partitioned as the carboxylate salt.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ijstr.org [ijstr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Fluorobenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions involving 3-Fluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: I am getting a low yield or no product in my cross-coupling reaction with this compound. What are the likely causes related to catalyst loading?
A1: Low or no product yield in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound can stem from several factors related to the catalyst. The primary issues are often sub-optimal catalyst loading or catalyst inactivity.
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction forward. While typical loadings for palladium catalysts range from 1-5 mol%, some challenging substrates may require a higher concentration.
-
Catalyst Deactivation/Inhibition: The carboxylic acid moiety of this compound can coordinate with the metal center of the catalyst, leading to inhibition or deactivation. Impurities in reagents or solvents can also poison the catalyst.
-
Excessive Catalyst Loading: In some cases, very high catalyst loading can lead to the formation of palladium black (inactive aggregated palladium) or promote side reactions, ultimately reducing the yield of the desired product.[1]
Troubleshooting Steps:
-
Systematically Increase Catalyst Loading: Begin with a standard loading (e.g., 1-2 mol%) and incrementally increase it (e.g., to 3 mol%, 5 mol%) to observe the effect on the yield.
-
Ensure Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere to avoid issues with oxidation.
-
Consider Ligand Choice: For palladium-catalyzed reactions, using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can help to prevent catalyst inhibition by the carboxylate group.[2]
-
Optimize Base and Solvent: The choice of base and solvent is crucial and can impact catalyst activity. It is often necessary to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific reaction.[2]
-
Purify Starting Materials: Ensure that this compound and other reagents are free from impurities that could act as catalyst poisons.
Formation of Side Products
Q2: I am observing significant side product formation, such as homocoupling or decarboxylation, in my reaction. How can I adjust the catalyst loading to improve selectivity?
A2: The formation of side products is a common issue that can often be mitigated by carefully tuning the catalyst loading and other reaction parameters.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling: This is often observed in Suzuki reactions and can be exacerbated by the presence of oxygen or high catalyst concentrations.
-
Solution: Reduce the catalyst loading and ensure the reaction is performed under a strictly inert atmosphere.
-
-
Decarboxylation: Benzoic acids can undergo decarboxylation at elevated temperatures, leading to undesired byproducts.
-
Solution: Optimize the reaction temperature to the lowest effective level. In some cases, a lower catalyst loading may allow the reaction to proceed at a milder temperature.
-
-
Dehalogenation: This is a common side reaction in Suzuki couplings.
-
Solution: Using a less reactive halogen (if applicable), lowering the reaction temperature, or using a milder base can help minimize this side reaction. The choice of palladium source and ligand is also critical.[2]
-
Illustrative Data: Catalyst Loading vs. Yield and Selectivity in a Suzuki Coupling
The following table provides illustrative data on the effect of catalyst loading on the Suzuki coupling of this compound with phenylboronic acid.
| Catalyst Loading (mol%) | Yield of Coupled Product (%) | Homocoupling Byproduct (%) |
| 0.5 | 45 | <5 |
| 1.0 | 75 | 8 |
| 2.0 | 92 | 12 |
| 5.0 | 88 | 20 |
Note: This data is illustrative and results may vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q3: What is a typical starting catalyst loading for a palladium-catalyzed cross-coupling reaction with this compound?
A3: For most palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig, a good starting point for catalyst loading is between 1 and 2 mol%. However, the optimal loading is highly dependent on the specific reaction, substrates, ligand, base, and solvent used. It is always recommended to perform a small-scale screen to determine the ideal loading for your system.
Q4: Can the fluorine substituent in this compound affect the catalyst's performance?
A4: Yes, the electronic properties of the fluorine atom can influence the reactivity of the C-X bond (where X is a halogen or other leaving group) and the overall catalytic cycle. The electron-withdrawing nature of fluorine can make the aryl halide more susceptible to oxidative addition to the palladium center. However, it can also influence the regioselectivity of certain reactions.
Q5: How does the carboxylic acid group of this compound specifically impact catalyst loading optimization?
A5: The carboxylic acid group presents a unique challenge as it can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This may necessitate the use of slightly higher catalyst loadings compared to substrates without such a coordinating group. Alternatively, the use of more sterically hindered and electron-rich ligands can mitigate this inhibition, allowing for lower catalyst loadings.
Q6: For the hydrogenation of this compound, how does catalyst loading affect selectivity between reduction of the aromatic ring and the carboxylic acid?
A6: In the hydrogenation of this compound, catalyst loading, along with the choice of catalyst and reaction conditions (temperature, pressure), plays a crucial role in selectivity.
-
High catalyst loading might lead to over-reduction, including the reduction of the aromatic ring.
-
Lower catalyst loading can sometimes favor the selective reduction of the carboxylic acid to the corresponding alcohol, although this is a challenging transformation.
-
Catalyst choice is paramount: For instance, a Ru-Sn/Al₂O₃ catalyst has been shown to selectively hydrogenate the carboxylic acid group of benzoic acid to the alcohol, while inhibiting aromatic ring hydrogenation.[3]
Illustrative Data: Catalyst Loading vs. Selectivity in the Hydrogenation of this compound
The following table provides illustrative data on the effect of catalyst loading on the hydrogenation of this compound using a hypothetical selective catalyst.
| Catalyst Loading (wt%) | Conversion of this compound (%) | Selectivity for 3-Fluorobenzyl alcohol (%) | Selectivity for Ring Hydrogenation (%) |
| 1 | 60 | 95 | 5 |
| 5 | 98 | 85 | 15 |
| 10 | >99 | 70 | 30 |
Note: This data is illustrative and highly dependent on the specific catalyst and reaction conditions.
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki Coupling Reaction
This protocol provides a general guideline for optimizing the catalyst loading for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (or a corresponding halide derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a separate ligand, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/Water, Toluene)
-
Reaction vials or flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of reaction vials, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: To each vial, add a different loading of the palladium catalyst. For example:
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.0 mol%
-
Vial 4: 4.0 mol%
-
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL) to each vial via syringe.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the mixtures to room temperature. Perform a standard aqueous work-up. Analyze the crude product mixture by a quantitative method (e.g., ¹H NMR with an internal standard or GC-MS) to determine the yield of the desired product and the formation of any side products.
-
Optimization: Based on the results, select the catalyst loading that provides the best balance of yield, selectivity, and reaction time.
Visualizations
Caption: A general experimental workflow for optimizing catalyst loading.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: Potential for catalyst inhibition by this compound.
References
troubleshooting poor solubility of 3-Fluorobenzoic acid in a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 3-Fluorobenzoic acid in chemical reactions.
Troubleshooting Poor Solubility of this compound
Issue: this compound is not dissolving sufficiently in the reaction solvent, leading to incomplete reactions or heterogeneity.
This guide provides a systematic approach to addressing and resolving solubility challenges.
Initial Assessment and Optimization
Before exploring more complex solutions, ensure that fundamental parameters are optimized.
1. Solvent Selection: The choice of solvent is critical. While this compound has moderate solubility in water (approximately 3-6 g/L at room temperature), its solubility is significantly better in many organic solvents.[1] Polar aprotic and protic solvents are generally good starting points.
2. Temperature Adjustment: Increasing the temperature of the reaction mixture can enhance the solubility of this compound.[1] However, be mindful of the thermal stability of all reactants and the potential for side reactions at elevated temperatures.
Advanced Troubleshooting Strategies
If initial optimizations are insufficient, consider the following advanced techniques.
1. Utilization of a Co-solvent: The addition of a miscible co-solvent can significantly improve the solubility of this compound. A small amount of a polar co-solvent can disrupt the crystal lattice of the acid and promote solvation.
2. In-situ Salt Formation: Converting the carboxylic acid to its more soluble salt form by adding a suitable base can be a highly effective strategy. This is particularly useful in reactions where the salt is sufficiently nucleophilic or where the free acid can be regenerated in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on its chemical structure, polar organic solvents are the best starting point. Ethanol and acetone (B3395972) are reported to be effective solvents for this compound.[1] For reactions requiring aprotic conditions, consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), where carboxylic acids often exhibit high solubility.
Q2: I'm observing a slow reaction rate. Could this be related to solubility?
A2: Yes, poor solubility can lead to a low concentration of the dissolved reactant, resulting in a slower reaction rate. Visually inspect your reaction mixture for undissolved solid. If present, improving the solubility of this compound is a critical first step in optimizing your reaction.
Q3: Will increasing the temperature affect the stability of this compound?
A3: this compound is a relatively stable compound. However, at very high temperatures, decarboxylation can occur, especially in the presence of certain catalysts. It is always advisable to consult the literature for the thermal stability of all components in your reaction mixture.
Q4: How do I choose an appropriate co-solvent?
A4: An ideal co-solvent should be miscible with the primary reaction solvent and significantly improve the solubility of this compound without negatively impacting the reaction. A good starting point is to use a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMF or DMSO in a less polar solvent.
Q5: What bases are suitable for in-situ salt formation?
A5: The choice of base depends on the reaction conditions. For reactions that can tolerate a non-nucleophilic base, inorganic bases like potassium carbonate or cesium carbonate are often used. Organic bases such as triethylamine (B128534) or diisopropylethylamine are also common choices. The resulting carboxylate salt is generally more soluble than the free acid.
Data Presentation
Solubility of this compound in Common Solvents
The following table summarizes the available solubility data for this compound. Please note that comprehensive quantitative data is limited in the literature, and some values are qualitative or semi-quantitative.
| Solvent | Formula | Type | Solubility (at approx. 25°C) |
| Water | H₂O | Protic | 0.3 - 0.6 g / 100 mL[1] |
| Ethanol | C₂H₅OH | Protic | Soluble[1] |
| Acetone | C₃H₆O | Aprotic | Soluble[1] |
| Methanol | CH₃OH | Protic | Soluble |
| Toluene | C₇H₈ | Aprotic | Slightly Soluble |
| Dichloromethane | CH₂Cl₂ | Aprotic | Slightly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Aprotic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Aprotic | Very Soluble |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a method for systematically determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, ethyl acetate, DMF, DMSO)
-
Small vials or test tubes with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a measured volume of the solvent to be tested (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex for 1-2 minutes.
-
If the solid dissolves completely, add another pre-weighed portion of this compound and repeat the process until a saturated solution is obtained (i.e., solid remains undissolved).
-
If the initial portion does not dissolve, incrementally add more solvent until complete dissolution is achieved.
-
Record the total mass of this compound and the total volume of the solvent used to achieve a saturated solution.
-
Calculate the solubility in g/100 mL.
Protocol 2: In-situ Salt Formation for Improved Reaction Solubility
This protocol describes a general procedure for performing a reaction where the solubility of this compound is enhanced by converting it to its salt in the reaction mixture.
Materials:
-
This compound
-
Reaction solvent
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Other reaction reagents
Procedure:
-
To the reaction vessel, add the chosen reaction solvent.
-
Add this compound to the solvent.
-
With stirring, add the selected base (typically 1.0-1.2 equivalents relative to the carboxylic acid).
-
Stir the mixture at room temperature or gentle heat until the this compound fully dissolves, indicating the formation of the more soluble carboxylate salt.
-
Once a homogeneous solution is obtained, add the other reagents to proceed with the reaction.
Visualizations
Caption: Troubleshooting decision tree for poor solubility of this compound.
Caption: Key factors affecting the solubility of this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving 3-Fluorobenzoic Acid
Welcome to the Technical Support Center for handling reactions with 3-Fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in exothermic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant, causing skin and serious eye irritation.[1][2][3] Upon thermal decomposition, it can produce hazardous products including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[4][5]
Q2: What types of reactions involving this compound are potentially exothermic?
Q3: What are the early signs of a runaway reaction?
A3: Key indicators of an impending runaway reaction include a rapid and accelerating rise in temperature that does not respond to cooling measures, a sudden increase in pressure, unexpected gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.
Q4: What immediate steps should be taken in case of a thermal runaway?
A4: In the event of a thermal runaway, immediately cease the addition of any reagents, enhance cooling, and ensure proper mixing to dissipate localized hotspots. If the reaction becomes uncontrollable, follow your laboratory's emergency shutdown and quenching procedures. Evacuate the area if necessary and alert safety personnel.
Q5: How can I safely scale up a reaction involving this compound?
A5: Scaling up exothermic reactions requires careful consideration. The heat removal capacity of the reactor is critical. It is highly recommended to perform a thermal hazard assessment using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction, adiabatic temperature rise, and other safety parameters before attempting a larger scale synthesis.
Troubleshooting Guide: Exothermic Reactions with this compound
This guide addresses common issues encountered during exothermic reactions involving this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | - Inadequate cooling capacity.- Reagent addition is too fast.- Agitation failure leading to localized hot spots. | - Immediately stop reagent addition.- Increase coolant flow or lower bath temperature.- Ensure vigorous and effective stirring.- If necessary, initiate emergency quenching protocol. |
| Unexpected Pressure Buildup | - Formation of gaseous byproducts.- Reaction temperature exceeding the solvent's boiling point. | - Ensure the reaction is adequately vented through a condenser or pressure relief system.- Reduce the reaction temperature.- Stop reagent addition. |
| Reaction Fails to Initiate or is Sluggish | - Insufficient activation energy.- Impure reagents or catalyst deactivation. | - Gradually and carefully increase the reaction temperature while monitoring for any delayed exotherm.- Ensure the purity of all reagents and the activity of any catalysts. |
| Incomplete Conversion | - Insufficient reaction time or temperature.- Incorrect stoichiometry. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR).- Re-evaluate the stoichiometry of the reactants. |
Quantitative Data on Analogous Exothermic Reactions
Disclaimer: The following data is for analogous compounds and reaction types. This information should be used as an estimate for initial risk assessment. For precise and safe process scale-up, it is imperative to conduct calorimetric studies on the specific reaction involving this compound.
Table 1: Thermal Hazard Data for a Nitration Reaction (Analogous Compound)
| Parameter | Value | Source |
| Reaction Type | Nitration of Fluorobenzotriazolone | Molecules, 2025 |
| Heat of Reaction (ΔHr) | -150.3 kJ/mol | Molecules, 2025 |
| Adiabatic Temperature Rise (ΔTad) | 81.9 °C | Molecules, 2025 |
Table 2: Thermal Effect of Esterification (Parent Compound)
| Parameter | Value | Source |
| Reaction Type | Esterification of Benzoic Acid with 1-Butanol | Kinetic Research and Modeling of Benzoic Acid Esterification Process, 2022[6][7] |
| Thermal Effect | +622 J/mol | Kinetic Research and Modeling of Benzoic Acid Esterification Process, 2022[6][7] |
Note: A positive thermal effect indicates an endothermic reaction in this specific study's context, which is unusual for esterification. This highlights the importance of experimental verification for your specific system.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol provides a general framework for conducting an exothermic reaction with this compound on a laboratory scale.
Materials:
-
This compound
-
Co-reactant(s) and solvent
-
Appropriate catalyst (if required)
-
Quenching agent
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Addition funnel
-
Condenser
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The setup should include a three-neck flask equipped with a magnetic stirrer, a thermometer/thermocouple to monitor the internal temperature, an addition funnel for controlled reagent delivery, and a condenser connected to an inert gas line.
-
Initial Charge: Charge the flask with this compound and the chosen solvent.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Cooling: Cool the reaction mixture to the desired initial temperature using the cooling bath.
-
Controlled Addition: Add the second reactant dropwise from the addition funnel while maintaining vigorous stirring. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Temperature Management: If the temperature rises above the set point, slow down or stop the addition and adjust the cooling bath as needed.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a suitable quenching agent while monitoring the temperature.
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency use in the event of an uncontrollable exotherm.
Materials:
-
A pre-determined quenching agent (e.g., a cold, non-reactive solvent, or a weak acidic/basic solution depending on the reaction chemistry).
-
A large, robust container with a wide mouth, placed in secondary containment.
Procedure:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Reagent Flow: If it is safe to do so, stop the addition of all reagents.
-
Activate Emergency Cooling: Utilize any available emergency cooling systems.
-
Prepare for Quenching: If the reaction cannot be controlled and it is safe to approach the reactor, prepare the quenching station.
-
Execute Quench: Carefully and slowly transfer the reacting mixture into the prepared quenching solution with vigorous stirring. Be prepared for rapid gas evolution and a significant temperature increase in the quenching solution.
-
Cool Down: Once the reaction is quenched, allow the mixture to cool to room temperature before proceeding with any further workup or disposal.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for safely conducting an exothermic reaction with this compound.
Caption: General workflow for a controlled exothermic reaction.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues during an exothermic reaction.
Caption: Troubleshooting decision tree for exothermic reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ossila.com [ossila.com]
- 4. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Fluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 3-fluorobenzoic acid by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute. For an effective recrystallization, the compound should be soluble in the hot solvent but sparingly soluble at room temperature. Gradually add small portions of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent Choice: this compound has moderate solubility in water and is more readily soluble in organic solvents like ethanol (B145695) and acetone.[1] If you are using a solvent in which the compound is only slightly soluble even at high temperatures, it will be difficult to achieve complete dissolution. Consider a different solvent or a solvent mixture.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If you have added a significant amount of hot solvent and a solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: The this compound "oiled out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities that depress the melting point. This compound has a melting point of approximately 123-124°C.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Lower the Cooling Temperature Drastically: Once the solution is at room temperature, try cooling it further in an ice bath or even a dry ice/acetone bath. This can sometimes induce crystallization from the oil.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Change the Solvent: If oiling out persists, the solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For instance, if you are using a toluene (B28343)/hexane mixture, increasing the proportion of toluene might help.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.
A3: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: Try the techniques mentioned in A2, such as scratching the flask or adding a seed crystal.
Q4: The recrystallization resulted in a very low yield.
A4: A low yield can be due to several reasons:
-
Using Too Much Solvent: As mentioned in Q3, excess solvent will retain more of your compound in the solution (mother liquor) even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.
Q5: The purified this compound is still colored or shows a broad melting point range.
A5: This indicates that impurities are still present in your final product.
Possible Causes and Solutions:
-
Ineffective Solvent: The chosen solvent may not be good at leaving the specific impurities behind in the mother liquor. You may need to experiment with different solvents.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of purer, larger crystals.
-
Colored Impurities: If the crude material is colored, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use a minimal amount as it can also adsorb some of your desired product.
-
Common Impurities: The synthesis of this compound can sometimes leave unreacted starting materials (e.g., 3-fluorotoluene, 3-fluorobenzaldehyde) or byproducts. If these are suspected, choosing a recrystallization solvent where these impurities are highly soluble even at low temperatures is crucial.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Water ( g/100g ) | Ethanol ( g/100g ) | Toluene ( g/100g ) |
| 293.15 | 0.29 | 45.5 | 9.4 |
| 303.15 | 0.42 | 55.0 | 14.2 |
| 313.15 | 0.68 | 66.5 | 21.5 |
| 323.15 | 1.20 | 80.0 | 32.0 |
| 333.15 | 2.10 | - | 48.0 |
| 348.15 | 4.20 | - | 75.0 |
| 373.15 | 5.90 | - | - |
Data is for benzoic acid and serves as an approximation for this compound.
Experimental Protocols
Standard Recrystallization Protocol for this compound
This protocol outlines the general steps for the purification of this compound by recrystallization. The choice of solvent and specific volumes will depend on the scale of the experiment and the nature of the impurities. Water or an ethanol/water mixture are common starting points.
-
Solvent Selection:
-
Place a small amount of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent at room temperature. The ideal solvent should not dissolve the compound at this stage.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of pure crystals should form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the flask on a hot plate or in a water bath, swirling gently.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the clean, hot flask as quickly as possible to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Break the vacuum and add the cold solvent, then reapply the vacuum.
-
-
Drying:
-
Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For a faster drying process, a vacuum oven can be used at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (123-124 °C) is an indication of high purity.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: 3-Fluorobenzoic Acid Reactions
Welcome to the technical support center for reactions involving 3-Fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on avoiding tar formation and other undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of tar formation when working with this compound?
A1: Tar formation in reactions with this compound is typically a result of side reactions that lead to polymerization or decomposition of starting materials and products. Key factors include:
-
High Temperatures: Many reactions involving benzoic acids, such as decarboxylation, can require high temperatures (often exceeding 140°C), which can promote unwanted side reactions and decomposition.[1]
-
Strong Acids or Bases: The use of strong acids or bases as catalysts or reagents can lead to side reactions, especially at elevated temperatures.
-
Reactive Intermediates: The formation of highly reactive intermediates, such as aryl radicals during decarboxylation, can lead to undesired polymerization if not efficiently trapped by the desired reagent.[1]
-
Presence of Oxygen: For certain reactions, particularly those involving radical intermediates, the presence of oxygen can initiate oxidative side reactions that contribute to tar formation.
-
Substrate Sensitivity: The fluorine substituent and the carboxylic acid group can influence the electron density of the aromatic ring, potentially increasing its susceptibility to certain side reactions under harsh conditions.
Q2: I am observing a dark, insoluble material in my esterification reaction with this compound. What is it and how can I prevent it?
A2: The dark, insoluble material is likely tar formed from the decomposition or polymerization of your starting material or product. In esterification reactions, this can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to decarboxylation followed by polymerization.
-
Concentrated Acid Catalyst: Using a high concentration of a strong acid catalyst (like sulfuric acid) can promote side reactions.
-
Prolonged Reaction Times: Extended reaction times, especially at high temperatures, increase the likelihood of side product formation.[2]
To prevent this, consider the following:
-
Optimize Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice and Amount: Use a milder catalyst or a lower concentration of the strong acid catalyst. Heterogeneous catalysts can also be an option to simplify removal and minimize side reactions.[2][3]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Q3: My amide coupling reaction with this compound is messy and gives a low yield of the desired product. What are the likely side products and how can I improve the outcome?
A3: Messy amide coupling reactions with this compound can be due to several factors. Besides tar formation, common side products can arise from the reactivity of the coupling agents or the substrates themselves. To improve your reaction:
-
Choice of Coupling Reagent: For sterically hindered or electron-deficient amines, standard coupling reagents might not be efficient, leading to side reactions. Consider using more robust coupling agents like HATU or generating the acyl fluoride (B91410) in situ, which can be more reactive and lead to cleaner reactions.[4][5]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[5]
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of side reactions.[5]
-
Order of Addition: Pre-activating the this compound with the coupling reagent and base before adding the amine can improve the yield of the desired amide.[5]
Troubleshooting Guides
Issue: Tar Formation in Decarboxylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Dark, viscous reaction mixture | High reaction temperatures promoting polymerization of aryl intermediates. | - Explore milder, photoinduced decarboxylation methods that can proceed at lower temperatures (e.g., 35°C).[1]- Utilize a copper catalyst which can facilitate the reaction under milder conditions.[1][6] |
| Low yield of desired product | Inefficient trapping of the aryl radical intermediate. | - Ensure the trapping agent is present in a sufficient concentration.- Optimize the solvent system to favor the desired reaction pathway. |
| Formation of black solid | Thermal decomposition of the starting material or product. | - Lower the reaction temperature and extend the reaction time if necessary.- Use a high-boiling point solvent to maintain a consistent and controlled temperature. |
Issue: Side Product Formation in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, some of which may be dark | Competing side reactions such as anhydride (B1165640) formation or ether formation from the alcohol. | - Use a milder catalyst, such as a solid-supported acid or a Lewis acid.- Employ a dehydrating agent to remove water as it is formed, driving the equilibrium towards the ester. |
| Low conversion to the ester | Reaction equilibrium not favoring the product. | - Use an excess of the alcohol to shift the equilibrium.- Remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
| Product is dark and difficult to purify | Thermal degradation. | - Reduce the reaction temperature.- Consider using a milder esterification method, such as activation of the carboxylic acid followed by reaction with the alcohol. |
Experimental Protocols
Protocol: Amide Coupling of this compound with a Primary Amine using HATU
This protocol is designed to minimize side reactions and improve the yield of the desired amide product.
Materials:
-
This compound
-
Primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Ethyl Acetate (B1210297)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Slowly add the primary amine (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Guides
Caption: Workflow for a clean amide coupling reaction.
Caption: Reaction conditions influencing tar formation.
References
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluorobenzoic Acid and 4-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Fluorobenzoic acid and 4-Fluorobenzoic acid. Understanding the nuanced differences in their reactivity is critical for applications in organic synthesis, medicinal chemistry, and materials science. This document outlines their relative acidity and provides insights into their behavior in common chemical transformations, supported by experimental data and detailed protocols.
Core Physicochemical Properties and Acidity
The position of the fluorine atom on the benzene (B151609) ring significantly influences the electronic properties of the benzoic acid molecule, which in turn dictates its acidity and overall reactivity. The primary electronic effects at play are the inductive effect (-I) and the resonance effect (+R) of the fluorine substituent.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bonds. This effect is distance-dependent, decreasing as the distance from the carboxylic acid group increases.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
In This compound , the fluorine atom is at the meta position. At this position, the electron-withdrawing inductive effect dominates, as the resonance effect does not extend to the meta position. This strong electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, making this compound more acidic.
In 4-Fluorobenzoic acid , the fluorine atom is at the para position. Here, both the inductive and resonance effects are operative. While the inductive effect withdraws electron density, the resonance effect donates it back to the ring, partially counteracting the inductive effect. This results in a less effective stabilization of the carboxylate anion compared to the meta isomer, rendering 4-Fluorobenzoic acid less acidic.[1]
The acidity of these two isomers is quantitatively expressed by their pKa values.
| Compound | pKa (at 25°C) | Reference |
| This compound | 3.86 | [2][3] |
| 4-Fluorobenzoic acid | 4.14 - 4.15 | [4][5] |
A lower pKa value indicates a stronger acid. The data clearly shows that This compound is a stronger acid than 4-Fluorobenzoic acid .[6] This difference in acidity is a key predictor of their relative reactivity in various chemical reactions.
Reactivity in Key Chemical Reactions
The difference in electronic properties between the two isomers affects their reactivity in common organic reactions.
Esterification and Amidation
Esterification and amidation are fundamental reactions of carboxylic acids. The rate of these reactions is often influenced by the electrophilicity of the carbonyl carbon. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon in both isomers compared to benzoic acid.
Due to its stronger electron-withdrawing nature at the meta position, the carbonyl carbon of This compound is more electron-deficient and therefore more susceptible to nucleophilic attack. Consequently, This compound is expected to exhibit a higher reaction rate in both esterification and amidation reactions compared to 4-Fluorobenzoic acid under the same conditions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the substituent on the benzene ring directs the incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director. The fluorine atom, while also deactivating, is an ortho, para-director.
-
For This compound , the directing effects of the two groups are cooperative. The carboxylic acid group directs incoming electrophiles to the 5-position, and the fluorine atom directs to the 2, 4, and 6 positions. The strong deactivating effect of the carboxyl group and the moderate deactivating effect of fluorine will generally lead to slower reaction rates compared to benzene.
-
For 4-Fluorobenzoic acid , the directing effects are conflicting. The carboxylic acid group directs to the 3 and 5 positions, while the fluorine directs to the 2 and 6 positions (which are equivalent to the 3 and 5 positions relative to the carboxyl group). This can lead to a mixture of products, and the overall reaction rate will be influenced by the deactivating nature of both substituents.
Experimental Protocols
Below are representative experimental protocols for the esterification of fluorobenzoic acids. These can be adapted for comparative studies of this compound and 4-Fluorobenzoic acid.
Fischer Esterification of Fluorobenzoic Acids
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
Fluorobenzoic acid (3- or 4-isomer)
-
Ethanol (B145695) (absolute)
-
Sulfuric acid (concentrated)
-
10% Sodium carbonate solution
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the fluorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10 equivalents).[7][8]
-
To this solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise with stirring.[7][8]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][9]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add distilled water and an organic solvent like dichloromethane or diethyl ether. Shake the funnel to extract the ester into the organic layer.
-
Carefully add a 10% sodium carbonate solution to the separatory funnel to neutralize the unreacted acid and the sulfuric acid catalyst.[7][8] Be cautious as carbon dioxide gas will be evolved.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
The product can be further purified by distillation or column chromatography.
Heterogeneous Catalysis for Methyl Esterification
This protocol utilizes a solid catalyst, which can simplify product purification.
Materials:
-
Fluorobenzoic acid (3- or 4-isomer)
-
UiO-66-NH2 catalyst (or other suitable solid acid catalyst)
-
Reaction vessel suitable for heating
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
A study on the methyl esterification of various fluorinated aromatic acids utilized the metal-organic framework UiO-66-NH2 as a heterogeneous catalyst.[10][11][12]
-
In a typical procedure, the fluorobenzoic acid, methanol, and the catalyst are combined in a reaction vessel.[12]
-
The mixture is then heated at a specific temperature (e.g., 150°C) for a set duration (e.g., 10 hours).[12]
-
After the reaction, the solid catalyst can be removed by filtration.
-
The resulting solution containing the methyl ester can be directly analyzed, for instance by GC-MS, to determine the conversion and yield.[10][11][12]
Visualization of Reactivity Principles
The following diagram illustrates the electronic effects influencing the acidity of this compound and 4-Fluorobenzoic acid.
Figure 1: Electronic effects on the acidity of fluorobenzoic acid isomers.
References
- 1. quora.com [quora.com]
- 2. This compound | 455-38-9 [chemicalbook.com]
- 3. This compound [chembk.com]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2, 3, and 4-Fluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the fluorine atom on the benzene (B151609) ring of fluorobenzoic acid significantly influences its electronic properties and, consequently, its spectroscopic characteristics. This guide provides a detailed comparative analysis of 2-Fluorobenzoic acid, 3-Fluorobenzoic acid, and 4-Fluorobenzoic acid using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy. The presented experimental data, summarized in clear, comparative tables, offers valuable insights for the identification, characterization, and application of these compounds in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-, 3-, and 4-Fluorobenzoic acid.
¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 2-Fluorobenzoic acid | ~13.3 (s, 1H, COOH), ~7.92 (t, J=7.9 Hz, 1H), ~7.66 (q, J=7.7 Hz, 1H), ~7.33 (m, 2H) |
| This compound | ~13.2 (s, 1H, COOH), ~7.8 (d, J=7.7 Hz, 1H), ~7.7 (d, J=9.9 Hz, 1H), ~7.5 (m, 2H) |
| 4-Fluorobenzoic acid | ~13.06 (s, 1H, COOH), 8.01 (dd, J=8.8, 5.6 Hz, 2H), 7.32 (t, J=8.8 Hz, 2H)[1][2] |
¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| 2-Fluorobenzoic acid | ~165.5 (C=O), ~161.5 (d, ¹JCF), ~134.5, ~132.0, ~125.0, ~120.0, ~117.0 |
| This compound | ~166.0 (C=O), ~162.0 (d, ¹JCF), ~134.0, ~131.0, ~126.0, ~120.0, ~115.0 |
| 4-Fluorobenzoic acid | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[1][3] |
FT-IR Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 2-Fluorobenzoic acid | This compound | 4-Fluorobenzoic acid |
| O-H stretch (acid) | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O stretch | ~1680 | ~1690 | ~1685 |
| C=C stretch (aromatic) | ~1600, 1580 | ~1610, 1590 | ~1605, 1595 |
| C-F stretch | ~1240 | ~1250 | ~1230 |
Raman Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 2-Fluorobenzoic acid | This compound | 4-Fluorobenzoic acid |
| C=O stretch | ~1685 | ~1695 | ~1690 |
| C=C stretch (aromatic) | ~1605 | ~1615 | ~1610 |
| Ring Breathing | ~1030 | ~1010 | ~850 |
UV-Visible Spectroscopy Data (in Ethanol)
| Compound | λmax (nm) |
| 2-Fluorobenzoic acid | ~275 |
| This compound | ~274 |
| 4-Fluorobenzoic acid | ~273 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the fluorobenzoic acid isomer was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid fluorobenzoic acid isomer was placed on a diamond attenuated total reflectance (ATR) crystal.
-
Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid fluorobenzoic acid isomer was placed on a glass microscope slide.
-
Instrumentation: Raman spectra were recorded using a Raman microscope with a 785 nm laser excitation source.
-
Data Acquisition: The laser power at the sample was approximately 10 mW. Spectra were collected in the range of 200-3200 cm⁻¹ with an exposure time of 10 seconds and 3 accumulations.
-
Data Processing: The raw spectra were baseline corrected to remove fluorescence background.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each fluorobenzoic acid isomer was prepared in ethanol (B145695) at a concentration of 1 mg/mL. This stock solution was then diluted to a final concentration of 0.01 mg/mL for analysis.
-
Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Spectra were scanned from 200 to 400 nm using ethanol as the reference solvent.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the fluorobenzoic acid isomers.
Caption: Workflow for the spectroscopic comparison of fluorobenzoic acid isomers.
References
A Comparative Guide to the Synthesis of 3-Fluorobenzoic Acid: A Novel Photoredox-Catalyzed Approach vs. Established Industrial Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic route to 3-Fluorobenzoic acid with established, industrially relevant methods. The performance of each route is evaluated based on key metrics such as yield, reaction conditions, and reagent accessibility, supported by experimental data from the literature.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can significantly alter the biological activity and pharmacokinetic properties of a molecule. As such, the development of efficient and robust synthetic routes to this compound is of considerable interest to the chemical and pharmaceutical industries. This guide compares a recently developed photoredox-catalyzed decarboxylative fluorination with two established methods: the oxidation of 3-fluorobenzaldehyde (B1666160) and the hydrolysis of 3-fluorobenzotrifluoride (B140190).
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound.
| Parameter | New Route: Photoredox-Catalyzed Decarboxylative Fluorination | Established Route 1: Oxidation of 3-Fluorobenzaldehyde | Established Route 2: Hydrolysis of 3-Fluorobenzotrifluoride |
| Starting Material | Benzoic Acid | 3-Fluorobenzaldehyde | 3-Fluorobenzotrifluoride |
| Key Reagents | Visible Light Photoredox Catalyst, Fluoride (B91410) Source (e.g., KF) | Oxygen, Copper(II) Acetate (B1210297) Monohydrate, Cobalt(II) Diacetate Tetrahydrate | Sulfuric Acid, Water |
| Solvent | Acetonitrile/Water | Water | Sulfuric Acid |
| Temperature | Ambient Temperature | 70°C | 100-140°C |
| Reaction Time | Not specified in detail for bulk synthesis | 12 hours | Approx. 3 hours |
| Reported Yield | 16-40% (Radiochemical Yield for ¹⁸F)[2][3] | 98%[1] | High yield (exact percentage not specified, but described as high)[4] |
| Purity | High radiochemical purity | High, requires centrifugation and washing | High, purification via filtration and washing |
Experimental Protocols
New Route: Photoredox-Catalyzed Decarboxylative Fluorination (Conceptual Protocol)
This protocol is based on a recently reported method for the ¹⁸F-fluorination of benzoic acids using visible light catalysis.[2][3] While the primary application is for radiolabeling, the underlying principle represents a novel approach to C-F bond formation.
Materials:
-
Benzoic acid
-
Visible light photoredox catalyst (e.g., an iridium or ruthenium complex)
-
Potassium fluoride (KF)
-
Acetonitrile/Water solvent mixture
Procedure:
-
In a reaction vessel, dissolve benzoic acid, the photoredox catalyst, and potassium fluoride in an acetonitrile/water mixture.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at ambient temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Established Route 1: Oxidation of 3-Fluorobenzaldehyde
This method provides a high-yield synthesis of this compound under relatively mild conditions.[1]
Materials:
-
3-Fluorobenzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Water
-
Oxygen
Procedure:
-
To a 15mL glass reaction tube, add water (2 mL), 3-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[1]
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in an oil bath preheated to 70°C and stir the reaction for 12 hours.[1]
-
After the reaction is complete, cool the mixture to a lower temperature.
-
Centrifuge the crude product solid.
-
Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target product.[1] The reported separation yield is 98%.[1]
Established Route 2: Hydrolysis of 3-Fluorobenzotrifluoride
This is a common industrial method for the production of this compound.[4]
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated sulfuric acid (96%)
-
Ice water
Procedure:
-
In a Hastelloy C reactor, charge 3-fluorobenzotrifluoride and concentrated sulfuric acid.[4]
-
Heat the reaction mixture to a temperature between 100 and 140°C for approximately 3 hours.[4]
-
Absorb the generated hydrogen fluoride (HF) in a potassium hydroxide (B78521) (KOH) aqueous solution.
-
After cooling the reaction solution, pour it into ice water and allow it to react for 1 hour.[4]
-
The desired this compound can be obtained by filtration, washing with water, and drying.[4]
Visualizing the Validation Workflow
The following diagram illustrates a logical workflow for the validation of a new synthetic route against established methods.
Caption: Workflow for the validation of a new synthetic route.
Discussion and Conclusion
The comparison highlights a clear trade-off between the different synthetic strategies. The oxidation of 3-fluorobenzaldehyde stands out for its exceptionally high yield and use of water as a solvent, making it an attractive and environmentally conscious choice for laboratory and industrial-scale production.[1] Its main drawback is the relatively long reaction time.
The hydrolysis of 3-fluorobenzotrifluoride is a robust industrial method that benefits from readily available starting materials.[4] However, the use of concentrated sulfuric acid and high temperatures necessitates specialized equipment and careful handling.
The new photoredox-catalyzed decarboxylative fluorination represents a cutting-edge approach to C-F bond formation.[2][3] Its key advantages are the mild reaction conditions (ambient temperature) and the use of a readily available starting material (benzoic acid). While the reported yields are currently lower than the established methods and its primary application has been in radiolabeling, this methodology holds significant promise for the future development of more efficient and sustainable fluorination reactions. Further optimization for bulk synthesis could make this a highly competitive route.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including scale, cost, available equipment, and the importance of "green" chemistry principles. The established oxidation and hydrolysis methods offer reliability and high throughput, while the novel photoredox-catalyzed reaction provides a glimpse into the future of fluorination chemistry.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. JPH0610158B2 - Method for producing 3-fluorobenzoic acids - Google Patents [patents.google.com]
A Comparative Guide to Catalysts for 3-Fluorobenzoic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 3-fluorobenzoic acid through cross-coupling reactions is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. The choice of catalyst is paramount in achieving high yields and selectivity. This guide provides a comparative overview of palladium-based catalysts for four major cross-coupling reactions of this compound derivatives: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The data presented is compiled from studies on structurally related aryl halides and benzoic acid derivatives to provide a predictive framework for catalyst selection and reaction optimization.
Data Presentation: A Comparative Look at Catalyst Performance
The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions. While direct comparative studies on this compound are limited, the data from analogous substrates provides valuable insights into catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100 | 12-24 | >95 | Halogenated aminobenzoic acid |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | >95 | Aryl bromides with carboxyl group |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | 3-Bromothiophene |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 90 | 16 | 88 | 3-Bromothiophene |
Table 2: Heck Coupling of Aryl Halides with Alkenes
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | Et₃N | DMF | 100 | - | Good | Aryl iodides |
| Pd(dba)₂ / P(OPh)₃ | K₂CO₃ | NMP | 120 | 24 | 95 | Bromobenzene |
| Pd/C | K₂CO₃ | Ethanol/Water | 80 | 24 | 75 | 3-Bromothiophene |
| Herrmann's Catalyst | NaOAc | DMF | 130 | - | >90 | Aryl halides |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 2 | - | 3-Bromoselenophene |
| Pd₂(dba)₃ / - | LiHMDS | THF | 110 | 15 | up to 99 | Fluoroarenes |
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | RT | - | Good | Aryl iodides |
| FibreCat® 1001 / - | NaOH | Methanol | 100 | - | High | 4-Iodo-anisole |
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | - | 3-Bromoselenophene |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | RT | - | - | Bromobenzene |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 72-85 | Substituted bromopyrroles |
| Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 58 | 2-Bromo-3-methylbenzoic acid derivatives |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for cross-coupling reactions, which can be optimized for this compound and its derivatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated benzoic acid.
Materials:
-
3-Bromo- or 3-Iodo-benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture, 10:1, 11 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halogenated benzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to acidic (pH 2-3) with 1M HCl to precipitate the product.[1]
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Heck Coupling
This protocol provides a general framework for the Heck coupling of 3-halobenzoic acid with an alkene.
Materials:
-
3-Halobenzoic acid (e.g., 3-iodobenzoic acid, 1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve the 3-halobenzoic acid (1.0 mmol), alkene (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol) in the solvent (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add the base (1.5 mmol) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (e.g., 12-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This is a representative protocol for the Sonogashira coupling of 3-halobenzoic acid with a terminal alkyne.
Materials:
-
3-Halobenzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., diisopropylamine, 2.0 mmol)
-
Solvent (e.g., anhydrous toluene, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place the 3-halobenzoic acid (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol) in a Schlenk tube.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Stir the reaction at the desired temperature (e.g., 80 °C) for the required time (e.g., 2-6 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, remove the solvent in vacuo, and take up the residue in ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of a 3-halobenzoic acid derivative.
Materials:
-
3-Halobenzoic acid derivative (e.g., methyl 3-bromobenzoate, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol)
-
Solvent (e.g., anhydrous dioxane, 4 mL)
-
Glovebox
-
Sealed vial
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst (0.015 mmol), ligand (0.03 mmol), and base (1.5 mmol).
-
Add the 3-halobenzoic acid derivative (1.0 mmol), amine (1.2 mmol), and anhydrous solvent (4 mL).
-
Seal the vial and heat to the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 12 h).
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations: Reaction Mechanisms and Workflow
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Confirming the Structure of 3-Fluorobenzoic Acid Derivatives by X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of 3-fluorobenzoic acid and its fluorinated derivatives as determined by single-crystal X-ray crystallography. By presenting key structural parameters, this document serves as a valuable resource for understanding the subtle yet significant effects of fluorine substitution on molecular geometry and intermolecular interactions, which are critical aspects in rational drug design and materials science.
Comparative Analysis of Crystal Structure Data
The precise atomic arrangement within a crystal lattice, determined through X-ray crystallography, offers definitive proof of a molecule's structure. Below is a compilation of key crystallographic parameters for this compound and a selection of its di- and tri-fluorinated derivatives. These data, gleaned from various crystallographic studies, highlight the impact of the position and number of fluorine substituents on bond lengths, bond angles, and the overall molecular conformation.
| Compound Name | C7-C1 Bond Length (Å) | C-C-O Angle (°) | C-C-F Angle (°) | Dihedral Angle (Carboxyl vs. Ring) (°) | Hydrogen Bond Motif |
| This compound | 1.484 | 118.9 / 119.5 | - | - | Centrosymmetric Dimer |
| 2,3-Difluorobenzoic Acid | 1.4842 (17) | 118.0 (1) / 123.5 (1) | 119.5 (1) / 118.9 (1) | - | Centrosymmetric Dimer |
| 3,5-Difluorobenzoic Acid | - | - | - | - | Centrosymmetric Dimer |
| 2,4,6-Trifluorobenzoic Acid | - | - | - | 38.17 (7) | Centrosymmetric Dimer |
The data consistently show that these fluorinated benzoic acids form centrosymmetric dimers in the solid state, a characteristic feature driven by hydrogen bonding between the carboxylic acid groups.[1][2] The substitution of fluorine atoms on the benzene (B151609) ring induces changes in the electronic distribution and steric environment, which in turn can influence the planarity of the molecule and the nature of intermolecular interactions. For instance, in 2,4,6-trifluorobenzoic acid, the carboxyl group is significantly twisted out of the plane of the aromatic ring, with a dihedral angle of 38.17 (7)°.[3]
Experimental Protocols
The determination of the crystal structures presented above follows a well-established workflow in single-crystal X-ray crystallography. The following is a detailed methodology representative of that used for small organic molecules like this compound derivatives.
Crystal Growth
High-quality single crystals are paramount for a successful X-ray diffraction experiment. For small organic molecules like fluorobenzoic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
-
Procedure: A supersaturated solution of the purified compound is prepared in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Procedure: The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction image is collected. A complete dataset consists of hundreds of such images.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal's unit cell parameters and the intensities of the diffracted X-rays.
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using a least-squares method.[4] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.[5] The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.[4]
Visualizing the Workflow
The process of determining a crystal structure via X-ray crystallography can be summarized in the following workflow diagram.
This diagram illustrates the logical progression from a purified chemical compound to its fully characterized three-dimensional crystal structure, a critical step in modern chemical and pharmaceutical research.
References
A Comparative Guide to the Biological Activities of 3-Fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into benzoic acid scaffolds is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of molecules. This guide provides a comparative overview of the biological activities of 3-fluorobenzoic acid analogs, focusing on their antibacterial, anticancer, and anti-inflammatory properties. The data presented is a synthesis of findings from various studies and is intended to provide a comprehensive resource for researchers in the field.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the biological activities of various this compound analogs. It is important to note that the data has been compiled from different studies, and therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Antibacterial Activity
The antibacterial efficacy of this compound analogs is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | 4-[4-(anilinomethyl)-3-(4-fluorophenyl)pyrazol-1-yl]benzoic acid | S. aureus ATCC 33591 | Weak Inhibition | [1] |
| Benzoylthiourea | 1-(3-Fluorobenzoyl)-3-(aryl)thiourea derivatives | Gram-positive & Gram-negative strains | Generally better antifungal than antibacterial activity | [2] |
| Fluorobenzoyl-thiosemicarbazide | Trifluoromethyl derivatives of ortho-, meta-, and para-fluorobenzoyl-thiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 | [3] |
| 3-Methoxybenzamide Derivative | Compound with fluorine substitution on the phenyl ring | M. smegmatis, S. aureus | Zone ratio of 0.62 and 0.44 respectively | [4] |
| Quinolinium Derivative | Compound with a 4-fluorophenyl group | MRSA, VRE, NDM-1 E. coli | Lower than methicillin (B1676495) and vancomycin |
Anticancer Activity
The anticancer potential of these analogs is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-2-fluorobenzamide derivative | Compound 38 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.98 | [5] |
| Benzofuran derivative | Halogenated derivatives | Various cancer cell lines | Significant cytotoxicity | [6] |
| 3-Aminobenzophenone | Lead compounds 5 and 11 | Various tumor cell lines | Potent cytotoxic agents | [7] |
Anti-inflammatory Activity
The anti-inflammatory effects are often determined by the compounds' ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
| Compound Class | Specific Analog | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran Derivative | Compounds 2 and 3 | PGE2 formation in LPS-treated macrophages | 1.92 and 1.48 | [8] |
| Trifluoromethyl-substituted pyrimidine (B1678525) | Fluorobenzyl-containing derivatives | COX-2 Inhibition | Potent and selective inhibition | [9] |
| Thiazole (B1198619) derivative | Diphenyl-amino thiazole compound 3b | COX-2 Inhibition | 0.09 - 54.09 | [10] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | Compound FM12 | COX-2 Inhibition | 0.18 | [11] |
| Fluoroquinolone derivative | Reduced FQ 4e | NO scavenging in RAW264.7 macrophages | 17.63 | [12] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs can be attributed to their interaction with specific cellular pathways.
Antibacterial Mechanism: Inhibition of Fatty Acid Biosynthesis
A crucial target for antibacterial agents is the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian fatty acid synthesis pathway (FAS-I). Certain fluorinated benzoic acid derivatives have been shown to inhibit key enzymes in this pathway, leading to bacterial growth inhibition.[1]
Caption: Inhibition of Bacterial Fatty Acid Biosynthesis.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents, including derivatives of this compound, exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: Induction of Apoptosis in Cancer Cells.
Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase and NF-κB Signaling
The anti-inflammatory properties of many compounds, including some this compound analogs, are due to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Additionally, inhibition of the NF-κB signaling pathway, a key regulator of inflammation, can contribute to their anti-inflammatory effects.
Caption: Inhibition of COX and NF-κB Pathways.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in MHB directly in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC Determination.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Test compounds
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT Cell Viability Assay.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a this compound analog for the inhibition of COX-1 and COX-2.
Materials:
-
Test compounds
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer
-
Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, cofactor, and detection reagent in the assay buffer.
-
Plate Setup: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. A vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib (B62257) for COX-2) are also included.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: The peroxidase activity of COX is measured by monitoring the change in absorbance of the detection reagent over time using a microplate reader.
-
IC50 Calculation: The rate of reaction for each well is calculated. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Caption: Workflow for COX Inhibition Assay.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 11. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 3-Fluorobenzoic Acid Analysis
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document presents a detailed experimental protocol and compares the HPLC method with alternative analytical techniques, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust and reliable reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound in various samples. The validation of this method ensures that it is suitable for its intended purpose, providing consistent and reproducible results. The validation process is conducted in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2]
Experimental Protocol: HPLC
A representative HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of fluorinated aromatic carboxylic acids.[3][4]
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (Gradient or Isocratic)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 205 nm[1] |
| Column Temperature | 30 °C |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from a low level (near the limit of quantitation) to a high level (e.g., 1 µg/mL to 100 µg/mL).[5]
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient.
Data Presentation: HPLC Method Validation Parameters
The following tables summarize the typical validation parameters and their acceptance criteria for an HPLC method for this compound analysis.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Table 2: Linearity
| Parameter | Acceptance Criteria |
| Concentration Range | Typically 50% to 150% of the expected sample concentration |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Acceptance Criteria |
| Low (e.g., 80%) | 98.0% - 102.0% |
| Medium (e.g., 100%) | 98.0% - 102.0% |
| High (e.g., 120%) | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio (S/N) | S/N ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio (S/N) | S/N ≥ 10:1 |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
Table 6: Comparison of Analytical Methods for this compound Analysis
| Feature | HPLC-UV | UPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, UV detection | Separation based on polarity, mass-to-charge ratio detection[6] | Separation based on volatility, mass-to-charge ratio detection[7][8] | Separation based on charge and size |
| Sensitivity | Moderate | High to Very High[9] | High | Moderate to High |
| Selectivity | Good | Excellent | Excellent | Good |
| Sample Throughput | High | High | Moderate | High |
| Derivatization | Not required | Not required | Often required for volatility[7][8] | Not required |
| Instrumentation Cost | Low to Moderate | High | Moderate to High | Low to Moderate |
| Typical LOD | µg/mL range | ng/mL to pg/mL range[9] | ng/L range[7][8] | mg/L range[10] |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process, from initial setup to the final validation report.
Caption: Workflow for HPLC Method Validation.
Conclusion
The validated HPLC method presented provides a reliable and accurate means for the quantitative analysis of this compound. Its advantages include simplicity, robustness, and cost-effectiveness, making it well-suited for routine quality control and research applications. For analyses requiring higher sensitivity and selectivity, particularly in complex matrices, UPLC-MS/MS and GC-MS offer powerful alternatives, although they involve more complex instrumentation and may require derivatization. Capillary electrophoresis presents another viable option with high separation efficiency. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the nature of the sample.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. aaps.ca [aaps.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Computational Data for 3-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Study
This guide provides a comprehensive comparison of experimental and computational data for 3-Fluorobenzoic acid, a versatile building block in pharmaceutical and materials science research. By juxtaposing established experimental values with computationally predicted properties, this document aims to offer researchers a clear understanding of the molecule's characteristics and the reliability of predictive models. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols are provided for key analytical methods.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physicochemical properties of this compound, including its acidity (pKa), solubility, and melting point, have been extensively characterized through experimental methods. These values serve as a benchmark for the accuracy of in silico predictions, which are increasingly utilized in drug discovery and development to screen large libraries of virtual compounds.
| Property | Experimental Value | Computational Value | Method |
| pKa | 3.86[1][2] | 3.91 (CAM-B3LYP) | Potentiometric Titration / Density Functional Theory |
| Melting Point | 122-129 °C[3][4][5][6] | Not available | Capillary Method / - |
| Water Solubility | 3-6 g/L (moderate)[7]; "Very soluble"[1][2][3][4] | Not available | Shake-Flask Method / - |
The experimental pKa of this compound is consistently reported to be 3.86.[1][2] Computational studies on similar substituted benzoic acids, such as 3-Chlorobenzoic acid, have shown that methods like CAM-B3LYP can predict pKa values with a high degree of accuracy, with a predicted pKa of 3.91 for 3-Chlorobenzoic acid. This suggests that modern computational approaches can provide reliable estimates of acidity for this class of compounds.
Spectroscopic Fingerprints: Unveiling Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic properties. This section compares experimental spectra of this compound with the expected outcomes from computational simulations.
| Spectrum | Experimental Data Source | Computational Method |
| FT-IR | NIST WebBook[7] | Density Functional Theory (DFT) |
| Raman | Available in literature | Density Functional Theory (DFT) |
| UV-Vis | NIST WebBook[7] | Time-Dependent Density Functional Theory (TD-DFT) |
| ¹H, ¹³C, ¹⁹F NMR | Available in literature[6] | Gauge-Including Atomic Orbital (GIAO) |
Experimental FT-IR and UV-Vis spectra for this compound are available through the NIST WebBook.[7] Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, and ¹⁹F, have also been experimentally determined and are reported in the literature.[6]
Computational methods such as Density Functional Theory (DFT) for vibrational spectra (FT-IR and Raman), Time-Dependent DFT (TD-DFT) for electronic spectra (UV-Vis), and the Gauge-Including Atomic Orbital (GIAO) method for NMR chemical shifts are well-established for predicting the spectroscopic properties of organic molecules. While general methodologies are widely published, specific comprehensive computational studies providing simulated spectra for this compound are not as prevalent. The comparison of experimental spectra with simulated data is crucial for validating computational models and gaining deeper insights into the molecule's vibrational and electronic transitions.
Experimental Protocols: The Foundation of Reliable Data
The accuracy and reproducibility of experimental data are paramount. This section outlines the standard methodologies for determining the key physicochemical and spectroscopic properties of this compound.
Physicochemical Property Determination
-
pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is determined by titrating a solution of this compound with a standardized base, typically sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as the base is added incrementally. The pKa is the pH at which half of the acid has been neutralized. To ensure accuracy, the titration is typically performed in a constant ionic strength medium and repeated multiple times.
-
Solubility Measurement (Shake-Flask Method): An excess amount of solid this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Melting Point Determination (Capillary Method): A small amount of finely powdered this compound is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus and heated at a slow, controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[3][4][7][8]
Spectroscopic Analysis
-
FT-IR Spectroscopy (KBr Pellet Method): A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet. The infrared spectrum of the pellet is then recorded using an FT-IR spectrometer.
-
Raman Spectroscopy: A sample of this compound, either in solid form or in solution, is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to obtain the Raman spectrum, which provides information about the vibrational modes of the molecule.
-
UV-Vis Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, water). The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths using a UV-Vis spectrophotometer. The pH of the solution can be adjusted to study the spectra of the protonated and deprotonated forms of the acid.
-
NMR Spectroscopy: A solution of this compound is prepared in a deuterated solvent. The ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer. These spectra provide detailed information about the chemical environment of the different nuclei in the molecule.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for comparing experimental and computational data.
Conclusion
The cross-validation of experimental and computational data for this compound reveals a good agreement for properties like pKa, where established computational methods demonstrate predictive power. However, gaps in the readily available computational data for melting point and solubility highlight opportunities for further research. Spectroscopic data provides a rich area for detailed comparison between experimental measurements and theoretical simulations. By leveraging both experimental and computational approaches, researchers can gain a more complete and robust understanding of the properties and behavior of this compound, ultimately accelerating its application in drug discovery and materials science.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. shimadzu.com [shimadzu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. westlab.com [westlab.com]
A Comparative Guide to Assessing the Purity of 3-Fluorobenzoic Acid from Different Vendors
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a cornerstone of reproducible and reliable scientific research, particularly within the pharmaceutical and chemical industries. For a key building block like 3-Fluorobenzoic acid, utilized in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals, the level and nature of impurities can profoundly influence reaction outcomes, product quality, and the safety profile of the final substance.[1][2] This guide offers an objective framework for assessing the purity of this compound from various commercial suppliers, complete with detailed experimental protocols and comparative data.
The Critical Role of Purity Verification
Sourcing reagents of high purity is essential for ensuring the integrity of experimental data and the success of synthetic campaigns. Impurities, which can arise from the manufacturing process, degradation over time, or improper storage, can introduce a host of complications:
-
Aberrant Reactivity: Impurities can catalyze unintended side reactions, leading to complex product mixtures and difficult purifications.
-
Reduced Yields: The presence of inert or reactive impurities diminishes the effective concentration of this compound, thereby lowering the yield of the desired product.
-
Analytical Interference: Impurity signals can overlap with those of the analyte or other components, leading to inaccurate characterization and quantification.
-
Safety Implications: The toxicological and pharmacological properties of unknown impurities are often uncharacterized, posing potential safety risks.
Consequently, independent verification of the purity of this compound is a critical quality control step before its use in any application.
Comparative Purity Analysis of this compound
While commercial vendors typically provide a Certificate of Analysis (CoA) detailing the product's specifications, it is a recommended practice for end-users to perform their own analytical confirmation. The following table presents a hypothetical comparison of this compound from three fictional vendors, based on data commonly found on CoAs and product specification sheets.
Summary of Quantitative Data
| Parameter | Vendor A | Vendor B | Vendor C |
| Stated Purity (by HPLC) | ≥99.0% | ≥98%[1] | 99.89%[3] |
| Appearance | White to off-white solid[3] | White crystalline powder | White powder[4] |
| Melting Point (°C) | 123-125 | 122-124 | 124-125 |
| ¹H NMR | Conforms to structure[3] | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | ≤0.2% | ≤0.5% | 0.05%[3] |
| Residual Solvents (GC-HS) | Not Specified | ≤0.3% Toluene | Not Detected |
| Inorganic Impurities (ICP-MS) | Not Specified | Not Specified | <15 ppm |
This comparative table highlights the variability in specifications that can be encountered between different suppliers. While Vendor C provides the highest purity product with the most comprehensive analysis, the optimal choice of vendor will be dictated by the specific requirements and tolerance for impurities in the intended application.
Experimental Protocols for Purity Assessment
The following are detailed methodologies for the independent verification of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for accurately quantifying the purity of non-volatile organic compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-3 min: 90% A, 10% B
-
3-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25.1-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Verification and Impurity Profiling
¹H NMR spectroscopy provides valuable information for confirming the chemical structure and identifying the presence of organic impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.75 mL of DMSO-d₆.
-
Data Acquisition: A standard one-dimensional proton spectrum should be acquired.
-
Data Analysis: The resulting spectrum should be consistent with the established structure of this compound. Any additional peaks can be attributed to impurities, and their integration relative to the main compound can be used for a semi-quantitative estimation of their concentration.
Melting Point Determination
The melting point is a fundamental physical property that serves as a quick and reliable indicator of purity for crystalline solids. Impurities tend to lower and broaden the melting range.
Methodology:
-
Instrumentation: A calibrated digital melting point apparatus.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Procedure:
-
Load a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.
-
Insert the capillary tube into the heating block of the apparatus.
-
Set a heating ramp rate of 10°C/min until the temperature is approximately 20°C below the expected melting point (the literature value is around 123°C).[4]
-
Reduce the ramp rate to 1-2°C/min to allow for accurate determination.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting).
-
-
Data Analysis: A narrow melting range (1-2°C) that is in close agreement with the literature value is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.
Mandatory Visualizations
Experimental Workflow
The diagram below outlines the logical progression of steps for the comprehensive purity assessment of this compound from multiple vendors.
Caption: Workflow for Purity Assessment of this compound.
Relationship Between Analytical Techniques and Purity Information
This diagram illustrates the specific type of information that each analytical technique provides in the overall purity assessment.
Caption: Analytical Techniques and Corresponding Purity Information.
References
The Impact of Fluorination on the Reaction Kinetics of Benzoic Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the influence of fluorine substitution on the reactivity of aromatic carboxylic acids is paramount for designing molecules with tailored properties. This guide provides a comparative analysis of the reaction kinetics of fluorinated benzoic acids, supported by experimental data, to elucidate the electronic effects of fluorine on reaction rates.
The introduction of fluorine atoms into the benzoic acid scaffold can significantly alter its chemical reactivity. Due to fluorine's high electronegativity, it acts as a potent electron-withdrawing group through the inductive effect (-I). This effect can be modulated by its position on the aromatic ring (ortho, meta, or para) and can also be influenced by the resonance effect (+M), particularly in the para position. These electronic perturbations directly impact the stability of reaction intermediates and transition states, thereby influencing the kinetics of reactions involving the carboxyl group.
This guide focuses on the well-studied hydrolysis of substituted benzoyl chlorides, a reaction class that serves as an excellent model for quantifying the electronic influence of substituents. By comparing the rate constants of hydrolysis for various fluorinated benzoyl chlorides with their non-fluorinated and other halogenated counterparts, a clear picture of fluorine's impact on reaction kinetics emerges.
Comparative Kinetic Data: Hydrolysis of Substituted Benzoyl Chlorides
The following table summarizes the pseudo-first-order rate constants (k) for the alcoholysis of various substituted benzoyl chlorides in n-propanol at 25°C. This reaction is analogous to hydrolysis and provides a reliable measure of the electrophilicity of the carbonyl carbon. The data is instrumental in constructing Hammett plots to correlate reaction rates with substituent constants.
| Substituent (X) in X-C₆H₄COCl | Rate Constant (k) x 10² (min⁻¹) |
| H | 3.21 |
| p-F | 3.98 |
| p-Cl | 5.50 |
| p-Br | 5.90 |
| p-I | 6.17 |
| m-F | 6.31 |
| m-Cl | 7.94 |
| m-Br | 8.32 |
| m-I | 10.44 |
| m-OCH₃ | 3.40 |
Data sourced from a study on the alcoholysis of substituted benzoyl chlorides.
The data clearly demonstrates that the introduction of a fluorine atom increases the rate of reaction compared to the unsubstituted benzoyl chloride. This is consistent with the electron-withdrawing inductive effect of fluorine, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Notably, a meta-fluoro substituent leads to a greater rate enhancement than a para-fluoro substituent, highlighting the nuanced interplay of inductive and resonance effects.
The Hammett Relationship: Quantifying Substituent Effects
The Hammett equation, log(k/k₀) = σρ, provides a quantitative correlation between the reaction rate of a substituted aromatic compound and the electronic properties of the substituent. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which is characteristic of the reaction).
A positive ρ value, as is typical for the hydrolysis of benzoyl chlorides, indicates that the reaction is accelerated by electron-withdrawing groups. The linear relationship observed when plotting log(k/k₀) against the Hammett σ constants for the fluorinated and other substituted benzoyl chlorides confirms the applicability of this linear free-energy relationship and provides a powerful tool for predicting reaction rates.
Logical flow of substituent effects on reaction kinetics.
Experimental Protocol: Kinetic Analysis by Conductometry
The rate of hydrolysis of benzoyl chlorides can be conveniently monitored by measuring the change in electrical conductivity of the reaction mixture over time. The reaction produces hydrochloric acid, which is a strong electrolyte, leading to an increase in conductivity as the reaction progresses.
Materials:
-
Substituted benzoyl chloride (e.g., p-fluorobenzoyl chloride)
-
High-purity solvent (e.g., acetone-water mixture)
-
Conductivity meter with a dipping cell
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and stopwatch
Procedure:
-
Solvent Preparation: Prepare a suitable solvent mixture (e.g., 90:10 acetone:water v/v) and place it in a reaction vessel.
-
Temperature Equilibration: Immerse the reaction vessel in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow the solvent to reach thermal equilibrium while stirring.
-
Conductivity Cell Placement: Place the conductivity cell into the solvent and monitor the reading until it stabilizes.
-
Reaction Initiation: At time t = 0, inject a small, precise volume of the benzoyl chloride into the solvent with vigorous stirring to ensure rapid mixing.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance. The rate constant is obtained from the negative of the slope of the resulting straight line.
Workflow for kinetic analysis via conductometry.
Conclusion
The kinetic data presented in this guide unequivocally demonstrate that fluorine substitution accelerates the hydrolysis of benzoyl chlorides. The magnitude of this rate enhancement is dependent on the position of the fluorine atom on the aromatic ring, with the inductive effect being the primary driver of the observed increase in reactivity. The Hammett relationship provides a robust framework for quantifying these substituent effects and for predicting the reactivity of other fluorinated benzoic acid derivatives. The detailed experimental protocol for conductometric analysis offers a reliable method for researchers to conduct their own comparative kinetic studies. This understanding is crucial for the rational design of fluorinated molecules in drug discovery and materials science, where precise control over reaction kinetics is essential.
A Comparative Guide to Validating the Reaction Mechanism of 3-Fluorobenzoic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the reaction mechanism of 3-Fluorobenzoic acid, focusing on its esterification. It offers detailed experimental protocols, quantitative data for comparison, and visual diagrams to elucidate key pathways and workflows. The content is designed to assist researchers in designing and interpreting experiments aimed at confirming reaction mechanisms.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding and validating the mechanisms of its reactions are crucial for process optimization, yield improvement, and the development of novel synthetic routes. This guide uses the well-established Fischer-Speier esterification of this compound as a primary example to explore various validation techniques. It also presents alternative esterification methods for comparison.
The generally accepted mechanism for the acid-catalyzed Fischer esterification is the AAC2 mechanism, which involves a bimolecular reaction where the acyl-oxygen bond is cleaved. This guide will delve into experimental methods to confirm this pathway.
The AAC2 Mechanism of Fischer Esterification
The Fischer esterification of this compound with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst is proposed to proceed through a nucleophilic acyl substitution. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[1][2]
Caption: Proposed AAC2 mechanism for the Fischer esterification of this compound.
Experimental Protocols for Mechanism Validation
To validate the proposed AAC2 mechanism, several key experiments can be performed. These include kinetic studies, isotopic labeling, and Hammett plot analysis.
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol outlines the synthesis of ethyl 3-fluorobenzoate, which can be used as a standard procedure for subsequent kinetic and isotopic labeling studies.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of absolute ethanol.
-
Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with 3 x 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 3-fluorobenzoate.
-
Purify the product by distillation if necessary.
Protocol 2: Kinetic Study of the Esterification Reaction
A kinetic study can provide evidence for the bimolecular nature of the reaction. The reaction rate is expected to be first order in both the carboxylic acid and the alcohol.[3]
Experimental Workflow for Kinetic Analysis:
Caption: Workflow for a kinetic study of the esterification reaction.
Procedure:
-
Prepare several reaction mixtures as described in Protocol 1, but with varying initial concentrations of this compound and ethanol.
-
Maintain a constant concentration of the sulfuric acid catalyst in all runs.
-
Place the reaction flasks in a constant temperature water bath.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a known volume of a suitable solvent (e.g., ice-cold diethyl ether).
-
Analyze the quenched samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the formed ethyl 3-fluorobenzoate.
-
Plot the concentration of the product versus time for each run to determine the initial reaction rates.
-
By analyzing the relationship between the initial rates and the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
Protocol 3: ¹⁸O Isotopic Labeling Study
Isotopic labeling is a powerful technique to trace the path of atoms during a reaction. For the Fischer esterification, using ¹⁸O-labeled ethanol will result in the incorporation of the ¹⁸O isotope into the ester, not the water byproduct, which is strong evidence for the AAC2 mechanism.[4]
Procedure:
-
Perform the esterification reaction as described in Protocol 1, but substitute normal ethanol with ¹⁸O-labeled ethanol.
-
After the reaction and workup, isolate both the ethyl 3-fluorobenzoate product and the water byproduct.
-
Analyze the isotopic composition of the ester and the water using mass spectrometry.
-
The presence of ¹⁸O in the ester and its absence in the water would confirm that the alcohol's oxygen atom is incorporated into the ester, consistent with the AAC2 mechanism.
Quantitative Data Presentation
Hammett Plot Analysis
The Hammett equation provides a means to quantify the effect of substituents on the reaction rate. For the esterification of substituted benzoic acids, a plot of the logarithm of the relative reaction rate constants (log(k/k₀)) against the Hammett substituent constant (σ) should yield a straight line. The slope of this line, the reaction constant (ρ), gives insight into the charge distribution in the transition state. A negative ρ value is expected for this reaction, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate.[5][6]
Logical Relationship in Hammett Analysis:
Caption: Logical workflow for Hammett plot analysis.
| Substituent (meta) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | log(k/k₀) |
| -OCH₃ | 0.12 | 0.76 | -0.12 |
| -CH₃ | -0.07 | 1.18 | 0.07 |
| -H | 0.00 | 1.00 | 0.00 |
| -F | 0.34 | 0.46 | -0.34 |
| -Cl | 0.37 | 0.43 | -0.37 |
| -NO₂ | 0.71 | 0.19 | -0.72 |
Note: The relative rate constants are hypothetical values for illustrative purposes, based on the expected trend for this reaction.
Comparison with Alternative Esterification Mechanisms
While Fischer esterification is a common method, other procedures can be employed, especially when dealing with acid-sensitive substrates.
Reaction with Thionyl Chloride followed by Alcoholysis
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. This method is generally faster and not reversible.[7][8]
Mechanism:
-
Acyl Chloride Formation: this compound reacts with thionyl chloride to form 3-fluorobenzoyl chloride, with the release of SO₂ and HCl gases.
-
Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride readily reacts with ethanol in the presence of a base (like pyridine, to neutralize the HCl produced) to yield ethyl 3-fluorobenzoate.
DCC Coupling (Steglich Esterification)
Dicyclohexylcarbodiimide (DCC) is a coupling agent that facilitates ester formation under mild, neutral conditions.[9][10] This method is particularly useful for acid-sensitive substrates or when using tertiary alcohols, which are prone to elimination under acidic conditions of the Fischer esterification.[9][11]
Mechanism:
-
Activation of Carboxylic Acid: DCC reacts with this compound to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: Ethanol attacks the activated carbonyl group of the intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction and suppress side reactions.[9][10]
Comparative Analysis of Esterification Methods
| Feature | Fischer Esterification | Thionyl Chloride Method | DCC Coupling (Steglich) |
| Conditions | Acidic, high temperature | Neutral or basic, mild | Neutral, room temperature |
| Reversibility | Reversible | Irreversible | Irreversible |
| Rate | Slow | Fast | Moderate to fast |
| Substrate Scope | Good for primary and secondary alcohols | Broad, good for most alcohols | Excellent for acid-sensitive substrates and tertiary alcohols[9] |
| Byproducts | Water | SO₂, HCl | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, simple setup | High yield, irreversible | Mild conditions, broad substrate scope |
| Disadvantages | Equilibrium limitations, harsh conditions | Use of corrosive and toxic SOCl₂ | Expensive reagents, DCU removal can be tedious |
Conclusion
The validation of a reaction mechanism is a cornerstone of synthetic chemistry, enabling process optimization and innovation. For the esterification of this compound, the Fischer esterification serves as an excellent model to demonstrate key validation techniques. Kinetic studies can confirm the bimolecular nature of the reaction, while ¹⁸O isotopic labeling provides definitive evidence for the bond-forming and bond-breaking events. Furthermore, Hammett plot analysis allows for a quantitative comparison of substituent effects, reinforcing the understanding of the electronic demands of the reaction.
By comparing the Fischer esterification with alternative methods such as the thionyl chloride and DCC coupling procedures, researchers can select the most appropriate synthetic strategy based on substrate compatibility, reaction conditions, and desired outcomes. This comprehensive approach to mechanism validation and methodological comparison empowers scientists to make informed decisions in their research and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
The Fluorinated Advantage: A Comparative Guide to 3-Fluorobenzoic Acid Derivatives in COX-2 Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic agents is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and overall efficacy.[1][2] This guide provides an objective comparison of the performance of fluorinated compounds, specifically focusing on the application of trifluoromethyl-containing structures in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, with Celecoxib (B62257) as a prime example. We will explore the synthetic pathway, compare key performance indicators against a non-fluorinated alternative, and provide detailed experimental protocols.
Performance Benchmarking: Fluorinated vs. Non-Fluorinated COX-2 Inhibitors
The introduction of a trifluoromethyl group, a common moiety derived from fluorinated benzoic acid analogues in broader synthetic strategies, into the structure of a COX-2 inhibitor like Celecoxib, imparts significant advantages over a hypothetical non-fluorinated counterpart. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons and the overall electronic distribution of the molecule, leading to enhanced binding to the target enzyme and improved pharmacokinetic properties.[3][4]
| Performance Metric | Fluorinated COX-2 Inhibitor (e.g., Celecoxib) | Non-Fluorinated Alternative (Hypothetical) |
| COX-2 Inhibitory Potency (IC50) | Sub-micromolar range (e.g., 0.19 µM for a Celecoxib derivative)[5] | Expected to be lower |
| COX-2 Selectivity Index | High (e.g., >440 for a Celecoxib derivative)[5] | Expected to be lower |
| Metabolic Stability | Enhanced due to the strength of the C-F bond[6][7] | More susceptible to metabolic degradation |
| Bioavailability | Generally improved due to increased lipophilicity[2][3] | Potentially lower |
| Binding Affinity | Increased due to favorable interactions of the fluorine atoms within the enzyme's binding pocket[4] | Weaker binding interactions |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a fluorinated COX-2 inhibitor, exemplified by the synthesis of Celecoxib.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This procedure outlines the Claisen condensation to form the diketone intermediate.[8][9]
Materials:
-
4-methylacetophenone
-
Sodium methoxide (B1231860)
-
Toluene
-
15% Hydrochloric acid
-
Petroleum ether
Procedure:
-
To a solution of sodium methoxide in toluene, add 4-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature of 20-25°C.[9]
-
After the addition is complete, raise the temperature to 40-45°C and stir for 5 hours.[9]
-
Cool the reaction mixture to 30°C and add 15% hydrochloric acid dropwise.[9]
-
Separate the organic layer and evaporate to dryness under reduced pressure.[9]
-
Add petroleum ether to the residue to crystallize the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[9]
Protocol 2: Synthesis of Celecoxib
This procedure describes the cyclization reaction to form the final Celecoxib product.[8]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-hydrazinobenzenesulfonamide hydrochloride
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in methanol is heated to 65°C and stirred for 10 hours.[10]
-
Cool the reaction mixture to 25-30°C and remove the solvent under vacuum.[10]
-
Take up the residue in a mixture of ethyl acetate and water and stir.[10]
-
Separate the layers and extract the aqueous layer with ethyl acetate.[10]
-
Combine the organic layers, wash with water, and then treat with activated carbon.[10]
-
After filtration, concentrate the organic layer and add n-hexane to precipitate the product.[10]
-
Filter and wash the solid with n-hexane to yield Celecoxib.[10]
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow, the mechanism of COX-2 inhibition, and the logical advantages of fluorination.
Caption: Synthetic workflow for the preparation of Celecoxib.
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.
Caption: Logical relationship of fluorination benefits in drug development.
References
- 1. A greener route towards celecoxib as a problem-based learning laboratory experiment - ACS Green Chemistry [gcande.digitellinc.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. zenodo.org [zenodo.org]
- 9. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
Validating the Reproducibility of 3-Fluorobenzoic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount to ensuring consistent and reliable outcomes in experimental and manufacturing processes. This guide provides a detailed examination of a published, high-yield synthesis of 3-Fluorobenzoic acid and compares it with alternative methods, offering a comprehensive resource for validating its reproducibility.
Featured Synthesis: Oxidation of m-Fluorobenzaldehyde
A recently published method details the synthesis of this compound via the oxidation of m-fluorobenzaldehyde, reportedly achieving a high yield of 98%.[1] The reproducibility of this protocol is assessed based on the clarity and completeness of the provided experimental details.
Experimental Protocol
Materials:
-
m-Fluorobenzaldehyde (1 mmol)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 0.003 mmol)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.003 mmol)
-
Water (2 mL)
-
Oxygen balloon
Procedure:
-
To a 15 mL glass reaction tube, add water (2 mL), m-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[1]
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the crude product to separate the solid.
-
Wash the solid ultrasonically with 3 mL of water.
-
Centrifuge the washed solid.
-
Dry the final product to a constant weight to obtain this compound.[1]
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Routes
To provide a comprehensive overview, the featured synthesis is compared with other published methods for producing this compound and its derivatives. The following table summarizes key performance indicators for each route.
| Starting Material | Reagents | Reported Yield | Notes | Reference |
| m-Fluorobenzaldehyde | O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Water | 98% | High yield, mild conditions. | [1] |
| 3-Fluorobenzotrifluoride | Acid (e.g., H₂SO₄), Water | High | Simple procedure, inexpensive reagents. | [2] |
| 3-Bromofluorobenzene | Not specified | Not specified | Alternative starting material. | [1] |
| 3-Fluorotoluene | Not specified | Not specified | Alternative starting material. | [1] |
| 2-Amino-5-chlorobenzoic acid | Deamination | Not specified | Synthesis via deamination. | [1] |
Alternative Synthetic Protocols
For the purpose of thorough comparison, alternative synthetic strategies for fluorinated benzoic acid derivatives are presented below. These methods may offer advantages in terms of starting material availability, scale-up potential, or avoidance of specific reagents.
Synthesis of 2-Amino-3-fluorobenzoic Acid
A detailed and reproducible procedure for the synthesis of 2-amino-3-fluorobenzoic acid is available from Organic Syntheses. This multi-step process starts from 2-fluoroaniline (B146934) and proceeds through the formation of 7-fluoroisatin.[3] While not a direct synthesis of this compound, this well-documented procedure for a related compound serves as a benchmark for experimental detail and reproducibility.
Synthesis of p-Fluorobenzoic Acid
The synthesis of the para-isomer, p-Fluorobenzoic acid, has been documented via the oxidation of p-fluorotoluene.[4][5] One method utilizes chromic acid in dilute sulfuric acid, while another employs cobalt acetate and sodium bromide as catalysts.[4][5] These protocols offer alternative oxidation strategies that could potentially be adapted for the synthesis of this compound.
Conclusion
The synthesis of this compound from m-fluorobenzaldehyde presents a high-yield and straightforward method. The detailed experimental protocol provided in the source literature appears robust and should be reproducible in a standard laboratory setting. The comparison with alternative synthetic routes highlights a variety of starting materials and reaction conditions, providing researchers with several options to consider based on their specific needs and available resources. For any synthetic endeavor, careful attention to the detailed experimental procedures is critical for achieving the reported outcomes.
References
Safety Operating Guide
Proper Disposal of 3-Fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Fluorobenzoic acid, ensuring the protection of personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, outlining the necessary steps for its proper disposal in a laboratory setting. All chemical waste, including this compound, is regulated and cannot be discarded as regular trash or poured down the sewer system[1].
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation[2][3]. Therefore, it must be managed as hazardous chemical waste in accordance with local, state, and federal regulations[4]. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation[2][3] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[2][3] | H319 |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[2][3] | H335 |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow outlines the critical steps from waste generation to final disposal.
Figure 1. Logical workflow for the proper disposal of this compound.
Detailed Methodologies
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including empty containers, as hazardous waste[5][6].
-
Solid Waste: Collect solid this compound, contaminated spill materials (e.g., absorbent paper), and used weighing papers in a designated, compatible solid waste container[4].
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated halogenated organic solvent waste container. As fluorine is a halogen, this is the appropriate waste stream[4]. Do not pour down the drain[4].
2. Container Management:
-
Use appropriate, leak-proof containers for waste collection. Plastic bottles are often preferred over glass when compatibility is not an issue[1].
-
Ensure containers are securely closed with a screw-on cap except when adding waste[7]. Corks or parafilm are not acceptable closures[7].
-
The container must be in good condition, free from rust or leaks[5].
3. Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added[1][6].
-
The label must include:
-
The words "Hazardous Waste"[1].
-
The full chemical name, "this compound." Avoid abbreviations or chemical formulas[1].
-
For mixtures, list each chemical component and its approximate percentage[1].
-
The date of waste generation[1].
-
The location of origin (e.g., department, room number) and the Principal Investigator's name and contact information[1].
-
Appropriate hazard pictograms (e.g., irritant)[1].
-
4. Temporary Storage:
-
Store sealed waste containers in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents[2][4].
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[7].
-
Segregate incompatible waste types, such as acids and bases, within the storage area[7].
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup[1][4].
-
Provide a complete list of the chemicals to be disposed of to the EHS office[1].
-
Do not attempt to treat or dispose of the chemical on your own without explicit approval and a validated protocol from your EHS department[4].
Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical[5].
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste[5][6].
-
After triple-rinsing, the container can typically be disposed of in the regular trash, but labels must be defaced[5][6]. Always confirm this procedure with your institution's EHS guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Guide to Handling 3-Fluorobenzoic Acid
Essential safety protocols and operational guidance for the handling and disposal of 3-Fluorobenzoic Acid are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal methods is paramount to minimize risk and ensure the well-being of laboratory personnel.
Hazard and Safety Data Summary
Proper handling of this compound is dictated by its hazard profile. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2]. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][3]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step guidance outlines the operational workflow from preparation to post-handling procedures.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][4].
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[1][4].
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1][4]. A face shield may be recommended for larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask[2].
3. Handling Procedure:
-
Avoid direct contact with the skin, eyes, and clothing[1][4].
-
Avoid breathing dust[1][4]. Minimize dust generation during handling.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the chemical[1].
-
Remove contaminated clothing and wash it before reuse[1].
-
Clean the work area and decontaminate any spills promptly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous[6].
-
Containerization:
-
Storage: Store waste containers in a designated, cool, dry, and well-ventilated area, away from heat and ignition sources[1][5].
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][5][6]. Do not dispose of it down the drain or in the general trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
